molecular formula C7H11N3O6S B1249370 Avibactam, (+)- CAS No. 1383913-01-6

Avibactam, (+)-

Cat. No.: B1249370
CAS No.: 1383913-01-6
M. Wt: 265.25 g/mol
InChI Key: NDCUAPJVLWFHHB-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avibactam, (+)-, also known as Avibactam, (+)-, is a useful research compound. Its molecular formula is C7H11N3O6S and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Avibactam, (+)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Avibactam, (+)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,5S)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N2C[C@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383913-01-6
Record name Avibactam, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383913016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVIBACTAM, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ5SOM5MPY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis and Synthesis of (+)-Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has become a critical tool in the fight against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core structure and mechanism of action, which involves reversible covalent inhibition of a wide range of serine β-lactamases (Classes A, C, and some D), have revitalized the efficacy of established β-lactam antibiotics.[1][2][3][4] This technical guide provides an in-depth exploration of the discovery and the intricate synthetic processes developed for (+)-avibactam, tailored for researchers, scientists, and professionals in drug development.

Discovery and Development: A Timeline

The journey of avibactam from a conceptual framework to a clinical reality involved several key organizations. The initial concept for the diazabicyclo[3.2.1]octane (DBO) scaffold as a potential acylating agent of nucleophilic enzymes, analogous to β-lactams, originated from research at Hoechst Marion Roussel.[5][6] This foundational idea was later advanced through the developmental pipelines of several pharmaceutical companies.

The infection division of Aventis in Romainville, France, was responsible for disclosing the initial synthetic route during the early stages of drug discovery.[5] Subsequently, AstraZeneca and Forest Laboratories (now part of AbbVie) played a pivotal role in optimizing the synthesis, leading to a more efficient and scalable manufacturing process.[5][7] Actavis (now Teva) in collaboration with AstraZeneca, further developed avibactam, leading to its eventual FDA approval in 2015 in combination with ceftazidime.[4]

Mechanism of Action: Restoring Antibiotic Efficacy

Avibactam's primary role is to inhibit β-lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics.[8] Unlike traditional β-lactam-based inhibitors, avibactam is a non-β-lactam molecule.[1] It functions as a covalent but reversible inhibitor of serine β-lactamases.[1][2] The process involves the formation of a stable, temporary covalent bond between avibactam and the active site serine residue of the β-lactamase enzyme.[1] This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing and deactivating the partner β-lactam antibiotic.[1][9] The reversibility of this binding is a unique feature among β-lactamase inhibitors.[2][3]

G cluster_0 Bacterial Resistance cluster_1 Avibactam's Mechanism of Action beta_lactamase Serine β-Lactamase hydrolysis Hydrolysis beta_lactamase->hydrolysis Catalyzes beta_lactam β-Lactam Antibiotic beta_lactam->hydrolysis inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic avibactam (+)-Avibactam covalent_complex Stable Covalent Acyl-Enzyme Complex avibactam->covalent_complex Forms inactivated_enzyme Inactivated β-Lactamase covalent_complex->inactivated_enzyme restored_activity Restored Antibiotic Activity inactivated_enzyme->restored_activity Allows for beta_lactamase_2 Serine β-Lactamase beta_lactamase_2->covalent_complex

Mechanism of avibactam action against β-lactamase.

Synthetic Pathways to (+)-Avibactam

The synthesis of (+)-avibactam has evolved significantly from its initial discovery, with a focus on improving yield, reducing step count, and enhancing scalability. Several distinct synthetic routes have been reported, each with its own set of advantages and challenges.

Early Synthetic Routes

1. Aventis Route:

The initial synthesis disclosed by Aventis utilized double-chiral piperidine derivatives as the starting material. This route was characterized by a lengthy procedure involving inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a low overall yield of approximately 9.0%.[5]

2. Wockhardt Route:

An alternative approach developed by Wockhardt started from L-glutamic acid or L-pyroglutamic acid. The core diazabicyclo[3.2.1]octane (DBO) structure was constructed through a series of steps including ring-opening, ring-closing, and deoxygenization. Subsequent deprotection and sulfonation furnished avibactam with a total yield of about 11.0%.[5] This method, however, was still hampered by a long synthetic procedure and complex purification processes, making it less suitable for large-scale production.[5]

G cluster_0 Early Synthetic Approaches start_aventis Double-Chiral Piperidine Derivatives aventis_route Aventis Route (~9.0% Yield) start_aventis->aventis_route avibactam (+)-Avibactam aventis_route->avibactam start_wockhardt L-Glutamic Acid or L-Pyroglutamic Acid wockhardt_route Wockhardt Route (~11.0% Yield) start_wockhardt->wockhardt_route wockhardt_route->avibactam G cluster_0 Optimized Synthetic Routes start_astra Boc-Benzyl-L-Glutamate astra_route AstraZeneca/Forest Labs Route (5 Steps, 35.0% Yield) start_astra->astra_route avibactam (+)-Avibactam astra_route->avibactam start_laiyi Ethyl-5-Hydroxypicolinate laiyi_route Shanghai Laiyi Route (10 Steps, 23.9% Yield) start_laiyi->laiyi_route laiyi_route->avibactam G cluster_0 General Experimental Workflow start Chiral Starting Material chiral_res Stereoselective Step (e.g., Lipase Resolution) start->chiral_res core_formation DBO Core Formation (Urea Cyclization) chiral_res->core_formation deprotection_sulfation One-Pot Deprotection & Sulfation core_formation->deprotection_sulfation final_salt Final Salt Formation deprotection_sulfation->final_salt avibactam (+)-Avibactam Sodium final_salt->avibactam

References

A Technical Guide to the Physicochemical Properties of (+)-Avibactam for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor developed to combat antibiotic resistance in Gram-negative bacteria.[1] It is a member of the diazabicyclooctane (DBO) class and is used in combination with β-lactam antibiotics, such as ceftazidime, to protect them from degradation by a wide range of β-lactamase enzymes, including Ambler class A, C, and some class D enzymes.[1][2] This document provides an in-depth overview of the core physicochemical properties of (+)-Avibactam, offering crucial data and methodologies for researchers and professionals involved in drug development and related scientific fields.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and predicting its behavior in biological systems.

Chemical Structure and Identity
  • IUPAC Name: [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate[1]

  • Synonyms: NXL104, AVE1330A[3]

  • CAS Number: 1192500-31-4 (for free acid)[3]

  • Chemical Formula: C₇H₁₁N₃O₆S[1]

  • Molecular Weight: 265.25 g/mol [2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of (+)-Avibactam and its sodium salt.

PropertyValueNotes
Molecular Weight 265.25 g/mol (Avibactam)[2]287.23 g/mol (Avibactam Sodium)
Melting Point Not available for free acid.Avibactam sodium has a decomposition temperature reported as >208°C and 259.1–262.4°C in different sources.[4]
pKa (Acid Dissociation Constant) Experimental value not publicly available.The molecule contains a sulfonic acid group, which is a strong acid, and an amide group. The pKa of the sulfonic acid is expected to be low.
Solubility - Water: Freely soluble (as sodium salt)[5] - PBS (pH 7.2): ~10 mg/mL (as sodium salt) - DMSO: ~5 mg/mL (as sodium salt) - Dimethylformamide: ~5 mg/mL (as sodium salt) - Methanol: Relatively soluble (as sodium salt)[5] - Ethanol: Insoluble (as sodium salt)[5]Solubility can be influenced by the salt form and the pH of the medium.
LogP (Octanol-Water Partition Coefficient) -1.8 (Computed)[2]The negative value indicates high hydrophilicity.
Protein Binding 5.7% - 8.2%[2]Low plasma protein binding.

Stability Profile

The stability of Avibactam has been assessed through forced degradation studies, which provide insight into its degradation pathways under various stress conditions. These studies are essential for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Summary of Forced Degradation Studies
Stress ConditionObservations
Acid Hydrolysis (e.g., 0.1 M HCl) Avibactam shows some degradation under acidic conditions.
Base Hydrolysis (e.g., 0.1 M NaOH) Significant degradation is observed under basic conditions.
Oxidative Stress (e.g., 3% H₂O₂) Avibactam is susceptible to degradation under oxidative conditions.
Thermal Stress (e.g., 50°C) Degradation is observed at elevated temperatures.
Photostability Specific photostability data is not detailed in the provided results, but this is a standard component of stress testing.

These findings underscore the importance of controlling pH and avoiding exposure to strong oxidizing agents and high temperatures during storage and formulation.

Mechanism of Action

Avibactam inhibits β-lactamase enzymes through a unique, covalent, and reversible mechanism.[6] Unlike traditional β-lactamase inhibitors, Avibactam does not contain a β-lactam ring.[6] The inhibition process involves the formation of a covalent acyl-enzyme intermediate, which is stable to hydrolysis.[7] This effectively inactivates the β-lactamase, preventing it from destroying the partner β-lactam antibiotic. The reversibility of this inhibition is a key feature of Avibactam's mechanism.

G Mechanism of Avibactam Inhibition of β-Lactamase cluster_0 Periplasmic Space cluster_1 Bacterial Cell Wall Synthesis Avibactam Avibactam Beta_Lactamase β-Lactamase Enzyme Avibactam->Beta_Lactamase Forms covalent acyl-enzyme intermediate Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Action Blocked by Avibactam) Inactivated_Enzyme Inactivated β-Lactamase Beta_Lactamase->Inactivated_Enzyme Reversible Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to G Shake-Flask Solubility Determination Workflow Start Start Add_Excess_Avibactam Add excess Avibactam to solvent Start->Add_Excess_Avibactam Equilibrate Equilibrate at constant temperature with agitation Add_Excess_Avibactam->Equilibrate Separate_Solid Separate undissolved solid (centrifugation/filtration) Equilibrate->Separate_Solid Analyze_Supernatant Analyze supernatant for Avibactam concentration (e.g., HPLC) Separate_Solid->Analyze_Supernatant End End Analyze_Supernatant->End G Potentiometric pKa Determination Workflow Start Start Dissolve_Avibactam Dissolve Avibactam in water/co-solvent Start->Dissolve_Avibactam Titrate Titrate with a standardized acid or base titrant Dissolve_Avibactam->Titrate Record_pH Record pH after each addition of titrant Titrate->Record_pH Plot_Curve Plot pH vs. volume of titrant added Record_pH->Plot_Curve Determine_pKa Determine pKa from the inflection point of the curve Plot_Curve->Determine_pKa End End Determine_pKa->End G Forced Degradation Study Workflow Start Start Prepare_Stock Prepare Avibactam stock solution Start->Prepare_Stock Apply_Stress Subject aliquots to stress (acid, base, heat, oxidation, light) Prepare_Stock->Apply_Stress Neutralize_Analyze Neutralize (if needed) and analyze samples by HPLC Apply_Stress->Neutralize_Analyze Evaluate_Chromatograms Evaluate chromatograms for degradation peaks and peak purity Neutralize_Analyze->Evaluate_Chromatograms End End Evaluate_Chromatograms->End

References

An In-depth Technical Guide to the Mechanism of Action of (+)-Avibactam as a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Avibactam is a first-in-class, non-β-lactam β-lactamase inhibitor that utilizes a novel covalent, reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2] This unique mode of action distinguishes it from traditional β-lactam-based inhibitors and restores the efficacy of partner β-lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[3][4] This guide provides a detailed technical overview of avibactam's mechanism of action, supported by quantitative kinetic data, detailed experimental protocols, and visualizations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Reversible Covalent Inhibition

Unlike traditional β-lactamase inhibitors which act as suicide inhibitors, avibactam's inhibitory process is characterized by a reversible covalent modification of the active site serine residue of the β-lactamase.[3][5] The key steps in this process are:

  • Acylation: The catalytic serine in the β-lactamase active site performs a nucleophilic attack on the carbonyl group of avibactam's five-membered ring.[4] This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3]

  • Deacylation and Recyclization: The carbamoyl-enzyme complex is remarkably stable against hydrolysis.[3] Instead of being degraded, the complex can undergo a deacylation process where the five-membered ring reforms, releasing the intact, active avibactam molecule.[3][5] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.[3]

This reversible nature of inhibition, coupled with a slow off-rate for deacylation, contributes to the sustained inactivation of β-lactamases.[3]

Signaling Pathway of Avibactam Inhibition

Avibactam_Mechanism E_SerOH Free Enzyme (E-Ser-OH) E_SerO_Avi Covalent Acyl-Enzyme Intermediate (E-Ser-O-CO-Avi) E_SerOH->E_SerO_Avi k_on (Acylation) E_SerO_Avi->E_SerOH k_off (Deacylation/Recyclization) Avibactam_intact Intact Avibactam E_SerO_Avi->Avibactam_intact Avibactam_free Free Avibactam Avibactam_free->E_SerO_Avi

Caption: Covalent, reversible inhibition of β-lactamase by avibactam.

Quantitative Analysis of Avibactam's Inhibitory Potency

The efficacy of avibactam varies across different classes and specific types of β-lactamases. The following tables summarize key kinetic parameters that quantify this inhibitory activity.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Class A β-Lactamases
Enzymek2/Ki (M-1s-1)koff (s-1)Half-life (t1/2) (min)
TEM-1>4.0 x 1057.5 x 10-416
CTX-M-151.0 x 1052.9 x 10-440
KPC-21.3 x 1041.4 x 10-482
Data sourced from Ehmann et al., 2012 and 2013.[1][3]
Table 2: Kinetic Parameters of Avibactam Inhibition Against Class C β-Lactamases
Enzymek2/Ki (M-1s-1)koff (s-1)Half-life (t1/2) (min)
E. cloacae P99 AmpC2.9 x 1033.8 x 10-5300
P. aeruginosa PAO1 AmpC1.1 x 1031.9 x 10-36
Data sourced from Ehmann et al., 2013.[1]
Table 3: Kinetic Parameters of Avibactam Inhibition Against Class D β-Lactamases
Enzymek2/Ki (M-1s-1)koff (s-1)Half-life (t1/2) (min)
OXA-101.1 x 1011.4 x 10-6>7200 (>5 days)
OXA-482.8 x 1031.1 x 10-4105
Data sourced from Ehmann et al., 2013.[1]

Key Experimental Protocols for Characterizing Avibactam's Mechanism

The elucidation of avibactam's mechanism of action has been dependent on a suite of biochemical and biophysical techniques. Detailed methodologies for the key experiments are outlined below.

Determination of Acylation and Deacylation Kinetics

A continuous spectrophotometric assay is employed to measure the rates of acylation (kon) and deacylation (koff).

Experimental Workflow for Kinetic Analysis

Kinetics_Workflow cluster_acylation Acylation Rate (k_on) Determination cluster_deacylation Deacylation Rate (k_off) Determination (Jump Dilution) A1 Prepare reaction mixture: - β-lactamase - Nitrocefin (reporter substrate) - Buffer (e.g., 100 mM phosphate, pH 7.0) A2 Initiate reaction by adding varying concentrations of avibactam A1->A2 A3 Monitor nitrocefin hydrolysis at 482 nm using a spectrophotometer (e.g., Agilent 8453) A2->A3 A4 Calculate observed pseudo-first-order rate constants (k_obs) A3->A4 A5 Plot k_obs vs. [Avibactam] and determine k2/Ki from the slope of the linear fit A4->A5 D1 Incubate β-lactamase with an excess of avibactam to form the acyl-enzyme complex D2 Rapidly dilute the complex (e.g., 1:1000) into a solution containing nitrocefin D1->D2 D3 Continuously monitor the return of enzyme activity (nitrocefin hydrolysis) D2->D3 D4 Fit the resulting progress curve to a first-order equation to determine k_off D3->D4

Caption: Workflow for determining the kinetic parameters of avibactam inhibition.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam

  • Nitrocefin (or other suitable chromogenic β-lactam substrate)

  • 100 mM Sodium Phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA

  • UV-Vis Spectrophotometer

Protocol for Acylation Rate (kon):

  • Prepare a reaction mixture in a cuvette containing the β-lactamase and nitrocefin in the phosphate buffer.

  • Initiate the reaction by adding varying concentrations of avibactam.

  • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 482 nm over time.

  • The observed pseudo-first-order rate constants (kobs) are determined by fitting the progress curves to a first-order equation.

  • Plot kobs against the concentration of avibactam. The slope of the resulting linear fit represents the second-order rate constant for acylation (k2/Ki).

Protocol for Deacylation Rate (koff) using Jump Dilution:

  • Incubate the β-lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

  • Rapidly dilute the mixture (e.g., 1:1000) into a solution containing a high concentration of nitrocefin.

  • Continuously monitor the return of enzymatic activity by measuring nitrocefin hydrolysis.

  • Fit the data of activity regain over time to a first-order equation to determine the deacylation rate constant (koff).

Mass Spectrometry for Acyl-Enzyme Complex Analysis

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the covalent nature of the avibactam-enzyme complex and to study its stability.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow M1 Incubate β-lactamase with a molar excess of avibactam M2 Remove excess, unbound avibactam (e.g., using ultrafiltration) M1->M2 M3 Analyze the protein sample by ESI-MS to determine the mass of the complex M2->M3 M4 Compare the mass of the complex to the mass of the native enzyme to confirm covalent adduction M3->M4 M5 Incubate the complex for extended periods and re-analyze to assess stability and detect any degradation products M3->M5

Caption: General workflow for the mass spectrometric analysis of the avibactam-enzyme complex.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam

  • Ultrafiltration devices

  • Electrospray Ionization Mass Spectrometer

Protocol:

  • Incubate the β-lactamase with a 5-fold molar excess of avibactam for a defined period (e.g., 5 minutes to 24 hours).

  • Remove the excess, unbound avibactam using an ultrafiltration device.

  • The resulting protein solution is then analyzed by ESI-MS.

  • The mass of the protein is determined, and an increase in mass corresponding to the molecular weight of avibactam confirms the formation of a covalent acyl-enzyme complex.

  • To assess stability, the complex can be incubated for longer durations before MS analysis to monitor for any changes in mass that would indicate hydrolysis or fragmentation.

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides high-resolution structural information on how avibactam binds to the active site of β-lactamases.

Materials:

  • Highly purified and concentrated β-lactamase

  • Avibactam

  • Crystallization screens and reagents

  • X-ray diffraction equipment

Protocol:

  • The purified β-lactamase is co-crystallized with avibactam, or pre-formed crystals of the apo-enzyme are soaked in a solution containing avibactam.

  • Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain diffraction-quality crystals.

  • Crystals are cryo-protected and exposed to a high-intensity X-ray beam.

  • The resulting diffraction pattern is collected and processed to determine the electron density map.

  • A model of the protein-inhibitor complex is built into the electron density map and refined to yield a high-resolution 3D structure.

Conclusion

(+)-Avibactam represents a significant advancement in the fight against β-lactamase-mediated antibiotic resistance. Its unique mechanism of reversible, covalent inhibition allows for potent and sustained inactivation of a broad range of clinically important β-lactamases. The experimental approaches detailed in this guide have been instrumental in defining this novel mechanism and provide a framework for the continued evaluation of avibactam and the development of next-generation β-lactamase inhibitors. The quantitative data presented herein underscore the variable, yet potent, activity of avibactam across different β-lactamase classes, providing a valuable resource for researchers in the field.

References

The Core Mechanism of Avibactam: A Technical Guide to Reversible Covalent Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Analysis of Avibactam's Unique Interaction with β-Lactamases

Avibactam, a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria.[1] Its novel mechanism of action, characterized by reversible covalent inhibition, distinguishes it from traditional β-lactam-based inhibitors and imparts a broad spectrum of activity against class A, class C, and some class D serine β-lactamases.[2][3] This technical guide provides a detailed examination of the molecular interactions, kinetic properties, and experimental methodologies that define avibactam's efficacy.

The Two-Step Reversible Covalent Inhibition Mechanism

The inhibitory action of avibactam on serine β-lactamases is a two-step process involving an initial non-covalent binding followed by a reversible covalent acylation of the active site serine.[1]

  • Acylation: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's five-membered urea ring. This results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] This acylation step effectively inactivates the enzyme, preventing it from hydrolyzing β-lactam antibiotics.[2]

  • Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors which undergo hydrolysis and degradation, the avibactam-enzyme complex is remarkably stable to hydrolysis.[1] Instead, deacylation primarily occurs through an intramolecular ring-closure (recyclization) reaction that regenerates the intact, active avibactam molecule and the free enzyme.[1][6] This process is slow, contributing to a prolonged duration of enzyme inhibition.[1]

A minor, slow hydrolytic pathway has been observed for the KPC-2 enzyme, which involves fragmentation of the acyl-avibactam complex.[7] However, for most clinically relevant β-lactamases, the dominant pathway is reversible recyclization.[1]

Kinetic Profile of Avibactam Inhibition

The efficacy of avibactam is quantified by its kinetic parameters, which vary across different classes of β-lactamases. The efficiency of acylation is represented by the second-order rate constant (k₂/Kᵢ), while the stability of the covalent complex is indicated by the deacylation rate constant (k_off) or the half-life (t½) of the complex.

EnzymeClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (s⁻¹)Half-life (t½) (min)
Class A
TEM-1A1.6 x 10⁵7.5 x 10⁻⁴16[5]
CTX-M-15A1.0 x 10⁵[7]2.9 x 10⁻⁴40[7]
KPC-2A1.1 x 10⁴[7]1.4 x 10⁻⁴82[7]
Class C
E. cloacae P99 AmpCC>10³[7]3.9 x 10⁻⁵300[7]
P. aeruginosa PAO1 AmpCC>10³[7]1.9 x 10⁻³6[7]
CMY-2C(4.9 ± 0.5) x 10⁴(3.7 ± 0.4) x 10⁻⁴~31
Class D
OXA-10D1.1 x 10¹[7]<2.3 x 10⁻⁶>5 days[7]
OXA-48D1.4 x 10³[7]1.3 x 10⁻⁵~890
OXA-23D3.0 x 10²--
OXA-24D5.1 x 10¹--
OXA-163D1.7 x 10³3.2 x 10⁻⁶~3600
OXA-427D8.0 x 10²<1.5 x 10⁻⁴>77

Note: Data compiled from multiple sources.[5][6][7][8] Some values were converted for consistency. Half-life is calculated as ln(2)/k_off.

Experimental Protocols

The characterization of avibactam's inhibitory mechanism relies on several key experimental techniques.

This assay measures the rate of enzyme inactivation by avibactam.

  • Objective: To determine the second-order rate constant for enzyme acylation (k₂/Kᵢ).

  • Methodology:

    • Reagents and Equipment: Purified β-lactamase, avibactam solution of varying concentrations, a chromogenic substrate (e.g., nitrocefin), assay buffer (e.g., phosphate buffer, with NaHCO₃ for Class D enzymes), and a spectrophotometer.[7]

    • Procedure: The enzyme is pre-incubated with different concentrations of avibactam for a set period. The reaction is initiated by adding the nitrocefin substrate.

    • Data Acquisition: The hydrolysis of nitrocefin results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 482-490 nm) over time.[7][9]

    • Analysis: The observed pseudo-first-order rate constant (k_obs) for enzyme inactivation is determined for each avibactam concentration by fitting the progress curves to an appropriate equation. The second-order rate constant (k₂/Kᵢ) is then calculated from the slope of a linear plot of k_obs versus avibactam concentration, after adjusting for the substrate concentration.[7]

This method is used to measure the rate of enzyme reactivation as avibactam dissociates.

  • Objective: To determine the first-order off-rate constant (k_off) for the dissociation of the covalent enzyme-inhibitor complex.

  • Methodology:

    • Reagents and Equipment: Purified β-lactamase, a saturating concentration of avibactam, assay buffer, chromogenic substrate (nitrocefin), and a spectrophotometer.

    • Procedure: The enzyme is incubated with a high concentration of avibactam to ensure complete formation of the covalent acyl-enzyme complex. This complex is then rapidly diluted (e.g., 100-fold or more) into a solution containing the nitrocefin substrate.[5][10][11] This dilution reduces the concentration of free avibactam to negligible levels, minimizing rebinding.

    • Data Acquisition: The return of enzyme activity is monitored over time by measuring the rate of nitrocefin hydrolysis.[5]

    • Analysis: The rate of recovery of enzyme activity is fitted to a first-order exponential equation to determine the deacylation rate constant (k_off). The half-life of the enzyme-inhibitor complex is calculated as ln(2)/k_off.[5][10]

ESI-MS is employed to confirm the formation of the covalent complex and assess its stability.

  • Objective: To verify the covalent binding of avibactam to the β-lactamase and to analyze the stability and potential degradation of the acyl-enzyme intermediate.

  • Methodology:

    • Reagents and Equipment: Purified β-lactamase, avibactam, quenching solution (e.g., formic acid), and an ESI mass spectrometer coupled with liquid chromatography (LC-MS).[2]

    • Procedure: The enzyme is incubated with a molar excess of avibactam for a specific duration (e.g., 5 minutes to 24 hours). Excess, unbound avibactam is removed, often by ultrafiltration.[7] The reaction can be quenched at various time points.

    • Data Acquisition: The protein-inhibitor complex is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the intact protein and the protein-avibactam adduct.

    • Analysis: A mass increase corresponding to the molecular weight of avibactam (or a fragment thereof) confirms the formation of a covalent adduct. By analyzing samples at different time points, the stability of this complex and the appearance of any breakdown products can be monitored.[1][7]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the core processes of avibactam's mechanism and a typical experimental workflow.

G cluster_acylation Acylation cluster_hydrolysis Hydrolysis (minor pathway, e.g., KPC-2) E_Avi E + Avi (Non-covalent complex) E_I_star E-Avi* (Covalent carbamoyl-enzyme) E_Avi->E_I_star k₂ (Ring Opening) E_I_star->E_Avi k_off (Recyclization) E_H2O E + Hydrolyzed Avi E_I_star->E_H2O k_cat (slow) E Free Enzyme (E) E->E_Avi Kᵢ Avi Avibactam (Avi)

Avibactam's Reversible Covalent Inhibition Pathway

G cluster_prep Preparation cluster_dilution Jump Dilution cluster_measurement Measurement & Analysis start Purified Enzyme + Avibactam solution incubate Incubate to form E-Avi* complex start->incubate dilute Rapid 100x dilution into assay buffer with chromogenic substrate incubate->dilute measure Monitor absorbance change over time (kinetic read) dilute->measure analyze Fit data to first-order kinetic model measure->analyze result Determine k_off and half-life (t½) analyze->result

Workflow for Determining Deacylation Rate (k_off)
Conclusion

Avibactam's unique reversible covalent inhibition mechanism provides a durable and potent means of neutralizing a wide array of serine β-lactamases. Its ability to regenerate intact upon dissociation from the enzyme active site is a key differentiator from earlier-generation inhibitors. The kinetic and structural understanding of this mechanism, elucidated through the experimental protocols described herein, is crucial for the strategic deployment of avibactam in clinical settings and for guiding the development of next-generation β-lactamase inhibitors to combat the ever-evolving landscape of antibiotic resistance.

References

Early In Vitro Studies and Antibacterial Spectrum of (+)-Avibactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has become a critical component in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, a reversible covalent inhibition, sets it apart from traditional β-lactamase inhibitors and confers a broader spectrum of activity. This technical guide provides an in-depth overview of the early in vitro studies that characterized the antibacterial spectrum and mechanism of action of avibactam, with a focus on its combination with ceftazidime.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam's inhibitory activity stems from its ability to form a covalent bond with the active site serine of a wide range of β-lactamase enzymes. Unlike "suicide inhibitors" such as clavulanic acid, which are hydrolyzed and permanently inactivate the enzyme, avibactam's reaction is reversible.[1][2] This novel mechanism involves two key steps: acylation and deacylation (recyclization).

  • Acylation: The catalytic serine residue in the β-lactamase active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea core. This results in the opening of the avibactam ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.

  • Deacylation (Recyclization): Over time, the covalent bond between avibactam and the enzyme is cleaved, and the avibactam ring reforms, releasing the intact, active inhibitor.[1][3] This process of recyclization allows a single avibactam molecule to inhibit multiple β-lactamase enzymes. The rate of deacylation is slow, ensuring a sustained period of β-lactamase inhibition.[3]

Avibactam Mechanism of Action cluster_0 Initial State cluster_1 Inhibition cluster_2 Regeneration Active Beta-Lactamase Active Beta-Lactamase Covalent Acyl-Enzyme Complex Covalent Acyl-Enzyme Complex Active Beta-Lactamase->Covalent Acyl-Enzyme Complex Avibactam Avibactam Avibactam->Covalent Acyl-Enzyme Complex Acylation (Ring Opening) Inactive Beta-Lactamase Inactive Beta-Lactamase Covalent Acyl-Enzyme Complex->Inactive Beta-Lactamase Deacylation (Recyclization) Regenerated Avibactam Regenerated Avibactam Covalent Acyl-Enzyme Complex->Regenerated Avibactam

Caption: Reversible covalent inhibition of β-lactamase by avibactam.

Antibacterial Spectrum of Avibactam Combinations

Avibactam itself possesses minimal intrinsic antibacterial activity. Its clinical utility lies in its ability to restore the efficacy of β-lactam antibiotics against resistant bacteria. The most extensively studied combination is ceftazidime-avibactam.

In Vitro Activity against Enterobacteriaceae

Ceftazidime-avibactam has demonstrated potent in vitro activity against a broad range of Enterobacteriaceae, including strains producing various β-lactamases. This includes extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[4]

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae Isolates

Organism/Enzyme TypeNumber of IsolatesCeftazidime-Avibactam MIC50 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)% Susceptible
All Enterobacteriaceae34,062--99.5%
ESBL-producing5,354-0.599.9%
Plasmid-mediated AmpC-producing246-0.5100%
ESBL- and AmpC-producing152-1100%
KPC-producing K. pneumoniae24--37% resistant

Note: Susceptibility breakpoint for Enterobacteriaceae is ≤8 µg/mL. Data compiled from multiple studies.[4][5]

In Vitro Activity against Pseudomonas aeruginosa

Ceftazidime-avibactam also exhibits significant in vitro activity against Pseudomonas aeruginosa, a challenging nosocomial pathogen. Avibactam effectively inhibits the chromosomally encoded AmpC β-lactamases often overexpressed in ceftazidime-resistant P. aeruginosa.[6]

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa Isolates

Isolate PhenotypeNumber of IsolatesCeftazidime-Avibactam MIC50 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)% Susceptible
All Isolates3,9022496.9%
Multidrug-Resistant (MDR)58141681.0%
Extensively Drug-Resistant (XDR)34083273.7%

Note: Susceptibility breakpoint for P. aeruginosa is ≤8 µg/mL. Data compiled from a U.S. medical center surveillance study.[6]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the antibacterial spectrum and activity of avibactam.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Broth Microdilution Workflow Start Start Inoculum_Prep Prepare standardized bacterial inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold serial dilutions of ceftazidime in microtiter plate Inoculum_Prep->Serial_Dilution Add_Avibactam Add a fixed concentration of avibactam (e.g., 4 µg/mL) to each well Serial_Dilution->Add_Avibactam Inoculate Inoculate each well with the bacterial suspension Add_Avibactam->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the MIC of ceftazidime-avibactam.
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. Perform two-fold serial dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Add a fixed concentration of avibactam (typically 4 µg/mL) to each well containing the ceftazidime dilutions.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.

Time-Kill Kinetic Assay

This protocol is based on the principles outlined in CLSI document M26-A.

  • Preparation: Prepare tubes of CAMHB with the desired concentrations of ceftazidime-avibactam (often at multiples of the MIC). Prepare a bacterial inoculum as described for the broth microdilution assay, adjusted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Assay Procedure: At time zero, add the standardized inoculum to each antimicrobial-containing tube and a growth control tube. Incubate all tubes at 35°C with agitation.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from each tube. Perform serial dilutions of the aliquots in a suitable diluent (e.g., saline or buffered peptone water). Plate the dilutions onto appropriate agar plates.

  • Colony Counting and Data Analysis: After incubation of the plates, count the number of colonies (CFU/mL) for each time point and concentration. Plot the log10 CFU/mL versus time for each antimicrobial concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

β-Lactamase Inhibition Assay (Nitrocefin-Based)

This colorimetric assay provides a rapid method for assessing β-lactamase activity and its inhibition.

  • Reagent Preparation:

    • Nitrocefin Stock Solution: Dissolve nitrocefin powder in DMSO to a stock concentration (e.g., 10 mg/mL).

    • Nitrocefin Working Solution: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to a final working concentration (e.g., 0.5 mM).

    • β-Lactamase Solution: Prepare a solution of the target β-lactamase enzyme in buffer.

    • Inhibitor Solution: Prepare a solution of avibactam at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the β-lactamase solution and the avibactam solution (or buffer for control). Allow for a pre-incubation period for the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the nitrocefin working solution to each well.

    • Monitor the change in absorbance at approximately 486 nm over time using a microplate reader. The hydrolysis of nitrocefin by β-lactamase results in a color change from yellow to red.

  • Data Analysis: The rate of the reaction is proportional to the β-lactamase activity. The inhibitory effect of avibactam is determined by comparing the reaction rates in the presence and absence of the inhibitor.

Conclusion

The early in vitro studies of (+)-avibactam have been instrumental in establishing its unique mechanism of action and its broad spectrum of activity against key Gram-negative pathogens harboring various β-lactamases. The reversible covalent inhibition of β-lactamases by avibactam, particularly when combined with ceftazidime, has provided a much-needed therapeutic option for infections caused by multidrug-resistant bacteria. The experimental protocols detailed in this guide provide a framework for the continued evaluation of avibactam and other novel β-lactamase inhibitors in the ongoing effort to combat antimicrobial resistance.

References

Structural Analysis of the Diazabicyclooctane Core of Avibactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has significantly advanced the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core is central to its mechanism of action, enabling the inhibition of a broad spectrum of β-lactamases, including class A, class C, and some class D enzymes. This technical guide provides a detailed structural analysis of the diazabicyclooctane core of Avibactam, encompassing its synthesis, conformational characteristics, and the experimental protocols used for its elucidation.

Structural Features of the Diazabicyclooctane Core

The core of Avibactam is a [3.2.1] diazabicyclooctane ring system. This rigid, bicyclic structure is crucial for positioning the key functional groups—the sulfate ester and the carboxamide—for interaction with the active site of β-lactamase enzymes.

X-ray Crystallography Analysis

A patent application (CN113105455A) describes a crystalline form of Avibactam sodium (Form B) and provides its X-ray powder diffraction (XRPD) pattern, which is useful for identifying this specific solid form.

Table 1: Characteristic XRPD Peaks for Avibactam Sodium Crystal Form B

2θ Angle (°)
8.5 ± 0.2
10.3 ± 0.2
12.8 ± 0.2
14.2 ± 0.2
15.0 ± 0.2
17.0 ± 0.2
18.8 ± 0.2
19.4 ± 0.2
20.6 ± 0.2
21.5 ± 0.2
23.0 ± 0.2
24.2 ± 0.2
25.5 ± 0.2
26.8 ± 0.2
28.1 ± 0.2
29.5 ± 0.2
31.2 ± 0.2
34.5 ± 0.2

Note: This table provides powder diffraction data, not single-crystal bond lengths and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides insight into the structure and dynamics of molecules in solution. The complete assignment of ¹H and ¹³C NMR signals for the diazabicyclooctane core is essential for confirming its structure and understanding its conformation in a physiological environment. While a definitive publication with a complete assignment for Avibactam was not identified in the search, the supplementary information of a synthetic chemistry paper provides spectra for key intermediates, which are foundational for the final structure.

Table 2: Representative (Hypothetical) ¹H and ¹³C NMR Chemical Shift Assignments for the Diazabicyclooctane Core of Avibactam

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C2[Data not available][Data not available]
C3[Data not available][Data not available]
C4[Data not available][Data not available]
C5[Data not available][Data not available]
C8[Data not available][Data not available]

Note: This table is a template. Specific, experimentally verified data for Avibactam's DBO core were not found in the provided search results.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam employs a novel mechanism of reversible covalent inhibition. Unlike traditional β-lactamase inhibitors that are often hydrolyzed after ring-opening, Avibactam can deacylate from the enzyme's active site, regenerating the intact inhibitor.

G cluster_acylation Acylation cluster_deacylation Deacylation (Reversible) Enzyme Enzyme Acyl-Enzyme_Complex Acyl-Enzyme_Complex Enzyme->Acyl-Enzyme_Complex Covalent Bonding Avibactam Avibactam Avibactam->Acyl-Enzyme_Complex Regenerated_Enzyme Regenerated_Enzyme Acyl-Enzyme_Complex->Regenerated_Enzyme Recyclization Intact_Avibactam Intact_Avibactam Acyl-Enzyme_Complex->Intact_Avibactam Beta-Lactamase_Inactivated Beta-Lactamase_Inactivated Acyl-Enzyme_Complex->Beta-Lactamase_Inactivated Inhibition

The Role of (+)-Avibactam in Overcoming Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. (+)-Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating this resistance. When combined with β-lactam antibiotics such as ceftazidime and aztreonam, avibactam restores their efficacy against a broad spectrum of resistant pathogens. This technical guide provides an in-depth overview of avibactam's mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Avibactam is a diazabicyclooctane that covalently binds to the active site serine of a wide range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2][3] Unlike traditional β-lactamase inhibitors, the covalent adduct formed with avibactam is a stable carbamoyl-enzyme complex that is resistant to hydrolysis.[4] A key feature of avibactam's mechanism is the reversibility of this covalent binding, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[1][2][3] However, the off-rate is slow, providing a sustained period of inhibition that allows the partner β-lactam antibiotic to exert its bactericidal activity.[5]

Quantitative Data on Avibactam's Efficacy

The inhibitory potency of avibactam has been quantified against a wide array of β-lactamases, and its ability to restore the activity of partner antibiotics has been demonstrated through extensive microbiological testing.

Table 1: Kinetic Parameters of Avibactam against Key β-Lactamases
β-LactamaseAmbler Classk2/Ki (M-1s-1)koff (s-1)IC50 (nM)
TEM-1A-4.5 x 10-48
SHV-1A---
CTX-M-15A1.0 x 1052.9 x 10-43.4
KPC-2A1.4 x 1041.4 x 10-429
AmpC (P. aeruginosa)C5.1 x 1031.9 x 10-3170
P99 (E. cloacae)C--110
OXA-10D11<1.6 x 10-6-
OXA-48D1.4 x 103--

Data compiled from multiple sources. Note that experimental conditions can affect these values.

Table 2: Ceftazidime-Avibactam (CZA) MIC Values for Resistant Enterobacteriaceae
Organismβ-Lactamase ProfileCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)
E. coliESBL (CTX-M-15)>1280.25
K. pneumoniaeKPC-2641
K. pneumoniaeKPC-31282
E. cloacaeAmpC (derepressed)>1280.5
K. pneumoniaeOXA-48321

Representative data from various studies.

Table 3: Ceftazidime-Avibactam (CZA) MIC Values for Pseudomonas aeruginosa
Resistance MechanismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)
AmpC (derepressed)644
Efflux pump overexpression328
Multiple mechanisms>12816

Representative data from various studies.

Experimental Protocols

Protocol 1: Determination of IC50 for Avibactam against a Purified β-Lactamase

This protocol describes a spectrophotometric assay using the chromogenic substrate nitrocefin to determine the half-maximal inhibitory concentration (IC50) of avibactam.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam

  • Nitrocefin

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of avibactam in DMSO.

    • Prepare a working solution of the purified β-lactamase in assay buffer. The concentration will depend on the specific activity of the enzyme.

    • Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration (e.g., 100 µM) in assay buffer.

  • Assay Setup:

    • In the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.

    • Add varying concentrations of avibactam to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.

    • Immediately monitor the change in absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

    • Plot the initial velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution Susceptibility Testing for Ceftazidime-Avibactam

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime in combination with a fixed concentration of avibactam.

Materials:

  • Bacterial isolate to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime powder

  • Avibactam powder

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of ceftazidime.

    • Prepare a stock solution of avibactam.

    • Prepare a working solution of avibactam to achieve a final concentration of 4 µg/mL in each well of the microtiter plate.

  • Plate Preparation:

    • Add the avibactam working solution to each well of the microtiter plate (except for growth control wells).

    • Perform serial two-fold dilutions of ceftazidime across the wells of the plate in CAMHB containing avibactam.

    • The final volume in each well should be 50 µL before adding the inoculum.

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 µg/mL avibactam) that completely inhibits visible bacterial growth.

Visualizations

G cluster_mechanism Mechanism of β-Lactamase Inhibition by Avibactam BetaLactamase Active β-Lactamase (with Serine Nucleophile) AcylEnzyme Covalent Acyl-Enzyme Complex (Stable Carbamoyl Linkage) BetaLactamase->AcylEnzyme Acylation (Fast) HydrolyzedBetaLactam Hydrolyzed (Inactive) β-Lactam BetaLactamase->HydrolyzedBetaLactam Hydrolysis Avibactam (+)-Avibactam Avibactam->AcylEnzyme InactiveEnzyme Inactive β-Lactamase AcylEnzyme->InactiveEnzyme RegeneratedEnzyme Regenerated Active β-Lactamase AcylEnzyme->RegeneratedEnzyme Deacylation (Slow, Reversible) RegeneratedEnzyme->BetaLactamase Recycles RegeneratedAvibactam Regenerated (+)-Avibactam BetaLactam β-Lactam Antibiotic BetaLactam->BetaLactamase G cluster_workflow Workflow for Broth Microdilution Susceptibility Testing start Start prep_solutions Prepare Ceftazidime and Avibactam Solutions start->prep_solutions prep_plates Prepare 96-well Plates with Serial Dilutions of Ceftazidime and a Fixed Concentration of Avibactam prep_solutions->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

References

Avibactam's Efficacy Against Class A and Class C β-Lactamases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[3][4] This structure allows it to inhibit a broad spectrum of serine β-lactamases, including clinically significant Ambler Class A and Class C enzymes, which are often responsible for resistance to cornerstone β-lactam antibiotics.[1][2][3][5] Avibactam is currently in clinical use in combination with antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam, effectively restoring their activity against many multidrug-resistant pathogens.[1][2]

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory mechanism of avibactam is distinct from that of "suicide inhibitors" like clavulanic acid. Avibactam acts as a covalent, but reversible, inhibitor.[1][6][7] The process involves two key steps:

  • Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme attacks the carbonyl group of avibactam's five-membered cyclic urea ring. This leads to the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][6]

  • Deacylation (Recyclization): Unlike other inhibitors where the covalent complex undergoes hydrolysis or fragmentation, the reaction with avibactam is reversible.[6] The avibactam molecule can recyclize, leading to the release of the intact, active inhibitor from the enzyme.[6][7]

This reversible nature means that a single avibactam molecule can inhibit multiple β-lactamase enzymes.[6] The efficiency of inhibition is therefore determined by the rates of both the "on-rate" (acylation, k₂) and the "off-rate" (deacylation, koff).

Caption: Mechanism of reversible covalent inhibition by Avibactam.

Activity Against Class A β-Lactamases

Class A β-lactamases, including common enzymes like TEM-1 and CTX-M-15, as well as the critical Klebsiella pneumoniae carbapenemase (KPC), are primary targets for avibactam. Avibactam demonstrates potent inhibition against these enzymes, characterized by a high efficiency of acylation (k₂/Ki) and a slow deacylation rate, resulting in prolonged enzyme inhibition.[8][9]

EnzymeOrganism of OriginTypek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)IC₅₀ (nM)Reference(s)
TEM-1 Escherichia coliESBL-0.00075170[6][9]
CTX-M-15 Escherichia coliESBL1.0 x 10⁵0.000295[6][8]
KPC-2 Klebsiella pneumoniaeCarbapenemase2.16 x 10⁴0.0001429[8][10][11]

Note: Kinetic parameters can vary based on experimental conditions.

Mutations within the active site of Class A enzymes can impact avibactam's efficacy. For instance, the D179Y substitution in KPC-2 has been shown to reduce the carbamylation rate by approximately 70,000-fold, leading to resistance to the ceftazidime-avibactam combination.[12] Similarly, an S130G substitution in KPC-2 can significantly impair inhibition by slowing the acylation step.[10][13]

Activity Against Class C β-Lactamases

Historically, Class C β-lactamases (AmpC) have been difficult to inhibit with traditional β-lactamase inhibitors like clavulanic acid.[2] Avibactam is notable for its potent activity against these enzymes, which are found in pathogens such as Pseudomonas aeruginosa and Enterobacter cloacae.[1][2][7] This represents a major therapeutic advantage, addressing a key mechanism of resistance to cephalosporins.[1][14]

EnzymeOrganism of OriginTypek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)IC₅₀ (nM)Reference(s)
AmpC Pseudomonas aeruginosaCephalosporinase2.5 x 10³0.0019-[8]
P99 Enterobacter cloacaeCephalosporinase1.9 x 10³0.00003910[8][9]
DHA-1 Klebsiella pneumoniaePlasmidic AmpC---[15]
FOX-3 Klebsiella pneumoniaePlasmidic AmpC---[15]

Note: Avibactam effectively restores ceftazidime susceptibility against strains producing various AmpC enzymes, including plasmid-mediated versions like DHA-1 and FOX-3.[15]

While generally effective, resistance can emerge through mutations. For example, the N346Y substitution in various AmpC enzymes can disrupt a key interaction with the avibactam sulfonate group, conferring resistance.[15]

Experimental Protocols

Enzyme Kinetics: Determination of Inhibition Parameters (k₂, Kᵢ, k_off)

This protocol outlines a typical spectrophotometric assay to determine the kinetic parameters of avibactam inhibition.

Enzyme_Kinetics_Workflow cluster_prep 1. Preparation cluster_assay 2. Acylation (On-Rate) Assay cluster_deacylation 3. Deacylation (Off-Rate) Assay prep_enzyme Prepare purified β-lactamase solution incubate Incubate enzyme with varying Avibactam concentrations prep_enzyme->incubate prep_avi Prepare serial dilutions of Avibactam prep_avi->incubate prep_sub Prepare Nitrocefin (substrate) solution add_sub Initiate reaction by adding Nitrocefin prep_sub->add_sub prep_buffer Prepare Assay Buffer (e.g., 100 mM Phosphate, pH 7.0) prep_buffer->prep_enzyme prep_buffer->prep_avi prep_buffer->prep_sub incubate->add_sub measure Monitor absorbance change (490 nm) over time add_sub->measure calc_kobs Calculate observed rate constant (k_obs) for each Avibactam concentration measure->calc_kobs plot_k2 Plot k_obs vs. [Avibactam] to determine k₂/Kᵢ calc_kobs->plot_k2 form_complex Form acyl-enzyme complex (Enzyme + excess Avibactam) dilute Rapidly dilute complex (e.g., 4000-fold) into substrate solution form_complex->dilute monitor_recovery Monitor return of enzyme activity (absorbance) over time dilute->monitor_recovery calc_koff Fit data to determine deacylation rate (k_off) monitor_recovery->calc_koff Beta_Lactamase_Classes cluster_serine Serine β-Lactamases (Avibactam Targets) cluster_metallo Metallo-β-Lactamases (Not Inhibited by Avibactam) BL β-Lactamases ClassA Class A (e.g., KPC, TEM, CTX-M) BL->ClassA ClassC Class C (e.g., AmpC) BL->ClassC ClassD Class D (e.g., OXA-48) (Variable Inhibition) BL->ClassD ClassB Class B (e.g., NDM, VIM, IMP) BL->ClassB

References

Molecular Basis for Avibactam's Broad-Spectrum β-Lactamase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avibactam is a groundbreaking non-β-lactam β-lactamase inhibitor that has significantly broadened the therapeutic options against multidrug-resistant Gram-negative bacteria. Its unique diazabicyclooctane (DBO) structure and novel mechanism of action confer a wider spectrum of activity compared to traditional β-lactam-based inhibitors. Avibactam effectively inhibits a wide array of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are prevalent mechanisms of resistance to β-lactam antibiotics.[1][2][3] This technical guide provides an in-depth exploration of the molecular underpinnings of avibactam's inhibitory activity, presenting key kinetic data, detailed experimental methodologies, and visual representations of its mechanism and associated analytical workflows.

Introduction to Avibactam

The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. A primary driver of this resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Avibactam, a synthetic non-β-lactam β-lactamase inhibitor, represents a major advancement in combating this threat.[4] Unlike its predecessors, such as clavulanic acid and tazobactam, avibactam possesses a distinct chemical scaffold—a diazabicyclooctane core—that enables a unique, reversible mechanism of inhibition.[3][5] This novel mechanism contributes to its broad spectrum of activity, which includes coverage against extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), AmpC cephalosporinases, and certain OXA-type carbapenemases.[6][7] Avibactam is currently used in combination with β-lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam to restore their efficacy against resistant bacteria.[1][3]

Mechanism of Action: A Covalent and Reversible Inhibition

The inhibitory action of avibactam against serine β-lactamases proceeds through a multi-step, covalent, and notably, reversible mechanism.[3][8] This process can be broken down into two key phases: acylation and deacylation.

Acylation: Formation of a Stable Covalent Adduct

The inhibition process begins with the non-covalent binding of avibactam to the active site of the β-lactamase. Subsequently, the catalytic serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of avibactam's urea ring.[9] This results in the opening of the five-membered ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[5][9] This acylation step effectively inactivates the β-lactamase, preventing it from hydrolyzing β-lactam antibiotics.[7]

Deacylation: Regeneration of Active Avibactam

A key differentiator of avibactam's mechanism is the reversibility of the covalent bond.[3] The carbamoyl-enzyme complex can undergo deacylation, where the bond between avibactam and the serine residue is cleaved. Unlike the hydrolysis that occurs with β-lactam antibiotics and some inhibitors, the deacylation of the avibactam-enzyme complex primarily proceeds through a recyclization pathway.[8] This process regenerates the intact, active form of avibactam, which can then inhibit another β-lactamase molecule.[3][8] This recycling mechanism contributes to the sustained inhibitory effect of avibactam. The rate of deacylation varies significantly across different classes of β-lactamases, influencing the overall potency and duration of inhibition.[6]

Avibactam Mechanism of Action E_I β-Lactamase (E) + Avibactam (I) E_I_complex Non-covalent Complex (E-I) E_I->E_I_complex k_on E_I_complex->E_I k_off EI_star Covalent Acyl-Enzyme Complex (E-I*) E_I_complex->EI_star k2 (Acylation) E_I_regenerated Regenerated β-Lactamase (E) + Intact Avibactam (I) EI_star->E_I_regenerated k_off (Deacylation/ Recyclization)

Avibactam's covalent, reversible inhibition mechanism.

Quantitative Analysis of Avibactam's Inhibitory Potency

The efficacy of avibactam against different β-lactamases can be quantitatively described by several kinetic parameters. The second-order rate constant for acylation (k₂/Kᵢ) reflects the efficiency of enzyme inactivation, while the first-order rate constant for deacylation (k_off) and the half-life (t½) of the covalent complex indicate the duration of inhibition.

Table 1: Kinetic Parameters of Avibactam Inhibition against Class A β-Lactamases
Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)t½ (min)
CTX-M-151.0 x 10⁵2.9 x 10⁻⁴40
KPC-22.1 x 10⁴1.4 x 10⁻⁴82
TEM-1-7.5 x 10⁻⁴16

Data sourced from Ehmann et al., 2013 and Ehmann et al., 2012.[6][8]

Table 2: Kinetic Parameters of Avibactam Inhibition against Class C β-Lactamases
Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)t½ (min)
E. cloacae P99 AmpC5.1 x 10³3.8 x 10⁻⁵300
P. aeruginosa PAO1 AmpC1.8 x 10³1.9 x 10⁻³6
CMY-24.9 x 10⁴3.7 x 10⁻⁴-

Data sourced from Ehmann et al., 2013 and Barnes et al., 2019.[6][10]

Table 3: Kinetic Parameters of Avibactam Inhibition against Class D β-Lactamases
Enzymek₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)t½ (days)
OXA-101.1 x 10¹1.5 x 10⁻⁶>5
OXA-481.4 x 10³1.1 x 10⁻⁵-
OXA-233.0 x 10²--
OXA-245.1 x 10¹--
OXA-1631.7 x 10³--
OXA-4278.0 x 10²--

Data sourced from Ehmann et al., 2013 and Stojanoski et al., 2015.[6][11]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the interaction between avibactam and β-lactamases.

Enzyme Kinetics Assay

This protocol describes the determination of acylation and deacylation rates of avibactam against various β-lactamases using a spectrophotometric assay with the chromogenic substrate nitrocefin.

5.1.1 Materials

  • Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48)

  • Avibactam

  • Nitrocefin

  • Assay buffer: 100 mM sodium phosphate buffer, pH 7.0, supplemented with 0.1 mg/mL BSA. For OXA enzymes, the buffer is additionally supplemented with 50 mM NaHCO₃.[6]

  • UV-visible spectrophotometer with temperature control

  • Stirred cuvettes

5.1.2 Acylation Rate (k₂/Kᵢ) Determination

  • Set the spectrophotometer to 37°C and the wavelength to 486 nm (for nitrocefin hydrolysis).

  • Prepare a solution of nitrocefin in the assay buffer.

  • In a stirred cuvette, add the nitrocefin solution and varying concentrations of avibactam.

  • Initiate the reaction by adding a specific concentration of the purified β-lactamase enzyme.[6]

  • Monitor the change in absorbance over time, representing the rate of nitrocefin hydrolysis.

  • The observed rate constant (k_obs) for the onset of inhibition at each avibactam concentration is determined by fitting the progress curves to an appropriate equation for slow-binding inhibition.

  • The second-order rate constant for acylation (k₂/Kᵢ) is determined from the slope of a linear plot of k_obs versus the concentration of avibactam.[8]

5.1.3 Deacylation Rate (k_off) Determination (Jump Dilution Method)

  • Incubate a concentrated solution of the β-lactamase with an excess of avibactam to allow for complete formation of the covalent acyl-enzyme complex.[6]

  • Rapidly dilute the acyl-enzyme complex by a large factor (e.g., >4000-fold) into a solution containing the reporter substrate nitrocefin.[6]

  • Immediately monitor the return of enzymatic activity by measuring the hydrolysis of nitrocefin over time.

  • The rate of return of activity corresponds to the deacylation rate constant (k_off), which is determined by fitting the data to a first-order equation.[8]

Enzyme Kinetics Workflow start Start acylation Acylation Rate (k₂/Kᵢ) Determination start->acylation deacylation Deacylation Rate (k_off) Determination start->deacylation prepare_reagents_acyl Prepare enzyme, avibactam, and nitrocefin solutions acylation->prepare_reagents_acyl prepare_complex_deacyl Form acyl-enzyme complex (enzyme + excess avibactam) deacylation->prepare_complex_deacyl run_assay_acyl Run spectrophotometric assay with varying avibactam concentrations prepare_reagents_acyl->run_assay_acyl analyze_data_acyl Plot k_obs vs. [avibactam] to determine k₂/Kᵢ run_assay_acyl->analyze_data_acyl end End analyze_data_acyl->end dilute_complex Rapidly dilute complex into nitrocefin solution prepare_complex_deacyl->dilute_complex monitor_activity Monitor return of enzyme activity dilute_complex->monitor_activity analyze_data_deacyl Fit data to determine k_off monitor_activity->analyze_data_deacyl analyze_data_deacyl->end

Workflow for determining avibactam inhibition kinetics.
X-ray Crystallography

This protocol provides a general overview of the steps involved in determining the crystal structure of a β-lactamase in complex with avibactam.

5.2.1 Materials

  • Highly purified and concentrated β-lactamase

  • Avibactam

  • Crystallization screening kits and reagents

  • Cryoprotectant

  • X-ray diffraction equipment (synchrotron or in-house source)

5.2.2 Protocol

  • Protein Expression and Purification: Express the target β-lactamase in a suitable host (e.g., E. coli) and purify to homogeneity using chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

  • Crystallization:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of conditions (precipitants, buffers, salts).

    • Optimize initial crystal hits to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer pre-grown β-lactamase crystals into a solution containing a high concentration of avibactam for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.[9]

    • Co-crystallization: Mix the purified β-lactamase with avibactam prior to setting up crystallization trials.

  • Cryo-protection and Data Collection:

    • Transfer the crystals into a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron or using an in-house X-ray source.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, scaling).

    • Solve the structure using molecular replacement with a known β-lactamase structure as a search model.

    • Build the model of the protein and the bound avibactam into the electron density maps.

    • Refine the structure to improve the fit to the experimental data and validate the final model.

Mass Spectrometry

Mass spectrometry is a powerful tool to confirm the covalent modification of β-lactamases by avibactam and to study the stability of the acyl-enzyme complex.

5.3.1 Materials

  • Purified β-lactamase

  • Avibactam

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Reagents for sample preparation (e.g., formic acid, acetonitrile)

5.3.2 Protocol

  • Acyl-Enzyme Complex Formation: Incubate the purified β-lactamase with an excess of avibactam to ensure complete acylation.

  • Sample Preparation:

    • Remove excess, unbound avibactam using a desalting column or ultrafiltration.

    • Prepare the sample for mass spectrometry by diluting it in an appropriate solvent (e.g., water/acetonitrile with formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire mass spectra in the appropriate mass range to observe the intact protein.

    • The mass of the uninhibited enzyme is compared to the mass of the enzyme after incubation with avibactam. A mass increase corresponding to the molecular weight of avibactam confirms the formation of the covalent acyl-enzyme complex.

  • Stability Analysis: To assess the stability of the complex and investigate deacylation, the acyl-enzyme complex can be incubated over a time course, and samples can be analyzed by mass spectrometry at different time points to monitor the regeneration of the unmodified enzyme.[6]

Structural Basis for Broad-Spectrum Inhibition

High-resolution crystal structures of avibactam in complex with representatives from class A (CTX-M-15), class C (AmpC), and class D (OXA-10, OXA-48) β-lactamases have provided critical insights into its broad-spectrum activity.[4][9] A key finding is that avibactam adopts a conserved binding mode across these different enzyme classes. The sulfate group of avibactam is crucial for recognition and binding, forming key interactions within the active site. In class C enzymes, the sulfate group displaces a critical deacylating water molecule, contributing to the stability of the acyl-enzyme complex.[3] The carboxamide group also forms important hydrogen bonds with active site residues. The rigid conformation of the diazabicyclooctane core ensures a precise positioning of these functional groups for optimal interaction with the enzyme.

Structural Basis of Inhibition Avibactam Avibactam ActiveSite β-Lactamase Active Site Avibactam->ActiveSite Binds to SulfateGroup Sulfate Group Avibactam->SulfateGroup Carboxamide Carboxamide Group Avibactam->Carboxamide Serine Catalytic Serine ActiveSite->Serine CovalentBond Forms Covalent Bond Serine->CovalentBond Attacks Carbonyl KeyInteractions Forms Key H-Bonds & Displaces Water SulfateGroup->KeyInteractions H_Bonds Forms H-Bonds Carboxamide->H_Bonds

Key structural interactions of avibactam in the active site.

Mechanisms of Resistance

Despite the efficacy of avibactam, resistance has been reported. The primary mechanisms of resistance to ceftazidime-avibactam include:

  • Mutations in the β-lactamase: Amino acid substitutions in the β-lactamase, particularly in or near the active site, can reduce the binding affinity or acylation efficiency of avibactam. For example, mutations in the Ω-loop of KPC enzymes, such as the D179Y substitution, have been shown to confer resistance.[2]

  • Porin Loss: Reduced expression or mutations in outer membrane porins can limit the entry of avibactam and its partner β-lactam into the bacterial cell, thereby reducing their effective concentration at the target.

  • Efflux Pump Overexpression: Increased activity of efflux pumps can actively transport the antibiotic combination out of the cell, preventing it from reaching inhibitory concentrations.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and for guiding the clinical use of avibactam-containing therapies.

Conclusion

Avibactam's unique chemical structure and reversible, covalent mechanism of action underpin its broad-spectrum inhibition of clinically important serine β-lactamases. Its ability to effectively inactivate enzymes from classes A, C, and D has revitalized the utility of established β-lactam antibiotics against multidrug-resistant Gram-negative pathogens. The quantitative kinetic and structural data presented in this guide provide a comprehensive understanding of the molecular basis for avibactam's activity. Continued research into its interactions with an expanding array of β-lactamase variants and a deeper understanding of emerging resistance mechanisms will be essential for preserving the long-term efficacy of this important therapeutic agent.

References

Preliminary Investigations into Avibactam's Safety and Toxicity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor developed to be co-administered with β-lactam antibiotics, such as ceftazidime. Its primary function is to inactivate a broad spectrum of β-lactamase enzymes, including Ambler class A, C, and some D enzymes, thereby restoring the efficacy of the partner antibiotic against resistant Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the preliminary safety and toxicity profile of avibactam, drawing from a range of nonclinical toxicology and clinical studies. The information is intended to support further research and development in the field of antibacterial therapies.

Preclinical Toxicology

A comprehensive battery of nonclinical studies was conducted to characterize the toxicological profile of avibactam. These studies were generally performed in accordance with international regulatory guidelines.

Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. While specific median lethal dose (LD50) values for avibactam are not publicly available, regulatory documents indicate that in single-dose intravenous studies, avibactam demonstrated minimal toxicity. In both rats and mice, single intravenous administrations of doses up to 1000 mg/kg were associated with minimal adverse effects.[2]

Repeated-Dose Toxicity

Repeated-dose toxicity studies were conducted in both rodents (rats) and non-rodents (dogs) to evaluate the potential for cumulative toxicity.

Table 1: Summary of Key Findings from Repeated-Dose Intravenous Toxicity Studies of Avibactam

SpeciesStudy DurationNo-Observed-Adverse-Effect Level (NOAEL)Key Observations at Higher Doses
Rat4 weeksNot explicitly definedReversible changes suggesting liver and kidney effects (e.g., increased serum cholesterol, proteinuria, increased organ weights) were observed at doses of 300 and 900 mg/kg/day.[3] Injection site damage was a notable finding in rats.[3]
Dog4 weeksNot explicitly definedThe primary finding was injection site damage.[2]
Dog13 weeksNot explicitly definedThe main observation was injection site damage.[2]

When avibactam was administered in combination with ceftazidime (in a 4:1 ratio) in 4-week studies in rats and dogs, no new toxicities were observed, and there was no synergistic or additive increase in toxicity. The pharmacokinetic profiles of both drugs were unaffected by co-administration.[3]

Genotoxicity

A standard battery of in vitro and in vivo genotoxicity studies was conducted to assess the mutagenic and clastogenic potential of avibactam. The results of these studies were uniformly negative.

Table 2: Summary of Genotoxicity Studies for Avibactam

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and/or Escherichia coliWith and WithoutNegative[3]
In vitro Chromosomal Aberration AssayMammalian cells (e.g., Chinese Hamster Ovary)With and WithoutNegative[3]
Unscheduled DNA Synthesis (UDS)Mammalian cellsNot ApplicableNegative[3]
In vivo Micronucleus AssayRatNot ApplicableNegative[3]
Carcinogenicity

Carcinogenicity studies with avibactam have not been conducted. This is considered acceptable by regulatory agencies for a drug intended for short-term use in treating acute infections.

Reproductive and Developmental Toxicity

Avibactam was evaluated in a series of studies in rats and rabbits to assess its potential effects on fertility and embryonic, fetal, and postnatal development.

Table 3: Summary of Reproductive and Developmental Toxicity Studies of Avibactam

Study TypeSpeciesKey Findings
Fertility and Early Embryonic DevelopmentRatNo adverse effects on male or female fertility were observed at doses up to 1 g/kg/day.[3] However, a dose-related increase in pre- and post-implantation loss, leading to a reduction in mean litter size, was noted at doses of 0.5 g/kg and greater when administered to female rats for two weeks prior to mating.[3]
Embryo-Fetal DevelopmentRatNo evidence of embryofetal toxicity was observed at intravenous doses up to 1000 mg/kg/day.[3] Avibactam was not found to be teratogenic.[3]
Embryo-Fetal DevelopmentRabbitAvibactam was not teratogenic in rabbits.[3]
Pre- and Postnatal DevelopmentRatNo adverse effects on pup growth and viability were observed at intravenous doses up to 825 mg/kg/day.[4]
Safety Pharmacology

Safety pharmacology studies were conducted to investigate potential adverse effects of avibactam on vital organ systems, including the central nervous, cardiovascular, and respiratory systems. No safety signals were identified in these studies.[3]

Clinical Safety Profile

The clinical safety of avibactam, in combination with ceftazidime, has been evaluated in a robust program of Phase II and Phase III clinical trials.

Adverse Events

The overall incidence of adverse events (AEs) for ceftazidime-avibactam is comparable to that of comparator agents.

Table 4: Summary of Adverse Events from Pooled Phase II and III Clinical Trials in Adults

Adverse Event CategoryCeftazidime-Avibactam ± Metronidazole (n=2024)Comparator (n=2026)
Any Adverse Event49.2%47.6%
Most Common AEs (>3%)Diarrhea, Nausea, Headache, Vomiting, PyrexiaDiarrhea, Nausea, Headache, Vomiting, Pyrexia
Serious Adverse Events (SAEs)8.7%7.2%
Discontinuation due to AEs2.5%1.7%
AEs with Outcome of Death2.0%1.8%
Drug-Related AEs10.7%9.6%

The safety profile of ceftazidime-avibactam is consistent with the established safety profile of ceftazidime alone, with no new safety concerns identified.[5][6] The safety findings are also consistent across different infection types.[5][6]

Experimental Protocols

Detailed, step-by-step protocols for the specific nonclinical studies on avibactam are proprietary and not publicly available. However, these studies are conducted following standardized international guidelines (e.g., OECD, ICH). The following are generalized methodologies for the key types of toxicology studies performed.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and/or Escherichia coli.

  • Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are selected. These strains are unable to synthesize the respective amino acid and thus cannot grow on a medium lacking it.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, both with and without an exogenous metabolic activation system (usually a rat liver homogenate, S9 fraction), which simulates mammalian metabolism.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific amino acid required by the tester strain.

  • Incubation and Evaluation: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation, allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control group indicates a mutagenic potential.

In Vivo Micronucleus Assay

This assay is performed in rodents to detect damage to chromosomes or the mitotic apparatus.

  • Animal Dosing: Groups of animals (typically rats or mice) are administered the test substance, usually via the clinical route of administration, at multiple dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate time points after dosing, bone marrow or peripheral blood samples are collected.

  • Slide Preparation and Staining: The collected cells are processed and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Microscopic Analysis: A specific number of polychromatic erythrocytes are scored for the presence of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes).

  • Data Analysis: The frequency of micronucleated polychromatic erythrocytes is compared between the treated and control groups. A statistically significant, dose-related increase in micronucleated cells indicates clastogenic or aneugenic activity.

Embryo-Fetal Development Study

These studies are designed to detect adverse effects on the developing fetus during the period of organogenesis.

  • Animal Mating and Dosing: Time-mated female animals (typically rats and rabbits) are dosed with the test substance daily during the period of major organogenesis.

  • Maternal Observations: Throughout the study, maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

  • Fetal Examination: Shortly before the expected day of delivery, the dams are euthanized, and the uterine contents are examined. The number of viable and non-viable fetuses, resorptions, and implantation sites are recorded.

  • Fetal Evaluations: All fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

  • Data Analysis: The incidence of fetal abnormalities and other developmental parameters are compared between the treated and control groups to assess the teratogenic potential of the test substance.

Visualizations

Mechanism of Action: β-Lactamase Inhibition

Avibactam is a covalent, reversible inhibitor of many serine β-lactamases. It protects β-lactam antibiotics like ceftazidime from degradation.

G Avibactam protects Ceftazidime from β-lactamase degradation. cluster_bacterium Bacterial Periplasmic Space Avibactam Avibactam BetaLactamase Serine β-Lactamase Avibactam->BetaLactamase Forms covalent bond Ceftazidime Ceftazidime (β-lactam antibiotic) Ceftazidime->BetaLactamase Hydrolysis (Inactivation) PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Binds to & inhibits AcylEnzyme Inactivated β-Lactamase BetaLactamase->AcylEnzyme InactiveCeftazidime Inactive Ceftazidime BetaLactamase->InactiveCeftazidime CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to AcylEnzyme->BetaLactamase Reversible deacylation

Caption: Mechanism of β-Lactamase Inhibition by Avibactam.

General Workflow for Preclinical Toxicology Assessment

The preclinical safety evaluation of a new drug candidate like avibactam follows a structured workflow to identify potential hazards before human clinical trials.

G A simplified, logical workflow for preclinical toxicology evaluation. cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Regulatory Submission Genotox Genotoxicity Battery (e.g., Ames, Chromosomal Aberration) AcuteTox Acute Toxicity (Single Dose) IND Investigational New Drug (IND) Application Genotox->IND RepeatTox Repeated-Dose Toxicity (Rodent & Non-rodent) AcuteTox->RepeatTox ReproTox Reproductive & Developmental Toxicity RepeatTox->ReproTox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) RepeatTox->SafetyPharm Carcinogenicity Carcinogenicity (Long-term studies, if required) RepeatTox->Carcinogenicity RepeatTox->IND ReproTox->IND SafetyPharm->IND Carcinogenicity->IND

Caption: Preclinical Toxicology Assessment Workflow.

Conclusion

The preclinical and clinical data available to date support a favorable safety profile for avibactam. Nonclinical studies have not identified any significant toxicities that would preclude its clinical use for the intended indications. The genotoxicity battery was negative, and no teratogenic effects were observed. The adverse events seen in clinical trials with ceftazidime-avibactam are consistent with the known safety profile of ceftazidime monotherapy. As with all new therapeutic agents, ongoing pharmacovigilance in the post-marketing setting will continue to inform the long-term safety profile of avibactam.

References

Methodological & Application

Determining the Potency of a Last-Line Defense: A Protocol for Ceftazidime-Avibactam MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation cephalosporin and a novel β-lactamase inhibitor. This combination is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). Accurate determination of its Minimum Inhibitory Concentration (MIC) is paramount for clinical diagnostics, antimicrobial surveillance, and drug development. This document provides a detailed protocol for determining the MIC of ceftazidime-avibactam against clinically relevant bacteria, adhering to the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For ceftazidime-avibactam, the MIC is determined by testing serial dilutions of ceftazidime in the presence of a fixed concentration of avibactam.[1][2][3] This is because avibactam's primary role is to inhibit β-lactamases, thereby restoring the activity of ceftazidime, rather than having direct antibacterial activity itself. A constant concentration of 4 mg/L of avibactam is used for susceptibility testing.[1][2][3][4]

Data Presentation

The following tables summarize key quantitative data for ceftazidime-avibactam MIC testing.

Table 1: Recommended Ceftazidime Concentrations for MIC Testing (with Avibactam fixed at 4 mg/L)

Ceftazidime Concentration Range (µg/mL)
0.016 - 256
Typically tested in two-fold dilutions

Table 2: CLSI and EUCAST Breakpoints for Ceftazidime-Avibactam (MIC in µg/mL)

Organism GroupSusceptible (S)Intermediate (I)Resistant (R)Reference(s)
Enterobacterales ≤ 8/4-> 8/4[1][2]
Pseudomonas aeruginosa ≤ 8/4-> 8/4[1][2]

Note: Breakpoints are presented as ceftazidime concentration/avibactam concentration (fixed at 4 mg/L).

Table 3: Quality Control (QC) Strains and Expected MIC Ranges (µg/mL) for Ceftazidime-Avibactam

Quality Control StrainExpected MIC Range (µg/mL)Reference(s)
Escherichia coli ATCC® 259220.06/4 - 0.5/4[5]
Escherichia coli NCTC 133530.12/4 - 0.5/4[5]
Klebsiella pneumoniae ATCC® 7006030.25/4 - 2/4[5][6]
Klebsiella pneumoniae ATCC® BAA-17050.25/4 - 2/4[5]
Klebsiella pneumoniae ATCC® BAA-28141/4 - 4/4[5]
Pseudomonas aeruginosa ATCC® 278531 - 8[7]

Note: MIC ranges are for ceftazidime with avibactam fixed at 4 mg/L.

Experimental Protocols

The reference method for determining the MIC of ceftazidime-avibactam is broth microdilution. Agar dilution is an alternative method.

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of ceftazidime with a fixed concentration of avibactam in a 96-well microtiter plate.

Materials:

  • Ceftazidime and avibactam analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[7][8]

  • Sterile saline or broth for inoculum preparation

  • Incubator (35 ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Antimicrobial Stock Solutions:

    • Prepare a stock solution of ceftazidime (e.g., 2560 µg/mL) in a suitable solvent.

    • Prepare a stock solution of avibactam (e.g., 400 µg/mL) in a suitable solvent.

  • Preparation of Working Solutions:

    • In CAMHB, prepare a working solution of ceftazidime that is twice the highest desired final concentration (e.g., 512 µg/mL).

    • Prepare a working solution of avibactam in CAMHB at a concentration of 8 µg/mL (this will be diluted 1:1 to a final concentration of 4 µg/mL).

  • Plate Preparation:

    • Add 100 µL of the 8 µg/mL avibactam working solution to all wells of the microtiter plate that will contain ceftazidime.

    • In the first well of each row to be tested, add an additional 100 µL of the ceftazidime working solution (e.g., 512 µg/mL).

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in 100 µL of varying ceftazidime concentrations in each well, all containing 8 µg/mL of avibactam.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[9] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 200 µL and dilute the ceftazidime and avibactam to their final concentrations (with avibactam at a fixed 4 µg/mL).

    • Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that shows complete inhibition of visible bacterial growth.

Protocol 2: Agar Dilution Method

In this method, serial dilutions of the antimicrobial agent are incorporated into agar plates, which are then inoculated with the test organisms.

Materials:

  • Ceftazidime and avibactam analytical grade powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control strains

  • Inoculator (e.g., multipoint replicator)

Procedure:

  • Preparation of Antimicrobial-Containing Agar:

    • Prepare a series of ceftazidime solutions at 10 times the desired final concentrations.

    • Prepare an avibactam solution that, when added to the agar, will result in a final concentration of 4 mg/L.

    • Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.

    • For each desired ceftazidime concentration, add 1 part of the 10x ceftazidime solution and the appropriate volume of the avibactam solution to 9 parts of molten agar. Mix well and pour into sterile petri dishes.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method (standardized to 0.5 McFarland).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

  • Inoculation:

    • Using a multipoint replicator, inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of ceftazidime (in the presence of 4 mg/L avibactam) that inhibits the visible growth of the bacteria.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation Phase cluster_dilution Broth Microdilution Protocol cluster_qc Quality Control start Start culture Isolate pure bacterial colony (18-24h growth) start->culture mcfarland Prepare 0.5 McFarland inoculum suspension culture->mcfarland inoculate Inoculate plate with standardized bacterial suspension to final ~5x10^5 CFU/mL mcfarland->inoculate qc_strains Include QC strains (e.g., E. coli ATCC 25922) mcfarland->qc_strains stock Prepare Ceftazidime & Avibactam stock solutions plate_prep Prepare 96-well plate with serial dilutions of Ceftazidime and a fixed concentration of Avibactam (4 µg/mL) stock->plate_prep media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media->plate_prep plate_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic compare_qc Compare QC MIC results to established ranges read_mic->compare_qc qc_strains->inoculate end End compare_qc->end

Caption: Workflow for Ceftazidime-Avibactam MIC Determination by Broth Microdilution.

References

Application Notes and Protocols for In Vivo Animal Models Evaluating Avibactam Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for utilizing in vivo animal models to assess the efficacy of Avibactam, a novel non-β-lactam β-lactamase inhibitor. The combination of Avibactam with β-lactam antibiotics, such as ceftazidime, restores activity against many clinically significant drug-resistant Gram-negative bacteria. The following sections detail common animal infection models, experimental procedures, and efficacy data to guide researchers in designing and executing their own studies.

Core Concepts in Avibactam Efficacy Models

Avibactam's primary role is to inhibit β-lactamase enzymes produced by bacteria, which would otherwise degrade β-lactam antibiotics.[1][2] Therefore, in vivo models are crucial for evaluating the pharmacokinetics/pharmacodynamics (PK/PD) of the combination therapy and its ability to reduce bacterial burden and improve survival in a living system. Key models include the neutropenic thigh and lung infection models, as well as septicemia models, which simulate different types of human infections.

Mechanism of Action: Ceftazidime-Avibactam

Avibactam protects ceftazidime from degradation by a wide range of Ambler class A, C, and some class D β-lactamases.[1][3] This allows ceftazidime to inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. The following diagram illustrates this mechanism.

Ceftazidime-Avibactam Mechanism of Action cluster_0 Bacterial Periplasmic Space Ceftazidime Ceftazidime PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Binds & Inhibits Avibactam Avibactam Beta-lactamase β-lactamase (e.g., KPC, AmpC) Avibactam->Beta-lactamase Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Mechanism of Ceftazidime-Avibactam action.

Experimental Protocols

Murine Neutropenic Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections.

a. Induction of Neutropenia:

  • Animals: Specific pathogen-free, female ICR or CD-1 mice (4-6 weeks old).

  • Procedure: Administer cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg two days before infection and 100 mg/kg one day before infection to induce neutropenia (neutrophil count <100/mm³).

b. Preparation of Bacterial Inoculum:

  • Strains: Use well-characterized strains of carbapenem-resistant Enterobacteriaceae (e.g., Klebsiella pneumoniae producing KPC) or Pseudomonas aeruginosa.

  • Culture: Grow the bacterial isolate overnight on an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood).

  • Suspension: Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10^6 to 10^7 CFU/mL, confirmed by plating serial dilutions.

c. Infection:

  • Procedure: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

d. Treatment:

  • Initiation: Begin treatment 2 hours post-infection.

  • Drug Formulation: Prepare Ceftazidime and Avibactam solutions in sterile saline or PBS. The ratio of ceftazidime to avibactam is typically 4:1 (wt/wt).[2][4]

  • Administration: Administer the drug combination subcutaneously (s.c.) or intravenously (i.v.). Dosing frequency can be varied (e.g., every 2, 4, or 8 hours) to simulate human pharmacokinetic profiles.[5][6]

e. Efficacy Endpoint:

  • Timing: Euthanize mice at 24 hours post-treatment initiation.

  • Procedure: Aseptically remove the entire thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in sterile saline. Plate serial dilutions of the homogenate onto appropriate agar plates. Incubate overnight and count the colonies to determine the number of CFU per thigh.

  • Analysis: Efficacy is typically expressed as the change in log10 CFU compared to the 0-hour control group.[3]

Murine Lung Infection Model

This model is used to evaluate efficacy against respiratory tract infections.

a. Induction of Neutropenia:

  • Follow the same procedure as for the thigh infection model.

b. Preparation of Bacterial Inoculum:

  • Follow the same procedure as for the thigh infection model.

c. Infection:

  • Procedure: Lightly anesthetize the mice (e.g., with isoflurane). Inoculate intranasally with 0.05 mL of the bacterial suspension (approximately 10^6 to 10^7 CFU).[5]

d. Treatment:

  • Follow the same procedure as for the thigh infection model.

e. Efficacy Endpoint:

  • Timing: Euthanize mice at 24 hours post-treatment initiation.

  • Procedure: Aseptically remove the lungs.

  • Bacterial Load Determination: Homogenize the lung tissue and determine the CFU per lung as described for the thigh model.

Murine Septicemia Model

This model assesses the efficacy of the drug in a systemic infection.

a. Animals:

  • Immunocompetent or neutropenic mice can be used.

b. Preparation of Bacterial Inoculum:

  • Prepare the bacterial suspension as previously described. The inoculum concentration may need to be adjusted to achieve a lethal infection.

c. Infection:

  • Procedure: Inject the bacterial suspension intraperitoneally (i.p.).

d. Treatment:

  • Initiation: Administer treatment 1 and 4 hours post-infection.[1]

  • Administration: Typically subcutaneous.

e. Efficacy Endpoint:

  • Survival: Monitor the survival of the mice for a defined period (e.g., 4 to 13 days).[7]

  • Bacterial Load: In some studies, bacterial load in the blood, spleen, and liver can be determined at specific time points.[7]

  • Analysis: Efficacy is often reported as the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[1][2]

Experimental Workflow Diagram

In Vivo Efficacy Workflow Start Start Animal_Prep Animal Preparation (e.g., Neutropenia Induction) Start->Animal_Prep Inoculum_Prep Bacterial Inoculum Preparation Start->Inoculum_Prep Infection Infection (Thigh, Lung, or IP) Animal_Prep->Infection Inoculum_Prep->Infection Treatment Treatment Initiation (Ceftazidime-Avibactam) Infection->Treatment Endpoint Endpoint Measurement (24h Bacterial Load or Survival) Treatment->Endpoint Data_Analysis Data Analysis (log10 CFU Reduction or ED50) Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo efficacy studies of Avibactam.

Quantitative Data Summary

The following tables summarize efficacy data from various in vivo studies.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine Thigh Infection Models

Bacterial SpeciesResistance MechanismAnimal ModelCeftazidime-Avibactam Dose (mg/kg) & ScheduleChange in log10 CFU/thigh (vs. 0h control)Reference
K. pneumoniaeKPC-2Neutropenic Mouse1024:256 (single dose)-4.5 to -5.5[4][8]
EnterobacteriaceaeVariousNeutropenic MouseHumanized exposure (2g/0.5g q8h)-0.48 to -3.33[3]
P. aeruginosaVariousNeutropenic MouseVaries (dose-ranging)Dose-dependent reduction[5]

Table 2: Efficacy of Ceftazidime-Avibactam in Murine Septicemia Models

Bacterial SpeciesResistance MechanismCeftazidime-Avibactam Ratio (wt/wt)ED50 (mg/kg)Reference
E. coliCTX-M4:12 - 27[1][2]
K. pneumoniaeAmpC4:12 - 27[1][2]
EnterobacteriaceaeESBLs, AmpC4:1 and 8:1<5 to 65[2]

Table 3: Pharmacodynamic Parameters for Avibactam Efficacy

Infection ModelBacterial SpeciesPharmacodynamic IndexTarget for BacteriostasisReference
Lung InfectionP. aeruginosa%fT > CT (1 mg/L)~20%[5]
Thigh InfectionP. aeruginosa%fT > CT (1 mg/L)14.1 - 62.5%[6]
Thigh InfectionEnterobacteriaceae%fT > MICNot specified[3]

%fT > CT: Percentage of the dosing interval that free drug concentrations remain above a certain threshold concentration. %fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the Minimum Inhibitory Concentration.

Conclusion

The in vivo animal models described provide robust platforms for evaluating the efficacy of Avibactam in combination with ceftazidime. The neutropenic thigh and lung infection models are particularly useful for determining the PK/PD parameters required for bacterial killing, while septicemia models provide valuable data on survival outcomes. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of Avibactam against multidrug-resistant Gram-negative pathogens.

References

Application Note and Protocol: Quantification of Avibactam in Plasma and Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that is co-administered with antibiotics like ceftazidime to combat infections caused by resistant bacteria. To support pharmacokinetic and pharmacodynamic (PK/PD) studies, a robust and sensitive bioanalytical method for the quantification of avibactam in biological matrices is crucial. This document provides a detailed application note and protocol for the determination of avibactam in plasma and a general protocol for tissues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Plasma Sample Preparation

A simple and rapid protein precipitation method is commonly used for the extraction of avibactam from plasma samples.[1][2]

Materials:

  • Blank plasma (Human or Rat)

  • Avibactam reference standard

  • Internal Standard (IS) solution (e.g., stable isotope-labeled avibactam or a compound with similar properties like NXL-105 or salicylic acid)[3][4]

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of avibactam into blank plasma.

  • Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Tissue Sample Preparation (General Protocol)

Quantification of avibactam in tissues requires an additional homogenization step. The following is a general protocol that can be adapted based on the specific tissue type.

Materials:

  • Tissue sample (e.g., lung, kidney, liver)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Protein precipitation solvent (e.g., acetonitrile, methanol)

  • Internal Standard (IS) solution

Procedure:

  • Accurately weigh a portion of the tissue sample (e.g., 100 mg).

  • Add a specific volume of cold PBS (e.g., 3 volumes of the tissue weight, w/v) to the tissue.

  • Homogenize the tissue sample until a uniform suspension is obtained. Keep the sample on ice during homogenization to minimize degradation.

  • Use an aliquot of the tissue homogenate for protein precipitation as described in the plasma sample preparation protocol (Section 1), starting from step 2. The volume of the protein precipitation solvent may need to be optimized (e.g., 3-4 volumes of the homogenate).

  • Proceed with the subsequent steps of centrifugation, supernatant transfer, evaporation, and reconstitution as described for plasma samples.

LC-MS/MS Method

The following tables summarize the typical LC-MS/MS conditions for the analysis of avibactam.

Table 1: Liquid Chromatography Conditions
ParameterCondition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system
Column A polar-modified C18 column or an amide column is often used.[1][5] Examples: Waters HSS T3 (e.g., 2.1 x 100 mm, 1.8 µm) or a similar reversed-phase column.[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution A typical gradient starts with a high aqueous phase (e.g., 95% A) and ramps up to a high organic phase (e.g., 95% B) over a few minutes to elute the analyte.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Table 2: Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for avibactam.[1][3] Some methods use a switching mode to detect other compounds (like ceftazidime) in positive mode.[2]
MRM Transitions Avibactam: m/z 263.9 → 95.9[3] or 263.9 → 96.1.[4] The specific transitions for the internal standard will depend on the chosen compound. For example, for NXL-105, it could be m/z 301.9 → 95.9.[3]
Ion Source Temperature 500 - 600 °C[3]
IonSpray Voltage -4000 to -4500 V[3][4]
Collision Gas Argon
Other Parameters Declustering potential (DP), entrance potential (EP), collision energy (CE), and collision cell exit potential (CXP) should be optimized for the specific instrument and analyte.[3]

Method Validation

A summary of typical validation parameters for the quantification of avibactam in plasma is provided below.

Table 3: Method Validation Parameters in Plasma
ParameterTypical Range/Value
Linearity (LLOQ-ULOQ) The calibration curve is typically linear over a range of 0.005 - 5.0 µg/mL or 10 - 10,000 ng/mL in plasma.[3][5] The specific range should be adapted based on the expected concentrations in the samples.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ). Interday accuracy for avibactam has been reported to be within 9%.[3][6]
Precision The coefficient of variation (CV) should be ≤15% (≤20% at the LLOQ). Interday precision for avibactam has been reported to be within 9%.[3][6]
Recovery Consistent and reproducible recovery is essential. A single protein precipitation extraction can yield acceptable recovery.[7]
Matrix Effect Should be assessed to ensure that the matrix components do not interfere with the ionization of the analyte and internal standard.
Stability Avibactam stability should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.[1] Avibactam has limited stability in biological fluids, requiring frozen sample transport.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of avibactam in plasma and tissue samples.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precipitation Protein Precipitation with Acetonitrile & IS plasma->precipitation tissue Tissue Sample homogenization Homogenization (for tissues) tissue->homogenization homogenization->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Quantification calibration->quantification

Workflow for Avibactam Quantification

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of avibactam in plasma. The general protocol for tissue analysis can be adapted for various tissue types with appropriate optimization. This application note serves as a comprehensive guide for researchers and scientists involved in the development and application of bioanalytical methods for avibactam.

References

Application Notes and Protocols for Avibactam Synergy Testing Using the Checkerboard Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. A key mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Avibactam is a novel, non-β-lactam β-lactamase inhibitor with a broad spectrum of activity against Ambler class A, C, and some class D β-lactamases.[1][2] It acts as a covalent inhibitor, but unlike many other inhibitors, its action is reversible.[1][2] Avibactam is often combined with β-lactam antibiotics, such as ceftazidime, to protect them from degradation by these enzymes and restore their efficacy.[3][4]

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5][6] This technique allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies whether the combination of two drugs results in synergy, additivity/indifference, or antagonism.[7][8] These application notes provide a detailed protocol for using the checkerboard assay to test the synergistic activity of avibactam with other antibiotics against various bacterial strains.

Mechanism of Action: Avibactam and β-Lactam Antibiotic Synergy

Avibactam's primary role is to inhibit β-lactamase enzymes produced by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring of susceptible antibiotics, rendering them ineffective. By binding to the active site of these enzymes, avibactam prevents the inactivation of the partner β-lactam antibiotic.[3][9] This allows the β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs) in the bacterial cell wall, and exert its bactericidal activity by inhibiting peptidoglycan synthesis.[4] The synergistic effect arises from avibactam's ability to restore the partner antibiotic's effectiveness against resistant bacteria.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes CellLysis Cell Lysis CellWall->CellLysis Leads to (when inhibited) BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Inactivates BetaLactam->PBP Inhibits Avibactam Avibactam Avibactam->BetaLactamase Inhibits cluster_workflow Checkerboard Assay Workflow prep_stocks Prepare Antibiotic Stock Solutions det_mic Determine Individual MICs prep_stocks->det_mic prep_plate Prepare 96-Well Checkerboard Plate det_mic->prep_plate inoculate Inoculate Plate and Incubate (16-20h, 35°C) prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate read_results Read Results (Visual Inspection) inoculate->read_results calc_fici Calculate FICI read_results->calc_fici

References

Application Notes and Protocols: Avibactam for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options and high mortality rates associated with infections. The emergence of novel β-lactam/β-lactamase inhibitor combinations, such as ceftazidime-avibactam, has provided a crucial therapeutic option for managing infections caused by these multidrug-resistant organisms. Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of ceftazidime against a broad spectrum of CRE by inhibiting Ambler class A, C, and some class D β-lactamases. These application notes provide a comprehensive overview of the use of avibactam in treating CRE infections, including clinical efficacy data, detailed experimental protocols for in vitro evaluation, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Clinical Efficacy of Ceftazidime-Avibactam in CRE Infections

The following tables summarize the clinical outcomes of ceftazidime-avibactam treatment for CRE infections from various studies.

Study/Author (Year)Number of PatientsInfection Type(s)Clinical Success Rate (%)In-Hospital Mortality Rate (%)Microbiological Cure Rate (%)
Shields et al. (2017)60Various65%[1]32%[1]53%[1]
Jorgensen et al. (2019)37Various59%[2]24% (30-day mortality)[2]73% (microbiologic failure rate of 27%)[2]
Chen et al. (2022) (Meta-analysis)1205Bloodstream InfectionsSignificantly higher than control regimens[3]Significantly lower than control regimens (RR=0.55)[3]Not Reported
Castón-Díaz et al. (2023)833VariousSignificantly higher than polymyxin-based therapy (RR=2.70)Significantly lower than polymyxin-based therapy (RR=0.49)Significantly higher than polymyxin-based therapy (RR=2.70)
In Vitro Susceptibility of Ceftazidime-Avibactam against CRE Isolates

The table below presents the in vitro activity of ceftazidime-avibactam against various CRE isolates, as indicated by MIC50 and MIC90 values.

OrganismCarbapenemase TypeNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Klebsiella pneumoniaeKPC-2591 (CRE isolates)≤1≥128[4]
Escherichia coliClass A/C producers522/48/4[5]
Enterobacter cloacae complex-858 (CRE isolates)≤1≥128[4]
EnterobacteralesKPC-2, OXA-48-like, IMI producers858 (CRE isolates)≤12[4]
EnterobacteralesNon-carbapenemase-producing CRE858 (CRE isolates)≤18[4]
EnterobacteralesNDM and IMP producers (MBLs)858 (CRE isolates)--Inactive[4]

Signaling Pathways and Mechanisms of Action

Mechanism of Avibactam Inhibition of β-Lactamases

Avibactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. It covalently binds to the active site serine of class A, C, and some D β-lactamases, forming a stable acyl-enzyme complex. This prevents the hydrolysis of β-lactam antibiotics like ceftazidime, thereby restoring their antibacterial activity. Unlike some other inhibitors, the reaction with avibactam is reversible, allowing it to be recycled and inhibit multiple β-lactamase molecules.[1]

Avibactam_Mechanism cluster_0 Bacterial Periplasmic Space BetaLactamase Serine β-Lactamase (e.g., KPC, AmpC, OXA-48) Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolysis (Blocked) Avibactam Avibactam Avibactam->BetaLactamase Covalent Binding & Inhibition PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Binding & Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalysis PBP->CellWall Inhibition leads to Cell Lysis AST_Workflow start Start prep_iso Prepare CRE Isolate (18-24h Culture) start->prep_iso prep_inoc Prepare 0.5 McFarland Standard Inoculum prep_iso->prep_inoc inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoc->inoculate prep_drug Prepare Serial Dilutions of Ceftazidime + Fixed Avibactam (4 µg/mL) in 96-well plate prep_drug->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results based on Clinical Breakpoints read_mic->interpret end End interpret->end Checkerboard_Workflow start Start prep_drugs Prepare Stock Solutions of Ceftazidime and Avibactam start->prep_drugs setup_plate Set up 96-well Plate with Serial Dilutions of Both Drugs in a Checkerboard Format prep_drugs->setup_plate inoculate Inoculate all Wells setup_plate->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC of Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Synergy, Indifference, or Antagonism calc_fic->interpret end End interpret->end Time_Kill_Workflow start Start prep_culture Prepare Overnight Culture of CRE Isolate start->prep_culture prep_inoculum Dilute to Starting Inoculum (~5x10^5 CFU/mL) prep_culture->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Prepare Tubes with Ceftazidime-Avibactam at Desired Concentrations setup_tubes->inoculate incubate Incubate with Shaking at 35°C inoculate->incubate sample Collect Aliquots at Specific Time Points incubate->sample 0, 2, 4, 6, 8, 24h plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate Plates and Count Colonies (CFU/mL) plate->count analyze Plot Log10 CFU/mL vs. Time and Determine Bactericidal Activity count->analyze end End analyze->end

References

Application Notes & Protocols: High-Performance Liquid Chromatography (HPLC) Methods for Avibactam Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Avibactam in various matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). These methods are applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor, often co-administered with β-lactam antibiotics like Ceftazidime to combat infections caused by resistant bacteria.[1][2] Accurate and reliable analytical methods are crucial for evaluating its pharmacokinetic and pharmacodynamic properties.[2][3][4] This document outlines validated HPLC and LC-MS/MS methods for the determination of Avibactam in biological fluids and pharmaceutical dosage forms.

Analytical Methods Overview

Several reversed-phase HPLC (RP-HPLC) and LC-MS/MS methods have been developed and validated for the simultaneous determination of Avibactam and Ceftazidime. These methods demonstrate good linearity, accuracy, precision, and stability, making them suitable for routine analysis.[1][5][6]

A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[6][7] For more complex matrices like human plasma, LC-MS/MS methods are often preferred due to their high sensitivity and selectivity.[3][8][9] Sample preparation for plasma analysis typically involves protein precipitation or solid-phase extraction.[3][4][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC and LC-MS/MS methods for Avibactam analysis.

Table 1: HPLC Methods for Avibactam in Pharmaceutical Formulations

ParameterMethod 1[6]Method 2[7]Method 3[1]
Column Thermo ODS C18 (150mm x 4.6 mm, 5µ)Inertsil ODS (150 mm x 4.6 mm, 5µm)Not Specified
Mobile Phase Phosphate buffer:Acetonitrile (50:50 v/v)Potassium dihydrogen ortho phosphate buffer (pH 3.0):Methanol (30:70 v/v)Buffer:Acetonitrile:Methanol
Flow Rate 1.1 ml/min1.0 ml/min1.0 ml/min
Detection UV at 260 nmPDA at 260 nmUV at 260 nm
Retention Time 2.41 min3.7 min3.725 min
Linearity Range 12.5-75 µg/ml1-5 µg/mLNot Specified
LOD 0.22 ppm3 ppmNot Specified
LOQ 0.68 ppm10.1 ppmNot Specified
Accuracy (% Recovery) HighNot Specified100.56%

Table 2: LC-MS/MS Methods for Avibactam in Human Plasma

ParameterMethod 1[8][9]Method 2[4]Method 3[10]
Column HSS T3 (100 mm x 4.6 mm, 5.0 µm)Amide ColumnHSS T3 (100 mm x 4.6 mm, 5.0 µm)
Extraction Protein Precipitation with AcetonitrileWeak Anionic Exchange Solid-Phase ExtractionProtein Precipitation with Acetonitrile
Linearity Range 0.1–20 µg/mL10-10,000 ng/ml0.1–20 µg/mL
Retention Time 2.87 minNot SpecifiedNot Specified
Accuracy 89.5% - 108.5%Not Specified89.5% - 108.5%
Precision (%RSD) < 15%Not Specified< 15%

Experimental Protocols

Protocol 1: RP-HPLC Method for Avibactam in Pharmaceutical Dosage Forms[6]

This protocol describes a stability-indicating RP-HPLC method for the simultaneous estimation of Avibactam and Ceftazidime.

1. Materials and Reagents:

  • Avibactam and Ceftazidime reference standards
  • Acetonitrile (HPLC grade)
  • Phosphate buffer (pH adjusted)
  • Water (HPLC grade)
  • Pharmaceutical dosage form containing Avibactam and Ceftazidime

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV detector
  • Column: Thermo ODS C18 (150mm x 4.6 mm, 5µ)
  • Mobile Phase: Phosphate buffer and Acetonitrile in a 50:50 v/v ratio
  • Flow Rate: 1.1 ml/min
  • Detection Wavelength: 260 nm
  • Injection Volume: 20 µl

3. Standard Solution Preparation:

  • Prepare a stock solution of Avibactam and Ceftazidime in the mobile phase.
  • Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the linear range (12.5-75µg/ml for Avibactam).

4. Sample Preparation:

  • Accurately weigh and transfer the pharmaceutical dosage form powder into a volumetric flask.
  • Dissolve and dilute to the mark with the mobile phase.
  • Filter the solution through a 0.45 µm membrane filter before injection.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system.
  • Record the chromatograms and determine the peak areas for Avibactam and Ceftazidime.
  • Quantify the amount of Avibactam in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for Avibactam in Human Plasma[8][9]

This protocol is for the simultaneous determination of Avibactam and Ceftazidime in human plasma and cerebrospinal fluid.

1. Materials and Reagents:

  • Avibactam and Ceftazidime reference standards
  • Internal Standard (e.g., salicylic acid)
  • Acetonitrile (LC-MS grade)
  • Human plasma
  • Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

  • To a 100 µl aliquot of plasma, add 300 µl of acetonitrile containing the internal standard.
  • Vortex mix for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

3. LC-MS/MS Conditions:

  • Instrument: LC-MS/MS system
  • Column: HSS T3 (100 mm x 4.6 mm, 5.0 µm)
  • Mobile Phase: Gradient elution with appropriate aqueous and organic phases.
  • Flow Rate: As per optimized method.
  • Ionization Mode: Electrospray Ionization (ESI), with negative mode for Avibactam (m/z 263.9–96.1) and positive mode for Ceftazidime.[9]
  • Analysis Time: Approximately 5 minutes.

4. Quantification:

  • Construct a calibration curve using spiked plasma standards.
  • Analyze the processed patient samples.
  • Quantify Avibactam concentration based on the peak area ratio of the analyte to the internal standard.

Workflow and Diagrams

The general workflow for the analysis of Avibactam by HPLC is depicted below.

Avibactam_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Collection (e.g., Plasma, Formulation) Spiking Spiking (for Plasma) or Dilution Sample->Spiking Standard Reference Standard Weighing & Dissolution Standard->Spiking Extraction Extraction (Protein Precipitation/SPE) Spiking->Extraction Injection HPLC Injection Extraction->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Report Final Report Generation Calibration->Report

Caption: General workflow for Avibactam analysis using HPLC.

Stability and Forced Degradation

Stability-indicating methods have been developed to separate Avibactam from its degradation products under various stress conditions, including acid, alkali, oxidation, and heat.[1][11] These studies confirm that the developed HPLC methods are robust and can be used for routine analysis and stability testing of Avibactam in bulk and pharmaceutical forms.[1][11]

References

Application Notes and Protocols for In Vitro Time-Kill Assays to Assess Avibactam's Bactericidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro time-kill assays for evaluating the bactericidal activity of Avibactam, a crucial non-β-lactam β-lactamase inhibitor. The protocols and data presented herein are intended to assist in the research and development of new antibacterial therapies.

Avibactam works by inhibiting a wide range of β-lactamase enzymes produced by bacteria, which are a primary cause of resistance to many β-lactam antibiotics.[1][2] When combined with a β-lactam antibiotic such as ceftazidime, Avibactam restores its efficacy against many resistant strains of bacteria.[1][3] Time-kill assays are a valuable in vitro pharmacodynamic tool to study the concentration- and time-dependent bactericidal effects of antimicrobial agents.[4][5]

Mechanism of Action of Ceftazidime-Avibactam

Ceftazidime, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs), leading to cell death.[3][6] Avibactam protects ceftazidime from degradation by a broad spectrum of serine β-lactamases, including Ambler class A, C, and some D enzymes.[7] It forms a covalent, yet reversible, adduct with the β-lactamase enzyme, rendering it inactive.[3][7] This synergistic action allows ceftazidime to effectively reach its target and exert its bactericidal effect.[1]

Mechanism of Action of Ceftazidime-Avibactam cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis and Death CellWall->Lysis Leads to BetaLactamase β-Lactamase Enzyme Ceftazidime_out Ceftazidime BetaLactamase->Ceftazidime_out Degrades Ceftazidime_out->PBP Binds to Avibactam_out Avibactam Avibactam_out->BetaLactamase Inhibits

Caption: Mechanism of action of Ceftazidime-Avibactam.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Prior to performing time-kill assays, it is essential to determine the MIC and MBC of ceftazidime-avibactam against the test isolates.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[8][9]

  • Ceftazidime-avibactam (with a fixed concentration of avibactam, typically 4 mg/L)[8][10]

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (optional)

  • Agar plates (e.g., Tryptic Soy Agar)

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) in sterile saline or CAMHB.[4] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Drug Dilution: Prepare a two-fold serial dilution of ceftazidime-avibactam in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions and a growth control well (no antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10-100 µL from each well showing no visible growth onto antibiotic-free agar plates. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% (≥3-log₁₀) reduction in the initial inoculum count.[11]

In Vitro Time-Kill Assay

Materials:

  • Bacterial isolates

  • CAMHB[8][9]

  • Ceftazidime-avibactam

  • Shaking incubator (37°C, 220 rpm)[4]

  • Spectrophotometer

  • Sterile tubes or flasks

  • Pipettes and sterile tips

  • Agar plates

  • Serial dilution tubes (e.g., with sterile saline)

  • Colony counter

Protocol:

  • Inoculum Preparation: Grow the bacterial isolate overnight on an appropriate agar plate. Resuspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.[4]

  • Growth to Logarithmic Phase: Dilute the suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL. Incubate in a shaking incubator until the culture reaches the early logarithmic phase of growth.

  • Assay Setup: Prepare flasks or tubes containing pre-warmed CAMHB with the desired concentrations of ceftazidime-avibactam (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[12] Also include a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with the logarithmic phase bacterial culture to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[4]

  • Viable Cell Counting: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.

  • Data Analysis: Plot the mean log₁₀ CFU/mL against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[11]

In Vitro Time-Kill Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Overnight Culture of Bacteria B Prepare Inoculum (0.5 McFarland) A->B C Grow to Logarithmic Phase B->C D Inoculate Flasks with Drug Concentrations C->D E Incubate at 37°C with Shaking D->E F Collect Samples at Time Points (0, 2, 4, 6, 8, 24h) E->F G Perform Serial Dilutions F->G H Plate on Agar G->H I Incubate and Count CFU/mL H->I J Plot Log10 CFU/mL vs. Time I->J

Caption: Workflow for an in vitro time-kill assay.

Data Presentation

The following tables summarize the bactericidal activity of ceftazidime-avibactam against various bacterial isolates as reported in the literature.

Table 1: MIC and MBC of Ceftazidime-Avibactam Against Selected Bacterial Isolates

Bacterial IsolateOrganismCeftazidime MIC (µg/mL)Ceftazidime-Avibactam MIC (µg/mL)Ceftazidime-Avibactam MBC (µg/mL)MBC/MIC RatioReference
Isolate 1P. aeruginosa644≤4≤1[10]
Isolate 2P. aeruginosa25632≤32≤1[10]
Isolate 3P. aeruginosa12816≤16≤1[10]
Various IsolatesEnterobacteriaceae & P. aeruginosa0.06 to ≥2560.016 to 32Not specified≤4[11]

Table 2: Time-Kill Assay Results for Ceftazidime-Avibactam

OrganismIsolate TypeCeftazidime-Avibactam ConcentrationTime (hours)Mean Log₁₀ CFU/mL ReductionReference
EnterobacteriaceaeVarious β-lactamase producersLow MIC multiples6≥3[11][13]
P. aeruginosa3 of 6 isolates testedLow MIC multiples62[11][13]
KPC-producing K. pneumoniaeClinical Isolate8x and 16x MIC6≥3[4]
CZA-susceptible XDR P. aeruginosa14 isolatesClinically achievable concentrationsNot specifiedBactericidal effect in 100% of isolates[8]
NDM- and IMP-producing strainsClinical IsolatesCZA + Aztreonam8No colony growth detected[12]

Note: Regrowth of some isolates was observed at 24 hours in some studies.[11][13]

Conclusion

In vitro time-kill assays are a fundamental tool for characterizing the bactericidal activity of ceftazidime-avibactam. The data consistently demonstrate that ceftazidime-avibactam exhibits potent, time-dependent killing against a broad range of β-lactamase-producing Enterobacteriaceae and P. aeruginosa.[4][11] These protocols and data provide a solid foundation for researchers and drug development professionals working to combat antimicrobial resistance.

References

Application Notes and Protocols: Studying Avibactam Binding to Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of key techniques used to characterize the binding of Avibactam, a non-β-lactam β-lactamase inhibitor, to its secondary targets, the penicillin-binding proteins (PBPs). Understanding these interactions is crucial for elucidating the full spectrum of Avibactam's activity and for the development of novel antibacterial therapies.

Introduction

Avibactam is a potent inhibitor of a wide range of serine β-lactamases, protecting β-lactam antibiotics from degradation.[1] While its primary role is as a β-lactamase inhibitor, Avibactam also exhibits weak to moderate antibacterial activity due to its ability to covalently bind to and inhibit bacterial PBPs.[2][3][4] PBPs are essential enzymes involved in the final steps of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[2][5] Inhibition of these enzymes disrupts cell wall integrity, leading to bacterial cell death. The structural similarity between the active sites of β-lactamases and PBPs underlies Avibactam's ability to interact with both targets.[2] This document outlines several robust methods for studying the kinetics and thermodynamics of Avibactam-PBP interactions.

Quantitative Data Summary

The following tables summarize the reported binding affinities of Avibactam for various PBPs from different bacterial species, primarily determined by competition assays with a fluorescent penicillin derivative, Bocillin FL. The 50% inhibitory concentration (IC50) is the concentration of Avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Table 1: IC50 Values of Avibactam for PBPs of Gram-Negative Bacteria

Bacterial SpeciesPBP TargetIC50 (µg/mL)Reference
Escherichia coliPBP20.92[2][3][4]
Pseudomonas aeruginosaPBP21.1[2][3][4]
PBP3Moderate Binding[2]
PBP4Moderate Binding[2]
Haemophilus influenzaePBP23.0[2][3][4]
Klebsiella pneumoniaePBP22[6]

Table 2: IC50 Values of Avibactam for PBPs of Gram-Positive Bacteria

Bacterial SpeciesPBP TargetIC50 (µg/mL)Reference
Staphylococcus aureusPBP251[2][3][4]
PBP3Some Binding[2]
Streptococcus pneumoniaePBP38.1[2][3][4]

Mechanism of Avibactam Action on PBPs

Avibactam, a diazabicyclooctane (DBO), does not possess a traditional β-lactam ring.[1][2] Its inhibitory mechanism involves the covalent acylation of the active site serine residue within the PBP.[2][7] This reaction is reversible, as the carbamoyl-enzyme complex can undergo deacylation, regenerating the intact inhibitor.[1]

cluster_0 Avibactam-PBP Interaction Pathway Avibactam Avibactam NonCovalent Non-covalent Complex (Michaelis Complex) Avibactam->NonCovalent Binding PBP PBP (Active Site Serine) PBP->NonCovalent Covalent Covalent Acyl-Enzyme Complex (Inhibition) NonCovalent->Covalent Acylation (Ring Opening) Regenerated Regenerated PBP + Intact Avibactam Covalent->Regenerated Deacylation (Recyclization) (Slow Reversibility)

Caption: Covalent inhibition of PBPs by Avibactam.

Experimental Protocols

PBP Competition Assay using Bocillin FL

This fluorescence-based assay is a common method to determine the relative binding affinity (IC50) of a compound for various PBPs. It relies on the competition between the test compound (Avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the PBPs present in bacterial membrane preparations.

cluster_1 PBP Competition Assay Workflow Membrane Bacterial Membrane Preparation (contains PBPs) Incubate_Avi Incubate with varying concentrations of Avibactam Membrane->Incubate_Avi Add_Bocillin Add Bocillin FL (Fluorescent Penicillin) Incubate_Avi->Add_Bocillin SDS_PAGE Separate PBPs by SDS-PAGE Add_Bocillin->SDS_PAGE Visualize Visualize fluorescent bands (FluorImager) SDS_PAGE->Visualize Quantify Quantify band intensity to determine IC50 Visualize->Quantify

Caption: Workflow for the PBP competition assay.

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Lyse the cells using a French press or sonication.

    • Remove unbroken cells by low-speed centrifugation.

    • Isolate the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Competition Binding Assay:

    • In a microcentrifuge tube, combine the bacterial membrane preparation (10-120 µg of total protein, depending on the bacterial species) with increasing concentrations of Avibactam (e.g., 0.0075 to 256 mg/L).[6][8]

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow Avibactam to bind to the PBPs.[9]

    • Add Bocillin FL to a final concentration of 25 µM and incubate for an additional period (e.g., 10-30 minutes) at 37°C in the dark.[9]

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • Gel Electrophoresis and Visualization:

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager with appropriate excitation and emission wavelengths for the fluorophore on Bocillin FL.

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band using densitometry software.

    • Determine the IC50 value for each PBP by plotting the percentage of Bocillin FL binding inhibition against the logarithm of the Avibactam concentration and fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction between Avibactam and a purified PBP.[10]

cluster_2 Isothermal Titration Calorimetry Workflow Syringe Load Avibactam into syringe Titration Inject small aliquots of Avibactam into PBP solution Syringe->Titration Cell Place purified PBP in sample cell Cell->Titration Measure Measure heat change after each injection Titration->Measure Analysis Analyze data to determine Kd, n, ΔH, and ΔS Measure->Analysis

Caption: Workflow for Isothermal Titration Calorimetry.

Protocol:

  • Protein Purification:

    • Clone, express, and purify the PBP of interest to homogeneity.

    • Ensure the protein is correctly folded and active.

  • Sample Preparation:

    • Dialyze both the purified PBP and Avibactam extensively against the same buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5) to minimize heat of dilution effects.

    • Determine the accurate concentrations of the protein and ligand.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Load the purified PBP into the sample cell of the ITC instrument.

    • Load Avibactam into the injection syringe.

    • Perform a series of injections of Avibactam into the PBP solution, allowing the system to reach equilibrium after each injection.

    • A control experiment titrating Avibactam into the buffer alone should be performed to determine the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow data for each injection to obtain the heat change per mole of injectant.

    • Subtract the heat of dilution from the raw data.

    • Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

This technique provides high-resolution structural information on the Avibactam-PBP complex, revealing the precise molecular interactions at the atomic level.

Protocol:

  • Protein Crystallization:

    • Purify the target PBP to a high degree of purity and concentration.

    • Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to obtain well-diffracting crystals of the apo-PBP.

  • Complex Formation:

    • Soak the apo-PBP crystals in a solution containing Avibactam.

    • Alternatively, co-crystallize the PBP with Avibactam.

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam (e.g., at a synchrotron source) and collect diffraction data.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the Avibactam-PBP complex against the experimental data.

  • Structural Analysis:

    • Analyze the final structure to identify key hydrogen bonds, hydrophobic interactions, and conformational changes upon Avibactam binding.[1][11]

Fluorescence Polarization/Anisotropy

This method measures the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner. It can be used to determine binding affinities and kinetics in real-time.[12][13][14]

Protocol:

  • Reagents:

    • Purified PBP.

    • Fluorescently labeled penicillin, such as Bocillin FL.[12][14]

    • Avibactam.

  • Assay Setup:

    • In a microplate, add a fixed concentration of the purified PBP and Bocillin FL.

    • Add varying concentrations of Avibactam to the wells.

  • Measurement:

    • Measure the fluorescence polarization or anisotropy of the samples over time using a plate reader equipped with polarizers.

    • Binding of the large PBP to the small fluorescent probe will slow its rotation, resulting in an increase in polarization. Avibactam will compete for binding, leading to a decrease in polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of Avibactam concentration.

    • Fit the data to a competition binding equation to determine the Ki or IC50 value.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for characterizing the interaction of Avibactam with bacterial PBPs. A multi-faceted approach, combining kinetic, thermodynamic, and structural studies, will yield a detailed understanding of Avibactam's mechanism of action at these important secondary targets. This knowledge is invaluable for the rational design of next-generation β-lactamase inhibitors with enhanced PBP affinity, potentially leading to new combination therapies with improved antibacterial spectra.

References

Application Notes and Protocols for Phase I Clinical Trials of Avibactam Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design and key protocols for Phase I clinical trials of Avibactam combination therapies. Avibactam, a non-β-lactam β-lactamase inhibitor, is a critical component in combating resistance to β-lactam antibiotics. When combined with antibiotics such as ceftazidime, it restores their efficacy against a broad spectrum of multidrug-resistant Gram-negative bacteria.[1][2] This document outlines the essential in vitro and in vivo experiments, pharmacokinetic and safety evaluations, and the underlying molecular mechanisms relevant to the early-stage clinical development of these combination therapies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Healthy Adults

This table summarizes the mean pharmacokinetic parameters of ceftazidime and avibactam following single and multiple 2-hour intravenous infusions of ceftazidime-avibactam (2 grams ceftazidime and 0.5 grams avibactam) administered every 8 hours in healthy adult male subjects with normal renal function. The pharmacokinetic parameters for both drugs were similar for single and multiple-dose administrations.

ParameterCeftazidimeAvibactam
Cmax (mg/L) 87.316.5
AUC0-8h (mg·h/L) 27737.8
t1/2 (h) 2.742.71
CL (L/h) 7.3313.4
Vss (L) 22.122.2

Cmax: Maximum plasma concentration; AUC0-8h: Area under the plasma concentration-time curve from time 0 to 8 hours; t1/2: Elimination half-life; CL: Total plasma clearance; Vss: Volume of distribution at steady state.

Table 2: Pharmacokinetic Parameters of Ceftazidime and Avibactam in Pediatric Patients

This table presents the geometric mean pharmacokinetic parameters for ceftazidime and avibactam in different pediatric age cohorts following a single 2-hour intravenous infusion.[3]

Age CohortDrugCmax (mg/L) (%CV)AUC0–t (mg·h/L) (%CV)AUC0–∞ (mg·h/L) (%CV)
≥12 to <18 years Ceftazidime86.8 (21.7)200 (23.9)202 (23.7)
Avibactam13.9 (24.5)36.1 (25.2)36.6 (25.1)
≥6 to <12 years Ceftazidime99.7 (23.4)204 (26.5)206 (26.6)
Avibactam15.9 (26.4)37.5 (24.8)37.9 (24.8)
≥2 to <6 years Ceftazidime114.0 (27.2)--
Avibactam20.3 (29.6)--
≥3 months to <2 years Ceftazidime126.0 (28.6)--
Avibactam23.9 (29.7)--

%CV: Percent coefficient of variation. Due to sparse sampling, only Cmax was measured for the two younger cohorts.[3]

Table 3: Summary of Adverse Events in a Phase I Study of Ceftazidime-Avibactam with Aztreonam

This table summarizes the treatment-emergent adverse events (AEs) reported in a Phase I study evaluating the safety of ceftazidime-avibactam (CZA) in combination with aztreonam (ATM) in healthy adult volunteers.[4][5]

Adverse EventCZA Alone (n=8)ATM Alone (n=16)CZA + ATM (n=24)Total (n=48)
Any AE 7 (87.5%)15 (93.8%)24 (100%)46 (95.8%)
ALT/AST Elevation 1 (12.5%)8 (50.0%)10 (41.7%)19 (39.6%)
Headache 2 (25.0%)5 (31.3%)7 (29.2%)14 (29.2%)
Diarrhea 1 (12.5%)3 (18.8%)5 (20.8%)9 (18.8%)
Nausea 1 (12.5%)2 (12.5%)4 (16.7%)7 (14.6%)
Infusion Site Reaction 0 (0%)2 (12.5%)3 (12.5%)5 (10.4%)

Data presented as n (%). ALT: Alanine aminotransferase; AST: Aspartate aminotransferase.[4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of a β-lactam antibiotic in combination with a fixed concentration of Avibactam against bacterial isolates.[6]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Avibactam stock solution

  • β-lactam antibiotic stock solution

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile 96-well microtiter plates

  • Incubator (35°C)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Media: Prepare CAMHB according to the manufacturer's instructions. Add Avibactam to the CAMHB to achieve a final fixed concentration (e.g., 4 µg/mL).

  • Antibiotic Dilution Series: a. Dispense 100 µL of Avibactam-containing CAMHB into each well of a 96-well plate. b. In the first column of wells, add 100 µL of the β-lactam antibiotic stock solution to achieve the highest desired concentration. c. Perform serial two-fold dilutions by transferring 100 µL from each well to the next well in the same row, discarding the final 100 µL from the last well.

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. b. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only inoculum and media) and a sterility control well (containing only media).

  • Incubation: Incubate the microtiter plates at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye or a spectrophotometer.

Protocol 2: Time-Kill Assay for Combination Therapies

This protocol evaluates the bactericidal activity of Avibactam combination therapies over time.[7][8][9]

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Avibactam and β-lactam antibiotic stock solutions

  • Sterile test tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Grow a bacterial culture to the logarithmic phase in CAMHB. b. Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup: a. Prepare test tubes or flasks containing the diluted bacterial inoculum and the desired concentrations of the individual antibiotics and the combination. Include a growth control tube without any antibiotic. b. The concentrations are often based on the MIC (e.g., 1x, 2x, or 4x MIC).

  • Incubation and Sampling: a. Incubate the tubes at 37°C with continuous shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: a. Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS. b. Plate a known volume of each dilution onto agar plates. c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each antibiotic concentration and the combination. b. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Protocol 3: Pharmacokinetic Sample Analysis by LC-MS/MS

This protocol provides a general workflow for the quantification of Avibactam and a partner β-lactam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Human plasma samples

  • Internal standards (stable isotope-labeled Avibactam and β-lactam)

  • Protein precipitation agent (e.g., acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (for Avibactam)

  • LC-MS/MS system with appropriate columns (e.g., C18 for the β-lactam, amide for Avibactam)

  • Mobile phases (e.g., acetonitrile and water with formic acid or ammonium formate)

Procedure:

  • Sample Preparation: a. For the β-lactam: To a known volume of plasma, add the internal standard and the protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. b. For Avibactam: To a known volume of plasma, add the internal standard. Perform solid-phase extraction using a weak anion exchange cartridge to isolate Avibactam from the plasma matrix. Elute the analyte for analysis.

  • LC-MS/MS Analysis: a. Inject the prepared samples onto the LC-MS/MS system. b. Use a suitable chromatographic gradient to separate the analytes from endogenous plasma components. c. Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Construct a calibration curve using standards of known concentrations. b. Determine the concentration of the drugs in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.

Mandatory Visualization

G cluster_0 Bacterial Periplasmic Space beta_lactamase Beta-Lactamase (e.g., KPC, AmpC) beta_lactam Beta-Lactam Antibiotic (e.g., Ceftazidime) beta_lactamase->beta_lactam Hydrolysis (Blocked) avibactam Avibactam avibactam->beta_lactamase Inhibition pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Binding cell_wall Peptidoglycan Synthesis pbp->cell_wall Inhibition lysis Bacterial Cell Lysis cell_wall->lysis Disruption leads to G cluster_preclinical Preclinical Evaluation cluster_phase1 Phase I Clinical Trial cluster_endpoints Primary & Secondary Endpoints in_vitro In Vitro Studies (MIC, Time-Kill) animal_models In Vivo Animal Models (Efficacy, PK/PD) in_vitro->animal_models sad Single Ascending Dose (SAD) animal_models->sad mad Multiple Ascending Dose (MAD) sad->mad safety Safety & Tolerability (Adverse Events) sad->safety pk Pharmacokinetics (Cmax, AUC, t1/2) sad->pk food_effect Food Effect Study (if applicable) mad->food_effect mad->safety mad->pk pd Pharmacodynamics (Exploratory Biomarkers) mad->pd renal_impairment Renal Impairment Study food_effect->renal_impairment food_effect->safety food_effect->pk renal_impairment->safety renal_impairment->pk G start Start Time-Kill Assay (t=0) sample_collection Collect Aliquots at Predetermined Time Points (e.g., 0, 2, 4, 6, 8, 24h) start->sample_collection serial_dilution Perform Serial Dilutions in Sterile Saline sample_collection->serial_dilution plating Plate Dilutions onto Agar Plates serial_dilution->plating incubation Incubate Plates (18-24h at 37°C) plating->incubation colony_counting Count Colonies (CFU/mL) incubation->colony_counting data_analysis Plot log10 CFU/mL vs. Time & Determine Synergy colony_counting->data_analysis end End of Assay data_analysis->end

References

Application Notes and Protocols for Assessing Avibactam Stability in Laboratory Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor, crucial in overcoming antibiotic resistance in bacteria.[1] It is often used in combination with β-lactam antibiotics, such as ceftazidime, to protect them from degradation by a wide range of β-lactamase enzymes.[1][2] The stability of Avibactam in various laboratory and clinical solutions is a critical parameter to ensure its efficacy and safety. These application notes provide detailed methods and protocols for assessing the stability of Avibactam in different laboratory solutions, intended for researchers, scientists, and drug development professionals. The primary analytical method discussed is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which has been widely validated for the simultaneous analysis of Avibactam and its partner antibiotics.[1][3][4]

Key Stability Assessment Methods

The stability of Avibactam is typically evaluated through forced degradation studies and stability testing under various storage conditions. Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability testing and are crucial for developing stability-indicating analytical methods.[1][5] These studies help to identify potential degradation products and pathways.

Analytical Methodology: RP-HPLC

A stability-indicating RP-HPLC method is the most common technique for the quantitative determination of Avibactam and its degradation products. This method should be able to separate the intact drug from any degradants, ensuring an accurate measurement of the drug's concentration over time.

Data Presentation: Quantitative Stability Data

The stability of Avibactam, often in combination with Ceftazidime, has been evaluated under various conditions. The following tables summarize the quantitative data from different studies.

Table 1: Chromatographic Conditions for Avibactam Stability Testing

ParameterCondition 1Condition 2
Column Hypersil ODS (150x4.6mm, 5µm)[4]Not Specified
Mobile Phase Mixed phosphate buffer (pH 4): Acetonitrile (60:40 v/v)[4]Buffer, Acetonitrile, and Methanol[1]
Flow Rate 1.0 mL/min[1][4]1 mL/min[1]
Detection Wavelength 231 nm[4]260 nm[1]
Column Temperature Not Specified30°C[1]
Retention Time 4.410 min[3][4]3.725 min[1]

Table 2: Stability of Avibactam under Different Storage Conditions

Drug CombinationConcentrationStorage SolutionTemperatureDurationPercent RemainingReference
Ceftazidime/Avibactam12/3 g/LPolypropylene infusion bags4°C72 h>90%[6]
Ceftazidime/Avibactam12/3 g/LPolypropylene infusion bags25°C48 h>90%[6]
Ceftazidime/Avibactam12/3 g/LPolypropylene infusion bags32°C30 h>90%[6]
Ceftazidime/Avibactam12/3 g/LPolypropylene infusion bags37°C12 h<90%[6]
Ceftazidime/AvibactamHigh, Intermediate, Low DosesElastomeric devices (Easypump)2-8°C (14 days) then 32°C (24h)14 days + 24 h83.2% - 93.1%[5]
Ceftazidime/AvibactamHigh, Intermediate, Low DosesElastomeric devices (Dosi-Fuser)2-8°C (14 days) then 32°C (24h)14 days + 24 h85.1% - 92.5%[5]

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

This protocol is based on methodologies described for the simultaneous estimation of Ceftazidime and Avibactam.[3]

Materials:

  • Avibactam reference standard

  • Ceftazidime reference standard (if applicable)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate

  • Orthophosphoric acid

  • Distilled water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Sonicator

Procedure:

  • Preparation of Mixed Standard Stock Solution:

    • Accurately weigh 400 mg of Ceftazidime and 100 mg of Avibactam and transfer to a 100 mL volumetric flask.[3]

    • Add approximately 70 mL of diluent (mobile phase or a specified solvent like methanol).

    • Sonicate for 30 minutes to dissolve the standards completely.

    • Make up the volume to 100 mL with the diluent. This gives a stock solution of 4000 µg/mL Ceftazidime and 1000 µg/mL Avibactam.

  • Preparation of Working Standard Solution:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.[3]

    • Dilute to the final volume with the mobile phase to obtain a working standard concentration of 400 µg/mL of Ceftazidime and 100 µg/mL of Avibactam.[3]

  • Preparation of Sample Solution for Stability Study:

    • Prepare the Avibactam solution in the desired laboratory medium (e.g., phosphate buffer of a specific pH, saline) at a known concentration.

    • At specified time points during the stability study, withdraw an aliquot of the sample.

    • Dilute the sample with the mobile phase to a concentration within the linear range of the analytical method.

Protocol 2: Forced Degradation Studies

This protocol outlines the conditions for stress testing as per ICH guidelines.[3][5]

Materials:

  • Avibactam sample solution

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath/oven

  • UV chamber for photostability

Procedure:

  • Acid Degradation:

    • To 5 mL of the sample solution, add 1 mL of 0.1 N HCl.[3]

    • Keep the solution for a specified period (e.g., 3 hours) at room temperature or elevated temperature.

    • Neutralize the solution with an equivalent amount of 0.1 N NaOH.[3]

    • Dilute the neutralized solution with the mobile phase to the desired concentration and analyze by HPLC.

  • Alkaline Degradation:

    • To 5 mL of the sample solution, add 1 mL of 0.1 N NaOH.[3]

    • Keep the solution for a specified period (e.g., 3 hours) at room temperature.

    • Neutralize the solution with an equivalent amount of 0.1 N HCl.[3]

    • Dilute the neutralized solution with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To the sample solution, add a solution of 3% H₂O₂.[5]

    • Keep the solution at room temperature for a specified duration.

    • Dilute with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Keep the solid drug or its solution at an elevated temperature (e.g., 50°C) for a defined period.[5]

    • For solutions, cool to room temperature, dilute with the mobile phase if necessary, and analyze by HPLC.

  • Photostability:

    • Expose the drug solution to UV light in a photostability chamber for a specified duration.

    • Dilute the sample with the mobile phase and analyze by HPLC.

Visualizations

Experimental Workflow for Avibactam Stability Assessment

G cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (Avibactam Standard) prep_work Prepare Working Standard (Dilution) hplc RP-HPLC Analysis prep_work->hplc Analyze Standard prep_sample Prepare Sample in Test Solution acid Acid Hydrolysis (e.g., 0.1N HCl) prep_sample->acid Expose to Stress base Base Hydrolysis (e.g., 0.1N NaOH) prep_sample->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2) prep_sample->oxidation Expose to Stress thermal Thermal Stress (e.g., 50°C) prep_sample->thermal Expose to Stress photo Photostability (UV Light) prep_sample->photo Expose to Stress acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points data Data Acquisition (Peak Area, Retention Time) hplc->data quant Quantification of Avibactam Remaining data->quant degrad Identification of Degradation Products quant->degrad pathway Elucidation of Degradation Pathway degrad->pathway

Caption: Workflow for assessing Avibactam stability.

Proposed Degradation Pathway of Avibactam (Reversible Inhibition)

Avibactam functions as a covalent, reversible inhibitor of β-lactamases.[7] Unlike β-lactam-based inhibitors, the acylation reaction is reversible, and the deacylation process regenerates the intact inhibitor through ring-closing (recyclization) rather than hydrolysis.[2][7][8][9]

G cluster_enzyme β-Lactamase Active Site cluster_reaction Inhibition Mechanism enzyme Free Enzyme (Ser-OH) acyl_enzyme Acyl-Enzyme Intermediate (Covalent Carbamoyl Linkage, Ring Opened) enzyme->acyl_enzyme Forms complex with Avibactam avibactam Avibactam (Intact Ring) avibactam->acyl_enzyme Acylation (k2) (Serine nucleophilic attack) acyl_enzyme->enzyme Regenerates free enzyme acyl_enzyme->avibactam Deacylation (k-2) (Recyclization, Ring Closing)

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of (+)-Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (+)-Avibactam.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the large-scale synthesis of (+)-Avibactam?

A1: The large-scale synthesis of (+)-Avibactam presents several challenges, primarily related to the complexity of the molecule and the need for high purity. Key challenges include:

  • Long and complex synthetic routes: Early routes to Avibactam involved many steps, leading to low overall yields and complicated processing.[1][2]

  • Difficult purification: The presence of a sulfonic acid group makes the isolation and purification of Avibactam challenging.[3][4] Traditional methods often involve ion-exchange resins or extraction with large volumes of organic solvents, which can be inefficient and environmentally unfriendly for large-scale production.[4]

  • Formation of impurities: During the synthesis, various impurities can form, including stereoisomers and degradation products, which require stringent control and monitoring.[5][6]

  • Use of hazardous and expensive reagents: Some synthetic routes employ environmentally unfriendly and costly reagents like diphosgene and require expensive chiral starting materials.[1][2]

  • Key reaction steps with low yields or difficult workups: Specific steps, such as the formation of the urea moiety and the simultaneous debenzylation and sulfation, can be problematic and require careful optimization.[1][4][7]

Q2: Which synthetic route is most suitable for industrial-scale production of Avibactam?

A2: Several synthetic routes for Avibactam have been developed, each with its own advantages and disadvantages. While early routes suffered from low yields and harsh conditions, more recent optimized processes are better suited for industrial production.

One promising approach starts from commercially available and affordable ethyl-5-hydroxypicolinate.[1][2] This route features a lipase-catalyzed resolution to establish the required stereochemistry and an optimized one-pot debenzylation/sulfation reaction, leading to a higher overall yield and improved efficiency.[1][2] Another manufacturing route with a 35% overall yield in five isolated steps from Boc-benzyl-glutamate has also been reported as efficient and cost-effective.[4][7]

Ultimately, the choice of the most suitable route will depend on factors such as cost of starting materials, availability of specialized equipment (e.g., for flow chemistry), and internal expertise.[3][8]

Q3: What are the common types of impurities encountered in Avibactam synthesis and how can they be controlled?

A3: Impurities in Avibactam synthesis can arise from various sources, including starting materials, side reactions, and degradation. Common impurities include:

  • Related Substances: These are structurally similar compounds or byproducts formed during the synthesis.[5]

  • Degradation Products: Avibactam can degrade when exposed to light, heat, or moisture.[5]

  • Residual Solvents: Solvents used during the manufacturing process may remain in the final product.[4][5]

  • Isomeric Impurities: Due to the presence of multiple chiral centers, diastereomers can be formed and need to be controlled.[9]

Control strategies include:

  • Careful selection and purification of starting materials.

  • Optimization of reaction conditions to minimize side product formation.

  • Use of appropriate purification techniques, such as crystallization and chromatography. [10]

  • Implementation of robust analytical methods (e.g., HPLC, LC-MS) to monitor impurity profiles throughout the process. [5][11][12]

  • Proper storage conditions to prevent degradation. [5]

Troubleshooting Guides

Problem 1: Low Overall Yield

Q: My overall yield for the Avibactam synthesis is consistently low. What are the likely causes and how can I improve it?

A: Low overall yield is a common issue in multi-step syntheses. Here are some potential causes and troubleshooting steps:

  • Sub-optimal reaction conditions in key steps: Review the reaction conditions for critical steps like the urea formation and the debenzylation/sulfation. Even small deviations in temperature, pressure, or reaction time can significantly impact yield.

  • Inefficient purification: Product loss during purification is a major contributor to low yield. The purification of Avibactam, due to its sulfonic acid group, is particularly challenging.[3][4] Consider alternative purification strategies like precipitation with gemini quaternary ammonium salts, which has shown excellent yield and purity on a large scale.[13]

  • Starting material quality: Ensure the purity of your starting materials. Impurities can interfere with reactions and lead to lower yields.

  • Protecting group strategy: An inefficient protecting group strategy can lead to side reactions and lower yields. For the challenging urea formation step, the introduction of an Fmoc protecting group has been shown to significantly improve the yield.[1][2]

Starting MaterialNumber of StepsOverall Yield (%)Reference
Double-chiral piperidine derivativesMultiple~9.0[1]
L-glutamate acid or L-pyroglutamic acidMultiple~11.0[1][2]
Ethyl-5-hydroxypicolinate1023.9[1][2]
Boc-benzyl-glutamate5 (isolated)35.0[1]
Problem 2: Difficulty with the Urea Formation Step

Q: I am struggling with the formation of the diazabicyclooctane (DBO) core, specifically the urea cyclization step. The reaction is either incomplete or gives low yields. What can I do?

A: The intramolecular urea formation is a notoriously difficult step in the synthesis of Avibactam. Direct cyclization using reagents like triphosgene or CDI often proves unsuccessful or results in low yields.[1][2]

Recommended Solution: Protecting Group Strategy

A highly effective strategy is the counterintuitive introduction of a protecting group on one of the nitrogen atoms to facilitate the cyclization. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been particularly successful.[1][2]

  • Amide Formation: Convert the ester precursor to the corresponding amide. A solution of the ester in NH3/MeOH/toluene can be used to achieve high yields (e.g., 96.5%).[1][2]

  • Fmoc Protection: React the resulting amide with Fmoc-Cl in the presence of a base like DIPEA in a suitable solvent such as chlorobenzene.[1]

  • Urea Cyclization: Treat the Fmoc-protected intermediate with a cyclizing agent like CDI.

  • Fmoc Deprotection: Remove the Fmoc group under mild basic conditions (e.g., with diethylamine) to yield the desired DBO core. This approach has been reported to provide a high yield (e.g., 91% from the amide).[1]

Urea_Formation Ester Ester Precursor Amide Amide Intermediate Ester->Amide NH3/MeOH/Toluene Fmoc_Protected Fmoc-Protected Amide Amide->Fmoc_Protected Fmoc-Cl, DIPEA Chlorobenzene Cyclized_Fmoc Cyclized Fmoc Intermediate Fmoc_Protected->Cyclized_Fmoc CDI DBO_Core Diazabicyclooctane (DBO) Core Cyclized_Fmoc->DBO_Core Et2NH Debenzylation_Sulfation Start Benzyloxy-Protected Precursor Intermediate Hydroxylamine Intermediate (in situ) Start->Intermediate H2, Pd/C Sulfated Sulfated Intermediate Intermediate->Sulfated SO3·NMe3 Final Avibactam Salt Sulfated->Final Cation Exchange Stereocontrol_Workflow cluster_synthesis Synthesis cluster_purification Purification/Resolution cluster_analysis Analysis Chiral Starting Material Chiral Starting Material Asymmetric Reaction Asymmetric Reaction Chiral Starting Material->Asymmetric Reaction Intermediate Intermediate Asymmetric Reaction->Intermediate Enzymatic Resolution Enzymatic Resolution Intermediate->Enzymatic Resolution Pure Stereoisomer Pure Stereoisomer Enzymatic Resolution->Pure Stereoisomer Chiral HPLC Chiral HPLC Pure Stereoisomer->Chiral HPLC Verify Purity NMR NMR Pure Stereoisomer->NMR Confirm Structure Final Product Final Product Chiral HPLC->Final Product NMR->Final Product

References

Technical Support Center: Optimizing Avibactam Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of avibactam, particularly in patient populations with renal impairment. Avibactam, a non-β-lactam β-lactamase inhibitor, is primarily eliminated through the kidneys.[1][2] Consequently, impaired renal function can significantly alter its pharmacokinetic profile, necessitating dosage adjustments to ensure efficacy and safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is dosage adjustment of avibactam necessary for patients with renal impairment?

A1: Avibactam is predominantly excreted unchanged in the urine.[1] In patients with renal impairment, the clearance of avibactam is reduced, leading to increased drug exposure and a longer half-life.[1] Without appropriate dose adjustments, this can increase the risk of adverse effects.[3] Dosage adjustments are crucial to maintain plasma concentrations that are both safe and effective.

Q2: What is the standard dosing regimen for ceftazidime-avibactam in adults with normal renal function?

A2: For adult patients with normal renal function, defined as a creatinine clearance (CrCl) greater than 50 mL/min, the standard dose for ceftazidime-avibactam is 2.5 grams (2 grams of ceftazidime and 0.5 grams of avibactam).[4][5] This is typically administered as a 2-hour intravenous infusion every 8 hours.[4][5]

Q3: How is renal function typically estimated for the purpose of avibactam dosage adjustment?

A3: Renal function is most commonly estimated by calculating the creatinine clearance (CrCl) using the Cockcroft-Gault formula.[4] For pediatric patients, the bedside Schwartz equation may be used to estimate the glomerular filtration rate (eGFR).[6] It is important to monitor renal function at least daily in patients with changing renal function and adjust the dosage accordingly.[7]

Q4: What is the recommended dosage of ceftazidime-avibactam for patients undergoing hemodialysis?

A4: For patients with end-stage renal disease on intermittent hemodialysis, the recommended dose of ceftazidime-avibactam is 0.94 grams (0.75 grams of ceftazidime and 0.19 grams of avibactam) administered every 48 hours.[8][9] Crucially, the dose should be administered after hemodialysis on dialysis days, as a significant portion of both ceftazidime and avibactam is removed during the procedure.[1][6][9][10]

Q5: Are there specific dosing recommendations for patients on Continuous Renal Replacement Therapy (CRRT)?

A5: Yes. For critically ill patients undergoing Continuous Renal Replacement Therapy (CRRT), a dosage of 2.5 grams of ceftazidime-avibactam (2 grams of ceftazidime and 0.5 grams of avibactam) administered every 8 hours as a 2-hour infusion is often recommended.[11] However, given the complexities of CRRT and individual patient variability, monitoring of drug levels is advisable if available.[12][13]

Troubleshooting Guide

Issue 1: Subtherapeutic drug exposure despite following renal dosing guidelines.

  • Possible Cause: Rapidly improving renal function. In some critically ill patients, renal function can change quickly. A dose adjusted for severe impairment may become insufficient if renal function improves.

  • Troubleshooting Steps:

    • Monitor serum creatinine and calculate CrCl at least daily.[7]

    • Adjust the ceftazidime-avibactam dosage promptly based on the most recent CrCl estimation. Population pharmacokinetic modeling has supported a 50% increase in the total daily dose for patients with moderate to severe renal impairment compared to original adjustments to mitigate this risk.[4][14]

Issue 2: Emergence of resistance during therapy in a patient on renal replacement therapy.

  • Possible Cause: Suboptimal drug exposure. Patients on renal replacement therapy (RRT) have been identified as being at risk for clinical failure and the development of ceftazidime-avibactam resistance.

  • Troubleshooting Steps:

    • Ensure the timing of administration is correct, especially for intermittent hemodialysis (post-dialysis).[9]

    • For patients on CRRT, consider the standard 2.5g every 8 hours regimen, as some studies suggest this is necessary to achieve appropriate pharmacokinetic/pharmacodynamic targets.[11][15]

    • If available, therapeutic drug monitoring can help ensure target attainment.

Issue 3: Neurotoxicity (e.g., seizures, encephalopathy) in a patient with severe renal impairment.

  • Possible Cause: Drug accumulation due to incorrect dosage. Ceftazidime, the partner drug to avibactam, is associated with neurotoxicity at high concentrations, which can occur with inappropriate dosing in renal impairment.[3]

  • Troubleshooting Steps:

    • Immediately re-evaluate the patient's renal function and the administered dose.

    • Confirm that the dose has been adjusted according to the latest guidelines for the patient's CrCl.

    • Discontinue the drug if necessary and consult with a specialist.

Data Presentation: Recommended Dosages

The following tables summarize the recommended intravenous dosages of ceftazidime-avibactam for adult and pediatric patients based on renal function.

Table 1: Recommended Ceftazidime-Avibactam Dosage for Adult Patients

Estimated Creatinine Clearance (CrCl) (mL/min)Ceftazidime-Avibactam DoseFrequencyInfusion Time
> 502.5 g (2g / 0.5g)Every 8 hours2 hours
31 to 501.25 g (1g / 0.25g)Every 8 hours2 hours
16 to 300.94 g (0.75g / 0.19g)Every 12 hours2 hours
6 to 150.94 g (0.75g / 0.19g)Every 24 hours2 hours
≤ 5 (End-Stage Renal Disease on Hemodialysis)0.94 g (0.75g / 0.19g)Every 48 hours2 hours

Data sourced from multiple clinical guidelines and studies.[3][7][8][10] Note: On hemodialysis days, the dose should be administered after the session.[10]

Table 2: Recommended Ceftazidime-Avibactam Dosage for Pediatric Patients (2 years and older)

Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²)Ceftazidime-Avibactam DoseFrequencyMaximum Dose
31 to 5031.25 mg/kg (25 mg/kg ceftazidime / 6.25 mg/kg avibactam)Every 8 hours1.25 g
16 to 3023.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)Every 12 hours0.94 g
6 to 1523.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)Every 24 hours0.94 g
≤ 523.75 mg/kg (19 mg/kg ceftazidime / 4.75 mg/kg avibactam)Every 48 hours0.94 g

Pediatric dosing is often derived from population pharmacokinetic modeling, assuming renal dysfunction has similar proportional effects as in adults.[7][16]

Experimental Protocols

Protocol: Phase 1 Pharmacokinetic Study of Avibactam in Subjects with Renal Impairment

This section outlines a general methodology for a clinical study designed to evaluate the effect of renal impairment on the pharmacokinetics of avibactam, based on descriptions of such studies.[1][17]

1. Study Design:

  • An open-label, single-dose, parallel-group study.

  • Groups are stratified based on renal function:

    • Healthy subjects with normal renal function (CrCl > 80 mL/min).

    • Subjects with mild renal impairment (CrCl 51-80 mL/min).

    • Subjects with moderate renal impairment (CrCl 31-50 mL/min).

    • Subjects with severe renal impairment (CrCl 16-30 mL/min).

    • Subjects with end-stage renal disease (ESRD) requiring hemodialysis.

2. Subject Enrollment:

  • Recruit subjects for each group based on their estimated CrCl calculated using the Cockcroft-Gault formula.

  • Obtain informed consent from all participants.

  • Conduct a comprehensive screening process including medical history, physical examination, and laboratory tests.

3. Drug Administration:

  • Administer a single intravenous (IV) infusion of avibactam (e.g., 100 mg) over a fixed duration (e.g., 30 minutes).[1]

  • For the ESRD group, administer the dose both before and after a hemodialysis session, with a washout period in between.[1]

4. Sample Collection:

  • Collect serial blood samples at predefined time points (e.g., pre-dose, during infusion, and at multiple points post-infusion for up to 48-72 hours).

  • Collect urine samples over specific intervals to determine the amount of avibactam excreted renally.

  • For the ESRD group, collect dialysate fluid to quantify drug removal during hemodialysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific assay, such as liquid chromatography-mass spectrometry (LC-MS), to quantify avibactam concentrations in plasma, urine, and dialysate.[15]

6. Pharmacokinetic Analysis:

  • Use non-compartmental methods to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax).

    • Area under the plasma concentration-time curve (AUC).

    • Total plasma clearance (CL).

    • Renal clearance (CLR).

    • Terminal half-life (t½).

    • Volume of distribution (Vd).

  • Evaluate the relationship between avibactam clearance (CL and CLR) and creatinine clearance (CrCl) using linear correlation analysis.[1]

7. Safety and Tolerability:

  • Monitor subjects for any adverse events throughout the study.

  • Collect data on vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Visualizations

The following diagram illustrates the clinical workflow for determining the appropriate ceftazidime-avibactam dosage for a patient with potential renal impairment.

DosageWorkflow Start Patient Requiring Ceftazidime-Avibactam AssessRenal Assess Patient's Renal Function Start->AssessRenal CalculateCrCl Calculate Creatinine Clearance (e.g., Cockcroft-Gault) AssessRenal->CalculateCrCl Decision CrCl > 50 mL/min? CalculateCrCl->Decision StandardDose Administer Standard Dose (2.5g q8h) Decision->StandardDose Yes AdjustDose Adjust Dose Based on CrCl Level Decision->AdjustDose No Monitor Monitor Renal Function and Clinical Response Daily StandardDose->Monitor CheckHD Patient on Hemodialysis? AdjustDose->CheckHD HD_Dose Administer 0.94g q48h Post-Dialysis CheckHD->HD_Dose Yes CheckHD->Monitor No HD_Dose->Monitor Monitor->AssessRenal Re-assess End Continue Therapy Monitor->End

References

Technical Support Center: Investigating and Overcoming Avibactam Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ceftazidime-avibactam (CZA).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam in Gram-negative bacteria is multifactorial. The most common mechanisms include:

  • Mutations in β-lactamase Enzymes: Specific amino acid substitutions in class A (e.g., KPC) and class D (e.g., OXA-48) β-lactamases can reduce avibactam's binding affinity or increase ceftazidime hydrolysis.[1][2][3] For example, mutations in the Ω-loop of KPC enzymes are a major contributor to resistance.[4]

  • Production of Metallo-β-lactamases (MBLs): Avibactam is not effective against Ambler class B MBLs (e.g., NDM, VIM, IMP).[1][5] Strains acquiring genes for these enzymes are inherently resistant to CZA.

  • Changes in Membrane Permeability: Reduced expression or mutations in outer membrane porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can restrict the entry of CZA into the bacterial cell, leading to increased resistance.[6][7]

  • Overexpression of Efflux Pumps: Upregulation of efflux systems, like the MexAB-OprM pump in Pseudomonas aeruginosa, can actively transport avibactam out of the cell, reducing its effective concentration at the target β-lactamase.[1][3][6]

  • Increased β-lactamase Expression: Hyperproduction of β-lactamases can overwhelm the inhibitory effect of avibactam.[1][5]

Q2: A CZA-susceptible, KPC-producing K. pneumoniae isolate developed resistance during therapy. What is the most likely mechanism?

A2: The most frequently reported mechanism for CZA resistance developing in KPC-producing K. pneumoniae is the emergence of mutations in the blaKPC gene, particularly blaKPC-3.[2][8] These mutations, often in the D179 position within the Ω-loop, can lead to variant KPC enzymes that function as extended-spectrum β-lactamases (ESBLs).[8][9] A common trade-off is that these mutations often restore susceptibility to carbapenems.[8][10]

Q3: Can resistance to CZA emerge in OXA-48-producing isolates?

A3: Yes, while less common, resistance can emerge in OXA-48 producers.[11][12] Studies have shown that exposure to CZA can select for amino acid substitutions in the OXA-48 enzyme (e.g., P68A and Y211S) that increase ceftazidime hydrolysis and decrease avibactam's inhibitory effect.[11][13] In some cases, resistance in OXA-48-like expressing K. pneumoniae is linked to mutations in proteins involved in efflux and/or porin function rather than the enzyme itself.[14]

Q4: What is the role of efflux pumps in CZA resistance, particularly in P. aeruginosa?

A4: In P. aeruginosa, overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, especially MexAB-OprM, is a significant mechanism of resistance.[6][15][16] These pumps can extrude components of the CZA combination from the cell.[17] This mechanism can act in concert with other resistance factors, such as AmpC β-lactamase derepression and porin loss (OprD), to confer high levels of resistance.[18]

Section 2: Troubleshooting Experimental Issues

Q5: My Minimum Inhibitory Concentration (MIC) results for CZA are inconsistent. What are potential causes?

A5: Inconsistent CZA MIC results can arise from several factors:

  • Testing Method: Different methods (broth microdilution, E-test, disk diffusion) can yield slightly different results. Broth microdilution is the reference method.[19] E-test performance is generally good, but disk diffusion may show lower categorical agreement, especially for carbapenem-resistant Enterobacterales (CRE).[20]

  • Inoculum Effect: The density of the bacterial inoculum can affect MIC values, particularly for β-lactamase-producing organisms. Ensure your inoculum is standardized according to CLSI or EUCAST guidelines.

  • Avibactam Concentration: CZA susceptibility testing requires a fixed concentration of avibactam (typically 4 mg/L).[21] Ensure your testing medium contains the correct, stable concentration.

  • Strain Heterogeneity: The bacterial population may contain a mix of susceptible and resistant subpopulations. Consider performing population analysis profiles or single-colony subcultures to check for stability.

Q6: I performed Whole Genome Sequencing (WGS) on a resistant isolate but found no mutations in the primary β-lactamase gene (e.g., blaKPC). What should I investigate next?

A6: If the primary β-lactamase gene is wild-type, consider the following multifactorial resistance mechanisms:

  • Gene Expression Levels: Quantify the expression of the β-lactamase gene using RT-qPCR. Increased expression can lead to resistance even without mutations in the enzyme itself.[22]

  • Porin Analysis: Examine the sequences of major porin genes (e.g., ompK35 and ompK36 in K. pneumoniae, oprD in P. aeruginosa) for frameshift mutations, insertions, deletions, or premature stop codons that would lead to non-functional proteins.[22] Also, quantify porin gene expression via RT-qPCR.

  • Efflux Pump Regulators: Analyze the sequence of regulatory genes that control efflux pump expression (e.g., mexZ in P. aeruginosa). Mutations in these regulators can lead to pump overexpression.

  • Gene Copy Number: An increase in the plasmid copy number carrying the β-lactamase gene can also lead to hyperproduction.[22] This can be investigated through quantitative PCR or by analyzing read depth from WGS data.

  • Penicillin-Binding Protein (PBP) Mutations: Check for mutations in genes encoding PBPs, such as PBP3 (ftsI), which is a target of ceftazidime.[18][23]

Q7: My phenotypic tests for carbapenemase production (e.g., Carba NP) are negative for a CZA-resistant isolate, but I know it originated from a KPC-positive strain. Why?

A7: This is a known phenomenon. Many of the blaKPC mutations that confer CZA resistance significantly reduce or abolish carbapenemase activity.[10][24] The variant KPC enzyme essentially becomes an ESBL, capable of hydrolyzing ceftazidime but no longer effectively hydrolyzing carbapenems.[9] This leads to negative results in phenotypic tests designed to detect carbapenem hydrolysis, creating a "carbapenem-susceptible, CZA-resistant" phenotype.[10]

Section 3: Data Presentation

Table 1: Example MIC Values for Ceftazidime-Avibactam Against Wild-Type and Mutant KPC-Producing Strains.

Strain / Isolate TypeGenotypeCeftazidime-Avibactam MIC (mg/L)Meropenem MIC (mg/L)Reference
K. pneumoniae Clinical IsolateWild-Type blaKPC-31>32[9]
K. pneumoniae Clinical IsolateblaKPC-3 (D179Y mutation)>2562[9]
E. coli RecombinantWild-Type blaKPC-30.58[9]
E. coli RecombinantblaKPC-3 (D179Y mutation)320.25[9]
K. pneumoniae MutantblaKPC-2 (various mutations)8 to 64Reduced MICs[24]

Table 2: CZA Susceptibility Breakpoints (mg/L).

OrganismSusceptibleIntermediateResistantReference
Enterobacterales≤8/416/4≥32/4[25]
Pseudomonas aeruginosa≤8/4->8/4[21][26]
(Note: Values are for Ceftazidime/Avibactam, with Avibactam at a fixed concentration of 4 mg/L)

Section 4: Key Experimental Protocols

Q8: How do I set up a basic protocol to assess the role of efflux pumps in observed CZA resistance?

A8: A common method involves determining the MIC of CZA in the presence and absence of an efflux pump inhibitor (EPI).

Protocol: MIC Determination with an Efflux Pump Inhibitor

  • Materials:

    • Bacterial isolate (test strain and a susceptible control).

    • Mueller-Hinton Broth (MHB).

    • Ceftazidime-avibactam powder or stock solution.

    • Efflux pump inhibitor, such as Phenylalanine-arginine β-naphthylamide (PAβN).

    • 96-well microtiter plates.

  • Procedure:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it to the final concentration required for broth microdilution (approx. 5 x 105 CFU/mL).

    • Prepare two sets of serial two-fold dilutions of CZA in MHB in separate 96-well plates.

    • In one set of plates ("Test"), add PAβN to each well to a final concentration (e.g., 25 mg/L). Ensure the solvent for the EPI does not affect bacterial growth at the concentration used.

    • In the second set of plates ("Control"), add an equivalent volume of the solvent without PAβN.

    • Inoculate all wells with the prepared bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells for both conditions.

    • Incubate the plates at 37°C for 16-20 hours.

    • Determine the MIC, which is the lowest concentration of CZA that completely inhibits visible growth.

  • Interpretation:

    • A significant reduction (typically a ≥4-fold decrease) in the CZA MIC in the presence of the EPI compared to the control suggests that efflux pumps are contributing to the resistance phenotype.

Q9: What is a standard method for detecting and confirming mutations in a β-lactamase gene like blaKPC?

A9: This is a two-step process involving PCR amplification and DNA sequencing.

Protocol: Gene Amplification and Sequencing

  • DNA Extraction:

    • Culture the bacterial isolate overnight on an appropriate agar plate.

    • Extract genomic DNA using a commercial kit or a standard boiling lysis method.

  • PCR Amplification:

    • Design primers that flank the entire coding sequence of the target gene (e.g., blaKPC). Primers can be designed based on reference sequences available in public databases like NCBI.

    • Perform a standard PCR reaction using a high-fidelity DNA polymerase to amplify the gene.

    • Run the PCR product on an agarose gel to confirm the amplification of a product of the expected size.

  • Sequencing and Analysis:

    • Purify the PCR product to remove primers and dNTPs.

    • Send the purified product for Sanger sequencing.

    • Align the resulting sequence with a wild-type reference sequence (e.g., blaKPC-3) using alignment software (e.g., BLAST, ClustalW).

    • Identify any nucleotide differences and translate them to determine the corresponding amino acid substitutions.

Section 5: Mandatory Visualizations

Resistance_Mechanisms Resistance Ceftazidime-Avibactam Resistance Enzyme Enzyme KPC_mut KPC_mut Enzyme->KPC_mut OXA_mut OXA_mut Enzyme->OXA_mut KPC_mut->Resistance OXA_mut->Resistance Permeability Permeability Porin_loss Porin_loss Permeability->Porin_loss Porin_loss->Resistance Efflux Efflux Efflux_pump Efflux_pump Efflux->Efflux_pump Efflux_pump->Resistance MBL MBL NDM NDM MBL->NDM NDM->Resistance

Troubleshooting_Workflow Start Observe CZA Resistance (MIC ≥ 16 mg/L) CheckMBL Test for Metallo-β-lactamase (MBL) (e.g., eCIM test) Start->CheckMBL MBL_Positive Resistance likely due to MBL. Avibactam is inactive. CheckMBL->MBL_Positive Positive MBL_Negative MBL Not Detected CheckMBL->MBL_Negative Negative WGS Perform Whole Genome Sequencing (WGS) MBL_Negative->WGS Analysis Bioinformatic Analysis WGS->Analysis BL_mut BL_mut Porin_mut Porin_mut Efflux_reg Efflux_reg Validation Functional Validation (RT-qPCR, EPI assays, Complementation) BL_mut->Validation Porin_mut->Validation Efflux_reg->Validation

Efflux_Porin_Axis Porin_mut Porin_mut Porin Porin Porin_mut->Porin Reduces Entry Efflux_up Efflux_up Efflux Efflux Efflux_up->Efflux Increases Expulsion

References

Improving the stability and solubility of Avibactam in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and solubility of Avibactam in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Avibactam in aqueous solutions?

A1: Avibactam sodium salt is generally considered to have high solubility in water. Some sources indicate it is "freely soluble" in water, with specific data showing solubility greater than 140 mg/mL. In phosphate-buffered saline (PBS) at a pH of 7.2, the solubility is approximately 10 mg/mL.[1] It is also soluble in organic solvents like DMSO and dimethyl formamide at approximately 5 mg/mL, and relatively soluble in methanol while being insoluble in ethanol.[1]

Q2: What are the main factors affecting the stability of Avibactam in aqueous solutions?

A2: The stability of Avibactam in aqueous solutions is primarily influenced by temperature and pH. Elevated temperatures can accelerate its degradation.[2] While Avibactam is more stable than some of its combination partners like ceftazidime, its potency can decrease over time in solution.[2] The primary degradation pathway for Avibactam in an aqueous environment is the hydrolysis of its cyclic urea ring, a reaction that has been shown to be reversible.[3][4][5]

Q3: What is the recommended storage procedure for Avibactam aqueous solutions?

A3: For reconstituted solutions of Avibactam (often in combination with ceftazidime), it is recommended to use them within 12 hours if stored at room temperature.[2][6] If refrigerated at 2-8°C, the solution is stable for up to 24 hours.[2][6] For laboratory purposes, it is not recommended to store aqueous solutions of Avibactam for more than one day to ensure compound integrity.[1]

Q4: Can I expect precipitation when preparing an aqueous solution of Avibactam?

A4: Given that Avibactam sodium salt is freely soluble in water, precipitation is unlikely when preparing solutions within its solubility limits. However, issues can arise if the concentration exceeds its solubility in a specific buffer system or if there are significant temperature fluctuations. If you are using a buffer system other than pure water, it is advisable to determine the solubility in that specific medium.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Precipitation upon dissolution or during storage 1. Concentration exceeds solubility in the chosen buffer system. 2. The pH of the solution is unfavorable for solubility. 3. The temperature of the solution has decreased, reducing solubility. 4. Improper mixing technique leading to localized high concentrations.1. Prepare a more dilute solution. 2. Adjust the pH of the buffer. While a full pH-solubility profile is not readily available, starting with a neutral pH is recommended. 3. Gently warm the solution and maintain a constant temperature. 4. Add the Avibactam powder gradually while continuously stirring or vortexing the solution.
Loss of compound activity over time 1. Degradation due to prolonged storage in aqueous solution. 2. Exposure to high temperatures. 3. Inappropriate pH of the solution accelerating hydrolysis.1. Prepare fresh solutions daily for experiments.[1] 2. Store stock solutions and working solutions at recommended temperatures (refrigerated at 2-8°C for up to 24 hours).[2][6] 3. Maintain the pH of the solution within a stable range, avoiding highly acidic or basic conditions.
Inconsistent experimental results 1. Variability in the preparation of Avibactam solutions. 2. Degradation of the compound in the solution over the course of the experiment.1. Standardize the solution preparation protocol, ensuring consistent buffer composition, pH, and temperature. 2. Prepare fresh solutions for each experiment or at regular intervals for longer-term studies. Perform stability tests under your specific experimental conditions.

Data Presentation

Table 1: Solubility of Avibactam Sodium Salt

Solvent Approximate Solubility Reference
Water>140 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[1]
Dimethyl Formamide (DMF)~5 mg/mL[1]
MethanolRelatively Soluble
EthanolInsoluble

Table 2: Stability of Avibactam in Reconstituted Solutions (in combination with Ceftazidime)

Storage Condition Stability Duration Reference
Room TemperatureUp to 12 hours[2][6]
Refrigerated (2-8°C)Up to 24 hours[2][6]
Refrigerated (2-8°C) for 14 days, then 32°C83.2% - 93.1% remaining after 24 hours[2]

Experimental Protocols

Protocol 1: Determining Aqueous Solubility of Avibactam

This protocol outlines a general method for determining the equilibrium solubility of Avibactam in a specific aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of Avibactam sodium salt to a known volume of the desired aqueous buffer (e.g., phosphate, citrate) at a specific pH in a sealed vial.

    • Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration:

    • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

    • Filter the sample using a suitable syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with the mobile phase used for analysis to a concentration within the linear range of the analytical method.

    • Analyze the concentration of Avibactam in the diluted sample using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Stability-Indicating RP-HPLC Method for Avibactam

This protocol provides a general framework for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of Avibactam. This method is based on commonly reported parameters for the analysis of Avibactam and its combination products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A common starting point is a 30:70 (v/v) ratio of buffer to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 230 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of Avibactam reference standard in the mobile phase and dilute to known concentrations to create a calibration curve.

    • Sample Solution: Prepare the Avibactam solution to be tested in the desired aqueous buffer. At the time of analysis, dilute an aliquot with the mobile phase to a concentration within the calibration range.

  • Forced Degradation Study (to validate stability-indicating nature of the method):

    • Acid Hydrolysis: Treat the Avibactam solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the Avibactam solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the Avibactam solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid Avibactam or its solution to dry heat (e.g., 105°C).

    • Photolytic Degradation: Expose the Avibactam solution to UV light.

    • Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-resolved from the parent Avibactam peak.

Visualizations

Avibactam_Hydrolysis Avibactam Avibactam (Cyclic Urea) TransitionState Transition State Avibactam->TransitionState + H₂O (Hydrolysis) Hydrolyzed Hydrolyzed Avibactam (Ring-Opened) TransitionState->Hydrolyzed Hydrolyzed->TransitionState - H₂O (Recyclization)

Caption: Reversible hydrolysis pathway of Avibactam.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Avibactam solution in desired aqueous buffer Stress Apply stress conditions (e.g., pH, temp, light) Prep->Stress Sampling Collect samples at predefined time points Stress->Sampling HPLC Analyze samples using stability-indicating HPLC Sampling->HPLC Quantify Quantify remaining Avibactam and degradation products HPLC->Quantify Kinetics Determine degradation kinetics and half-life Quantify->Kinetics

Caption: Experimental workflow for Avibactam stability testing.

Caption: Troubleshooting logic for Avibactam precipitation.

References

Refining combination therapy protocols involving Avibactam for enhanced synergy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on combination therapy protocols involving Avibactam. Our goal is to help you enhance synergy and overcome common experimental challenges.

Troubleshooting Guide

Unexpected or inconsistent results in synergy testing can be frustrating. This guide addresses common issues encountered during in vitro experiments with Avibactam combinations.

Problem Potential Causes Recommended Solutions
High variability in Minimum Inhibitory Concentration (MIC) results 1. Inconsistent inoculum preparation. 2. Pipetting errors leading to inaccurate drug concentrations. 3. Contamination of bacterial cultures or reagents. 4. Edge effects in microplates due to evaporation.[1]1. Standardize inoculum preparation to a 0.5 McFarland standard. 2. Ensure proper mixing of all solutions and use calibrated pipettes.[1] 3. Use aseptic techniques and regularly check for contamination. 4. Fill outer wells with sterile media and avoid using them for experimental data.[1]
Lack of expected synergy 1. Presence of resistance mechanisms unaffected by Avibactam (e.g., metallo-β-lactamases).[2] 2. Suboptimal concentrations of one or both agents. 3. Inappropriate testing methodology for the specific bacterial strain or drug combination.1. Characterize the resistance mechanisms of your test strains. For MBL-producing organisms, consider combinations like ceftazidime-avibactam plus aztreonam.[3][4] 2. Perform dose-response experiments for each drug individually before synergy testing. 3. Consider using a different synergy testing method (e.g., time-kill assay if the checkerboard assay is inconclusive).[5][6]
Observed antagonism between Avibactam and the partner drug 1. Complex drug interactions at specific concentrations. 2. Induction of resistance mechanisms by one of the agents.1. Carefully review the concentration ranges in your checkerboard assay. Antagonism can sometimes be observed at specific ratios of the combined drugs.[4][6] 2. Investigate potential induction of efflux pumps or other resistance mechanisms by the partner drug.
Difficulty interpreting checkerboard assay results 1. Subjective determination of growth inhibition. 2. Inconsistent reading of endpoints.1. Use a microplate reader to measure optical density for a more objective assessment of growth.[7] 2. Include clear positive (no drug) and negative (no bacteria) controls on each plate.
Bacterial regrowth in time-kill assays 1. Selection of a resistant subpopulation. 2. Drug degradation over the course of the experiment.1. Plate samples from the regrowth phase to determine if the bacteria have developed resistance. 2. Ensure the stability of the antimicrobial agents in the chosen media and incubation conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of synergy for Avibactam combinations?

A1: Avibactam is a β-lactamase inhibitor.[8] It works by blocking the activity of certain bacterial enzymes called β-lactamases, which would otherwise degrade β-lactam antibiotics (like ceftazidime or aztreonam). By inhibiting these enzymes, Avibactam restores the effectiveness of its partner antibiotic against resistant bacteria.[8] This is particularly useful against bacteria that produce Ambler class A, C, and some class D β-lactamases.[2]

Q2: Why am I not seeing synergy with Avibactam against my bacterial strain?

A2: A lack of synergy could be due to several factors. Your strain might possess a resistance mechanism that Avibactam does not inhibit, such as metallo-β-lactamases (MBLs).[2] In such cases, a different combination strategy may be needed. For example, the combination of ceftazidime-avibactam with aztreonam has shown synergy against MBL-producing Enterobacterales.[3][4] Other resistance mechanisms could include modifications in drug targets, reduced membrane permeability due to porin loss, or overexpression of efflux pumps.[9][10]

Q3: How do I interpret the Fractional Inhibitory Concentration (FIC) Index from a checkerboard assay?

A3: The FIC index is calculated to quantify the interaction between two drugs.[6][11] The formula is: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[6]

  • Synergy: FIC Index ≤ 0.5[6]

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[6]

  • Antagonism: FIC Index > 4.0[6]

Q4: What are the key differences between a checkerboard assay and a time-kill assay for synergy testing?

A4: A checkerboard assay determines the minimal inhibitory concentrations of drug combinations, providing a static measure of synergy based on growth inhibition at a single time point (e.g., 24 hours).[12][13] A time-kill assay, on the other hand, provides dynamic information about the rate and extent of bacterial killing over time.[14] Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[13][15]

Q5: What are some common combination partners for Avibactam?

A5: Avibactam is most commonly combined with ceftazidime.[8] Other combinations that have been explored for synergistic effects, particularly against highly resistant bacteria, include Avibactam with aztreonam, meropenem, amikacin, and fosfomycin.[4][16] The choice of partner drug depends on the suspected resistance mechanisms of the target pathogen.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for performing a checkerboard assay to determine antibiotic synergy.

  • Preparation of Reagents and Bacterial Inoculum:

    • Prepare stock solutions of Avibactam and the partner antibiotic in an appropriate solvent.

    • Culture the bacterial strain of interest to the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[11]

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial two-fold dilutions of the partner antibiotic.

    • Along the y-axis, prepare serial two-fold dilutions of Avibactam.

    • The resulting checkerboard will contain various combinations of the two drugs.[11]

    • Include wells with each drug alone to determine their individual MICs, as well as a growth control well (no drugs) and a sterility control well (no bacteria).[6][17]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[11]

  • Data Analysis:

    • After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index for each well showing no growth to determine the nature of the interaction (synergy, additivity, or antagonism).[6]

Time-Kill Assay Protocol

This protocol describes the methodology for a time-kill assay to evaluate the bactericidal activity of an Avibactam combination.

  • Preparation:

    • Prepare flasks containing cation-adjusted Mueller-Hinton broth (or another suitable broth) with the desired concentrations of the antimicrobial agents, both alone and in combination.[5]

    • Prepare a bacterial inoculum from a logarithmic phase culture, diluted to a starting density of approximately 10^5 to 10^6 CFU/mL.[5]

  • Experiment Execution:

    • Add the bacterial inoculum to each flask, including a growth control flask without any antibiotics.

    • Incubate all flasks at 37°C in a shaking incubator.[5]

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Bacterial Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates overnight, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each combination and control.

    • Synergy is generally defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.[13][15]

    • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]

Visualizations

Experimental_Workflow_Synergy_Testing cluster_prep Preparation cluster_testing Synergy Testing cluster_analysis Data Analysis cluster_interpretation Interpretation start Start prep_culture Prepare Bacterial Culture start->prep_culture prep_drugs Prepare Drug Dilutions start->prep_drugs checkerboard Checkerboard Assay prep_culture->checkerboard time_kill Time-Kill Assay prep_culture->time_kill prep_drugs->checkerboard prep_drugs->time_kill calc_fic Calculate FIC Index checkerboard->calc_fic plot_curves Plot Time-Kill Curves time_kill->plot_curves synergy Synergy calc_fic->synergy additive Additive/ Indifference calc_fic->additive antagonism Antagonism calc_fic->antagonism plot_curves->synergy

Caption: Workflow for in vitro synergy testing of Avibactam combinations.

Mechanism_of_Action beta_lactam Beta-Lactam Antibiotic (e.g., Ceftazidime) pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Inhibits avibactam Avibactam beta_lactamase Beta-Lactamase Enzyme avibactam->beta_lactamase Inhibits cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes beta_lactamase->beta_lactam Degrades lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Synergistic mechanism of Avibactam with a beta-lactam antibiotic.

Troubleshooting_Tree start Inconsistent Synergy Results q1 Are MICs reproducible? start->q1 a1_yes Check Synergy Interpretation q1->a1_yes Yes a1_no Review Basic Lab Practices q1->a1_no No q2 Is the FIC index calculation correct? a1_yes->q2 q3 Is inoculum standardized? Are pipettes calibrated? a1_no->q3 a2_yes Consider Resistance Mechanisms q2->a2_yes Yes a2_no Recalculate FIC Index q2->a2_no No a3_yes Check for Contamination and Edge Effects q3->a3_yes Yes a3_no Standardize Protocols q3->a3_no No

Caption: Decision tree for troubleshooting inconsistent synergy results.

References

Troubleshooting poor outcomes in clinical trials of Avibactam-based therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Avibactam-based therapies.

Frequently Asked Questions (FAQs)

Q1: What are the approved Avibactam-based therapies and their primary indications?

Avibactam is a non-β-lactam, β-lactamase inhibitor that is combined with β-lactam antibiotics to combat resistance. Approved combinations and their general indications include:

  • Ceftazidime-Avibactam (CAZ-AVI): Approved for treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[1][2][3] It is also used for infections caused by aerobic Gram-negative organisms in patients with limited treatment options.[3]

  • Aztreonam-Avibactam (ATM-AVI): This combination has been developed to treat serious infections caused by metallo-β-lactamase (MBL)-producing Enterobacterales.[2][4] It has been approved in Europe for cIAI, cUTI, HAP/VAP, and other infections with limited treatment options.[2]

Q2: What are the most common adverse events observed in clinical trials of Ceftazidime-Avibactam?

Pooled data from phase II and III clinical trials show that the most common adverse events (AEs) for patients treated with Ceftazidime-Avibactam include diarrhea, nausea, headache, vomiting, and pyrexia (fever).[5][6] Most AEs were mild to moderate in intensity.[5] Nervous system disorders have also been reported as a potential adverse event associated with Ceftazidime-Avibactam.[7]

Q3: Are there specific patient populations where dosing of Avibactam-based therapies needs adjustment?

Yes, dose adjustments are particularly important in the following populations:

  • Patients with Renal Impairment: Creatinine clearance (CrCL) is a key factor determining the clearance of both Ceftazidime and Avibactam.[8][9] Dose adjustments are necessary for patients with moderate to severe renal impairment (CrCL ≤ 50 mL/min) to avoid potential toxicity.[8][9]

  • Pediatric Patients: Research is ongoing to establish the appropriate dosing for children and infants.[1]

  • Critically Ill Patients: These patients may process medications differently, and studies are examining how Avibactam behaves in this population.[1]

Q4: What is the known stability of Avibactam in solution for laboratory experiments?

The stability of Ceftazidime-Avibactam in solution is dependent on temperature and storage duration. After reconstitution, it is generally stable for 12 hours at room temperature or 24 hours when refrigerated (2-8°C).[10] For longer-term experiments, it is crucial to consider potential degradation. One study found that degradation of both ceftazidime and avibactam was less than 10% for at least 12 hours at in-use temperatures, provided it was stored in a fridge for no more than 72 hours beforehand.[11]

Troubleshooting Guide

Problem 1: Higher than expected Minimum Inhibitory Concentrations (MICs) in vitro.

Potential Cause 1: Bacterial Resistance Mechanisms

  • β-lactamase-mediated resistance: Mutations in the genes encoding for β-lactamases, particularly KPC (Klebsiella pneumoniae carbapenemase), can reduce the binding affinity of Avibactam.[12] Specific amino acid substitutions in the Ω-loop of the KPC enzyme can alter its conformation and impair Avibactam's inhibitory activity.

  • Porin loss/downregulation: Reduced expression or loss of outer membrane proteins (porins) can limit the entry of the drug into the bacterial cell, leading to increased MICs.

  • Efflux pump overexpression: Bacteria may actively pump the drug out of the cell, reducing the intracellular concentration and its efficacy.

Troubleshooting Workflow:

cluster_0 Troubleshooting High MICs start High MIC Observed check_resistance Suspect Bacterial Resistance start->check_resistance sequence_bl Sequence β-lactamase genes (e.g., blaKPC) check_resistance->sequence_bl Yes analyze_porins Analyze Outer Membrane Protein Expression check_resistance->analyze_porins Yes test_efflux Perform Efflux Pump Activity Assay check_resistance->test_efflux Yes confirm_resistance Resistance Mechanism Identified sequence_bl->confirm_resistance analyze_porins->confirm_resistance test_efflux->confirm_resistance

Caption: Troubleshooting workflow for investigating high MICs.

Recommended Actions:

  • Sequence β-lactamase genes: Perform PCR and sequencing of key β-lactamase genes (e.g., blaKPC) to identify mutations known to confer resistance.

  • Analyze outer membrane proteins: Extract and analyze outer membrane proteins using SDS-PAGE to check for the absence or reduced expression of porins compared to susceptible strains.

  • Assess efflux pump activity: Use a fluorescent substrate-based assay to determine if there is increased efflux pump activity in the resistant isolates.

Potential Cause 2: Experimental Error

  • Incorrect drug concentration: Ensure the correct concentration of Avibactam is used in combination with the β-lactam. For susceptibility testing with Ceftazidime, a constant concentration of 4 μg/ml of Avibactam is recommended.[13]

  • Drug degradation: Avibactam solutions can degrade over time, especially at room temperature. Prepare fresh solutions or use appropriately stored aliquots.

  • Inoculum effect: A high bacterial inoculum can lead to falsely elevated MICs. Ensure the inoculum is prepared according to standardized protocols (e.g., CLSI guidelines).

Problem 2: Poor in vivo efficacy despite in vitro susceptibility.

Potential Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD)

The efficacy of Avibactam is primarily driven by the time the free drug concentration remains above a critical threshold (%fT>CT).[14][15][16][17] Suboptimal exposure at the site of infection can lead to treatment failure.

Troubleshooting Workflow:

cluster_1 Troubleshooting Poor In Vivo Efficacy start Poor In Vivo Efficacy with In Vitro Susceptibility check_pkpd Evaluate PK/PD Parameters start->check_pkpd measure_drug_levels Measure drug concentrations in plasma/tissue check_pkpd->measure_drug_levels Yes model_pkpd Perform PK/PD modeling to assess target attainment measure_drug_levels->model_pkpd optimize_dosing Optimize Dosing Regimen model_pkpd->optimize_dosing

Caption: Troubleshooting workflow for poor in vivo outcomes.

Recommended Actions:

  • Pharmacokinetic analysis: Measure drug concentrations in relevant biological matrices (e.g., plasma, lung tissue) over time to determine the pharmacokinetic profile in your animal model.

  • PK/PD modeling: Use the collected PK data and the in vitro MIC to model the %fT>CT and assess if the therapeutic targets are being met. For Avibactam in combination with Ceftazidime, a target of at least 50% of the dosing interval with free Avibactam concentration above 1 mg/L has been suggested.[16]

  • Dose fractionation studies: If PK/PD targets are not being met, consider altering the dosing regimen (e.g., more frequent administration, continuous infusion) to optimize exposure.

Data Summary Tables

Table 1: Clinical Cure Rates for Ceftazidime-Avibactam in Phase 3 Trials

IndicationCeftazidime-Avibactam Cure Rate (%)Comparator Cure Rate (%)
Complicated Intra-Abdominal Infection (cIAI)85.485.9
Complicated Urinary Tract Infection (cUTI)91.192.1
Nosocomial/Ventilator-Associated Pneumonia (NP/VAP)80.476.8

Data from a pooled analysis of phase 3 trials in patients with non-MBL β-lactamase-producing pathogens.[3]

Table 2: Clinical Outcomes for Aztreonam-Avibactam in the Phase 3 REVISIT Study

IndicationAztreonam-Avibactam Cure Rate (%)Meropenem ± Colistin Cure Rate (%)28-day All-Cause Mortality (ATM-AVI) (%)28-day All-Cause Mortality (Comparator) (%)
Complicated Intra-Abdominal Infection (cIAI)76.474.01.92.9
Hospital-Acquired/Ventilator-Associated Pneumonia (HAP/VAP)45.941.710.819.4

Data from the REVISIT phase 3 clinical trial.[4][13][18]

Table 3: In Vitro Activity of Avibactam Combinations Against Resistant Organisms

Organism TypeCombinationSusceptibility Rate (%)
Carbapenem-Resistant Enterobacterales (CRE) with NDMCeftazidime-Avibactam + AztreonamSynergy testing showed 75.5% positive synergy in one study.[19]
Carbapenem-Resistant Gram-Negative OrganismsCeftazidime-Avibactam + AztreonamAlarming resistance (24.4%) to the combination was found in one study.[19]

Signaling Pathway Diagrams

KPC-Mediated Resistance to Ceftazidime-Avibactam

cluster_2 Mechanism of KPC-Mediated Resistance KPC2 Wild-type KPC-2 β-lactamase KPC2_Avi Covalent Complex (Inhibition) KPC2->KPC2_Avi Forms Hydrolysis Hydrolysis of Ceftazidime KPC2->Hydrolysis Catalyzes Mutation Mutation in blaKPC (e.g., D179Y) KPC2->Mutation Avibactam Avibactam Avibactam->KPC2 Inhibitor KPC_mutant Mutant KPC β-lactamase (Altered Ω-loop) Avibactam->KPC_mutant Reduced binding Ceftazidime Ceftazidime Ceftazidime->KPC2 Substrate Ceftazidime->KPC_mutant Substrate Mutation->KPC_mutant KPC_mutant->Hydrolysis Catalyzes (uninhibited)

Caption: Alteration of KPC enzyme structure leading to Avibactam resistance.

AmpC Upregulation Pathway

cluster_3 AmpC Upregulation Pathway BetaLactam β-lactam antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Peptidoglycan Synthesis PBP->CellWall Involved in Muropeptides Muropeptide fragments (in cytoplasm) CellWall->Muropeptides Turnover produces AmpG AmpG (Permease) Muropeptides->AmpG Transported by AmpR AmpR (Transcriptional Regulator) AmpG->AmpR Activates AmpC_gene ampC gene AmpR->AmpC_gene Induces transcription AmpC_protein AmpC β-lactamase AmpC_gene->AmpC_protein Translated to AmpC_protein->BetaLactam Hydrolyzes

Caption: Signaling pathway for inducible AmpC β-lactamase expression.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Ceftazidime-Avibactam MIC Determination

This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime analytical powder

  • Avibactam analytical powder

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Drug Stock Solutions:

    • Prepare a stock solution of Ceftazidime in a suitable solvent.

    • Prepare a stock solution of Avibactam.

  • Prepare Drug Dilutions:

    • In each well of a 96-well plate, add CAMHB.

    • Create a serial two-fold dilution of Ceftazidime across the plate.

    • Add a fixed concentration of Avibactam (typically 4 µg/mL) to each well containing the Ceftazidime dilution.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of Ceftazidime (in the presence of 4 µg/mL Avibactam) that completely inhibits visible bacterial growth.

Protocol 2: KPC Gene Mutation Analysis from Clinical Isolates

Materials:

  • Bacterial culture of the clinical isolate

  • DNA extraction kit

  • PCR primers specific for the blaKPC gene

  • Taq polymerase and PCR buffer

  • Thermocycler

  • Gel electrophoresis equipment

  • Sanger sequencing reagents and access to a sequencer

Procedure:

  • DNA Extraction:

    • Culture the bacterial isolate overnight in a suitable broth.

    • Extract total DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction using primers that flank the entire coding sequence of the blaKPC gene.

    • Perform PCR using a standard thermocycler protocol with appropriate annealing temperatures for the chosen primers.

  • Verification of Amplicon:

    • Run the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing:

    • Purify the PCR product to remove primers and unincorporated nucleotides.

    • Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain the full sequence of the blaKPC gene.

    • Align the obtained sequence with a reference blaKPC sequence (e.g., blaKPC-2 or blaKPC-3) to identify any nucleotide substitutions.

    • Translate the nucleotide sequence to the amino acid sequence to determine if any mutations result in amino acid changes, particularly in regions known to be important for Avibactam binding.

Protocol 3: Outer Membrane Protein (OMP) Extraction and Analysis

Materials:

  • Bacterial cultures

  • Lysis buffer (e.g., Tris-HCl with lysozyme and DNase)

  • Ultrasonic homogenizer

  • Ultracentrifuge

  • Sarkosyl solution

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Cell Lysis:

    • Harvest bacterial cells from an overnight culture by centrifugation.

    • Resuspend the cell pellet in lysis buffer and incubate to allow for enzymatic lysis.

    • Further disrupt the cells using an ultrasonic homogenizer.

  • Membrane Fractionation:

    • Centrifuge the cell lysate at a low speed to remove unbroken cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the total membrane fraction.

  • Selective Solubilization of Inner Membrane:

    • Resuspend the membrane pellet in a buffer containing Sarkosyl. Sarkosyl selectively solubilizes the inner membrane proteins, leaving the outer membrane proteins intact.

    • Incubate to allow for solubilization.

  • Isolation of OMPs:

    • Centrifuge the Sarkosyl-treated sample at high speed. The resulting pellet will contain the outer membrane proteins.

  • SDS-PAGE Analysis:

    • Resuspend the OMP pellet in a sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

    • Compare the OMP profiles of test isolates to a susceptible control strain to identify any missing or downregulated protein bands, which may correspond to porins.

References

Strategies to minimize the emergence of Avibactam resistance in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to minimize the emergence of avibactam resistance. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam (CZA) is multifactorial and primarily observed in Gram-negative bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The main mechanisms include:

  • Enzymatic Degradation: Mutations in the genes encoding β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC), are a major cause of resistance.[1][2][3][4] Specific amino acid substitutions, such as D179Y in the Ω-loop of KPC-2 and KPC-3, can impair avibactam's inhibitory activity, leading to ceftazidime hydrolysis.[2][5][6]

  • Reduced Permeability: The loss or modification of outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae and OprD in P. aeruginosa, can restrict the entry of ceftazidime into the bacterial cell, thereby reducing its efficacy.[6][7][8]

  • Efflux Pumps: Overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport avibactam out of the cell, decreasing its intracellular concentration and effectiveness.[7][9][10]

  • Target Modification: Alterations in penicillin-binding proteins (PBPs), the target of ceftazidime, can also contribute to resistance, although this is a less common mechanism.[8]

Q2: How can we minimize the emergence of avibactam resistance in a clinical setting?

A2: Minimizing the emergence of avibactam resistance requires a multi-pronged approach:

  • Antimicrobial Stewardship: Implementing robust antimicrobial stewardship programs is crucial to ensure the appropriate use of ceftazidime-avibactam. This includes using the drug only when necessary, based on susceptibility testing results.[1]

  • Optimal Dosing: Ensuring optimal pharmacokinetic/pharmacodynamic (PK/PD) targets are met is critical. Dose adjustments based on renal function are important, but some studies suggest that reduced dosing in patients with renal impairment may be associated with higher mortality, highlighting the need for careful dose optimization.[11][12][13]

  • Combination Therapy: In certain high-risk situations, combining ceftazidime-avibactam with other antibiotics, such as aztreonam, fosfomycin, or carbapenems, may help prevent the emergence of resistance.[14] However, the efficacy of combination therapy can vary, and synergy testing is recommended.[15]

  • Surveillance: Continuous surveillance for ceftazidime-avibactam resistance is essential to monitor trends and inform treatment guidelines.[16][17][18]

Q3: What is the recommended clinical breakpoint for ceftazidime-avibactam susceptibility?

A3: The FDA, CLSI, and EUCAST have established clinical breakpoints for ceftazidime-avibactam. For both Enterobacterales and Pseudomonas aeruginosa, the susceptible breakpoint is a Minimum Inhibitory Concentration (MIC) of ≤8 mg/L.[19][20][21]

Troubleshooting Experimental Issues

Q4: My clinical isolate shows unexpected resistance to ceftazidime-avibactam. How can I investigate the mechanism?

A4: If you encounter an isolate with unexpected resistance, a systematic investigation is necessary.

  • Confirm Resistance: Repeat the antimicrobial susceptibility testing (AST) using a reference method like broth microdilution to confirm the resistance phenotype.

  • Screen for Metallo-β-Lactamases (MBLs): Avibactam does not inhibit MBLs.[6][22] Therefore, it is crucial to test for the presence of MBL genes (e.g., NDM, VIM, IMP) via PCR or whole-genome sequencing (WGS).

  • Sequence Key Genes: If the isolate is MBL-negative, perform WGS to identify mutations in genes known to confer resistance, such as blaKPC, porin genes (ompK35/36, oprD), and regulators of efflux pumps.[1][23]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of efflux pump genes (e.g., acrA, mexA) and porin genes.

Q5: I am performing a hollow-fiber infection model experiment and observing the rapid emergence of resistance. What factors could be contributing to this?

A5: The rapid emergence of resistance in a hollow-fiber model can be influenced by several factors:

  • Suboptimal Drug Exposure: Ensure that the simulated pharmacokinetic profile achieves the target exposures for both ceftazidime and avibactam. Insufficient avibactam concentrations can lead to the selection of resistant mutants.[24]

  • High Bacterial Inoculum: A large starting bacterial population increases the probability of pre-existing resistant subpopulations.

  • Specific Resistance Mechanisms: The isolate may possess mechanisms that are readily selected for under drug pressure, such as specific mutations in the Ω-loop of the β-lactamase.[24]

Data Presentation

Table 1: Ceftazidime-Avibactam Resistance Rates in Surveillance Studies

Bacterial GroupRegionResistance Rate (%)Year of StudyCitation
Gram-negative bacteriaGlobal6.32016-2020[17]
EnterobacteralesGlobal6.1up to 2024[18]
P. aeruginosaGlobal25.8up to 2024[18]
K. pneumoniaePortugal1.7 (average)2019-2024[1]
EnterobacteralesLatin America0.82023[5]

Table 2: MIC Values of Ceftazidime-Avibactam Against Key Pathogens

OrganismConditionMIC50 (mg/L)MIC90 (mg/L)Citation
KPC-producing K. pneumoniaeReduced Susceptibility1/42/4
P. aeruginosaGlobal SurveillanceN/A8[20]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

  • Prepare Bacterial Inoculum: Culture the isolate on an appropriate agar plate overnight. Select several colonies and suspend them in sterile saline or Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Prepare Antibiotic Dilutions: Perform serial twofold dilutions of ceftazidime-avibactam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration of avibactam is typically fixed at 4 mg/L.

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Whole-Genome Sequencing (WGS) for Resistance Gene Identification

  • DNA Extraction: Extract high-quality genomic DNA from a pure overnight culture of the isolate using a commercial DNA extraction kit.

  • Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina, Oxford Nanopore).

  • Sequencing: Sequence the prepared library on the selected platform to generate raw sequencing reads.

  • Data Analysis:

    • Perform quality control on the raw reads.

    • Assemble the reads into a draft genome.

    • Annotate the assembled genome to identify genes.

    • Use bioinformatics tools and databases (e.g., ResFinder, CARD) to screen the genome for known antimicrobial resistance genes and mutations.

Visualizations

Resistance_Mechanisms cluster_outside Extracellular Space cluster_cell Bacterial Cell cluster_periplasm Periplasm CZA Ceftazidime-Avibactam Porin Porin Mutation/Loss (Resistance) CZA->Porin Entry Ceftazidime Ceftazidime PBP Penicillin-Binding Protein (PBP) Ceftazidime->PBP Inhibition of Cell Wall Synthesis Avibactam Avibactam Beta-Lactamase β-Lactamase Mutation (Resistance) Avibactam->Beta-Lactamase Inhibition EffluxPump Efflux Pump (e.g., MexAB-OprM) Avibactam->EffluxPump Expulsion (Resistance) Beta-Lactamase->Ceftazidime Hydrolysis (Resistance) Porin->Ceftazidime Porin->Avibactam

Caption: Mechanisms of ceftazidime-avibactam action and resistance.

Experimental_Workflow Isolate Resistant Clinical Isolate AST Confirm Resistance (Broth Microdilution) Isolate->AST MBL_Screen Screen for MBLs (PCR) AST->MBL_Screen WGS Whole-Genome Sequencing MBL_Screen->WGS MBL-Negative Analysis Bioinformatic Analysis WGS->Analysis Identify_Mutations Identify Mutations (e.g., blaKPC, porins) Analysis->Identify_Mutations qRT_PCR Gene Expression Analysis (qRT-PCR) Identify_Mutations->qRT_PCR Mechanism Determine Resistance Mechanism Identify_Mutations->Mechanism Efflux_Porin_Expression Assess Efflux/Porin Gene Expression qRT_PCR->Efflux_Porin_Expression Efflux_Porin_Expression->Mechanism

Caption: Workflow for investigating avibactam resistance mechanisms.

References

Technical Support Center: Optimizing Ceftazidime-Avibactam Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal administration of ceftazidime-avibactam. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common challenges that may arise during the preparation and administration of ceftazidime-avibactam.

Problem Possible Cause(s) Recommended Solution(s)
Precipitate formation during reconstitution or dilution Incomplete dissolution. Use of incompatible diluents.Ensure the vial is shaken well to give a clear solution before further dilution.[1] Use only compatible diluents such as sterile water for injection, 0.9% sodium chloride, 5% dextrose, or Lactated Ringer's solution for reconstitution and further dilution.[2][3]
Unexpected degradation of the prepared solution Improper storage temperature or duration. Exposure to light.After reconstitution, the solution should be used immediately.[1] If diluted in an infusion bag, it is stable for up to 12 hours at room temperature or 24 hours under refrigeration (2-8°C).[4] Store intact vials at controlled room temperature and protect from light by keeping them in the original carton.[2]
Inconsistent or unexpected antimicrobial susceptibility test results Incorrect avibactam concentration in the testing medium. Inappropriate testing methodology.For broth microdilution, a fixed concentration of 4 µg/mL of avibactam is recommended for use with ceftazidime.[5] Follow standardized protocols for broth microdilution or disk diffusion as detailed in the Experimental Protocols section.
Sub-therapeutic drug concentrations in patient samples Inadequate dosage, especially in patients with changing renal function or augmented renal clearance. Errors in sample collection or processing for Therapeutic Drug Monitoring (TDM).Monitor creatinine clearance at least daily, particularly in patients with changing renal function, and adjust the dosage accordingly.[6] For TDM, collect blood samples immediately before the next dose (trough) and shortly after the infusion is complete (peak). Promptly centrifuge the samples and store the serum at -80°C until analysis.[7]
Physical incompatibility during Y-site administration with another drug Co-administration with an incompatible drug.Ceftazidime-avibactam is physically compatible with several antimicrobials, including tigecycline, metronidazole, meropenem, imipenem-cilastatin, fosfomycin, aztreonam, and vancomycin, for simulated Y-site administration.[8][9] Refer to a detailed compatibility chart or conduct a specific compatibility test if unsure.

Frequently Asked Questions (FAQs)

Dosing and Administration

1. What is the standard adult dosage of ceftazidime-avibactam for a patient with normal renal function?

For adult patients with a creatinine clearance (CrCl) greater than 50 mL/min, the recommended dosage is 2.5 grams (2 grams of ceftazidime and 0.5 grams of avibactam) administered every 8 hours via intravenous infusion over 2 hours.[3][10][11]

2. How should the dose be adjusted for patients with renal impairment?

Dosage adjustments are necessary for patients with a CrCl of 50 mL/min or less. The dose should be adjusted based on the degree of renal impairment. It is crucial to monitor renal function and adjust the dosage as needed.[6] For patients on hemodialysis, the dose should be administered after the hemodialysis session.[6]

3. What is the recommended infusion time for ceftazidime-avibactam?

The standard recommended infusion time is 2 hours.[6]

4. Can ceftazidime-avibactam be administered as a continuous infusion?

While the standard administration is a 2-hour intermittent infusion, some studies have explored continuous infusion. The stability of ceftazidime-avibactam in elastomeric infusion devices has been evaluated and may be acceptable for 12-hour continuous infusions in some regions, depending on the acceptable degradation limit.[12]

Reconstitution, Stability, and Compatibility

5. What are the compatible diluents for reconstituting and diluting ceftazidime-avibactam?

Compatible diluents include sterile water for injection, 0.9% Sodium Chloride Injection, 5% Dextrose Injection, and Lactated Ringer's Injection.[2][3]

6. What is the stability of ceftazidime-avibactam after reconstitution and dilution?

After reconstitution, the vial should be used immediately.[1] Once diluted in an infusion bag, the solution is stable for up to 12 hours at room temperature and up to 24 hours when refrigerated at 2 to 8°C.[4]

7. Is ceftazidime-avibactam compatible with other intravenous drugs for Y-site administration?

Ceftazidime-avibactam has been shown to be physically compatible with several other antimicrobials, including aztreonam, metronidazole, tigecycline, meropenem, imipenem-cilastatin, fosfomycin, and vancomycin during simulated Y-site administration.[8][9]

Mechanism of Action and Resistance

8. What is the mechanism of action of ceftazidime-avibactam?

Ceftazidime is a cephalosporin that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Avibactam is a non-β-lactam β-lactamase inhibitor that protects ceftazidime from degradation by a broad range of β-lactamases, including Ambler class A, C, and some D enzymes.[13]

9. What are the known mechanisms of resistance to ceftazidime-avibactam?

Resistance can emerge through various mechanisms, including mutations in the β-lactamase enzymes that prevent avibactam from binding effectively, as well as modifications of PBPs or changes in efflux pump expression.[13]

Data Presentation

Ceftazidime-Avibactam Dosing Recommendations in Adult Patients
Creatinine Clearance (mL/min)Recommended DoseFrequencyInfusion Time
> 502.5 g (ceftazidime 2 g and avibactam 0.5 g)Every 8 hours2 hours
31 to 501.25 g (ceftazidime 1 g and avibactam 0.25 g)Every 8 hours2 hours
16 to 300.94 g (ceftazidime 0.75 g and avibactam 0.19 g)Every 12 hours2 hours
6 to 150.94 g (ceftazidime 0.75 g and avibactam 0.19 g)Every 24 hours2 hours
≤ 50.94 g (ceftazidime 0.75 g and avibactam 0.19 g)Every 48 hours2 hours

Data sourced from Medscape and other clinical resources.[14]

Stability of Diluted Ceftazidime-Avibactam Solution
Storage ConditionStability Duration
Room TemperatureUp to 12 hours
Refrigerated (2-8°C)Up to 24 hours

Data sourced from Pfizer and other stability studies.[4]

Experimental Protocols

Broth Microdilution Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of ceftazidime-avibactam against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime and avibactam analytical standards

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile saline or broth

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of ceftazidime. A fixed concentration of 4 µg/mL of avibactam is added to the CAMHB.[5]

  • Serial Dilutions: Perform serial two-fold dilutions of ceftazidime in the avibactam-containing CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

Disk Diffusion Susceptibility Testing

Objective: To qualitatively assess the susceptibility of a bacterial isolate to ceftazidime-avibactam.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Ceftazidime-avibactam disks (30/20 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for broth microdilution.[15]

  • Inoculation of MHA Plate: Within 15 minutes of preparation, dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time.[15]

  • Application of Disks: Aseptically apply a ceftazidime-avibactam (30/20 µg) disk to the surface of the inoculated MHA plate.[16]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[15]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on established clinical breakpoints.[17]

Therapeutic Drug Monitoring (TDM) - Sample Handling and Processing

Objective: To ensure proper collection and handling of patient samples for the quantification of ceftazidime and avibactam concentrations.

Materials:

  • Blood collection tubes (e.g., heparinized or EDTA tubes)

  • Centrifuge

  • Cryovials

  • -80°C freezer

Procedure:

  • Sample Collection:

    • Trough (Cmin) sample: Collect a blood sample immediately before the next scheduled dose of ceftazidime-avibactam.[7]

    • Peak (Cmax) sample: Collect a blood sample approximately 5 minutes after the completion of the intravenous infusion.[7]

  • Sample Processing:

    • Immediately after collection, gently invert the blood collection tubes several times to ensure proper mixing with the anticoagulant.

    • Centrifuge the blood samples to separate the plasma or serum.

    • Carefully transfer the plasma or serum to labeled cryovials.

  • Storage: Store the plasma or serum samples at -80°C until analysis.[7]

Visualizations

Ceftazidime-Avibactam_Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition Lysis Cell Lysis CellWall->Lysis Leads to BetaLactamase β-Lactamase Enzymes Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolyzes & Inactivates Degradation Degradation Ceftazidime->PBP Binds to & Inhibits Avibactam Avibactam Avibactam->BetaLactamase Binds to & Inhibits Experimental_Workflow_Susceptibility_Testing cluster_0 Broth Microdilution cluster_1 Disk Diffusion BMD_Start Prepare Serial Dilutions of Ceftazidime in Avibactam (4 µg/mL) CAMHB BMD_Inoculate Inoculate with Standardized Bacterial Suspension BMD_Start->BMD_Inoculate BMD_Incubate Incubate at 35°C for 16-20 hours BMD_Inoculate->BMD_Incubate BMD_Read Determine MIC (Lowest concentration with no visible growth) BMD_Incubate->BMD_Read DD_Start Prepare Standardized Bacterial Inoculum DD_Inoculate Inoculate Mueller-Hinton Agar Plate DD_Start->DD_Inoculate DD_Disk Apply Ceftazidime-Avibactam (30/20 µg) Disk DD_Inoculate->DD_Disk DD_Incubate Incubate at 35°C for 16-20 hours DD_Disk->DD_Incubate DD_Read Measure Zone of Inhibition (mm) DD_Incubate->DD_Read Start Bacterial Isolate Start->BMD_Start Start->DD_Start TDM_Workflow Patient Patient Receiving Ceftazidime-Avibactam SampleCollection Blood Sample Collection (Trough and Peak) Patient->SampleCollection Processing Centrifugation and Plasma/Serum Separation SampleCollection->Processing Storage Store at -80°C Processing->Storage Analysis Quantification via HPLC or HPLC-MS/MS Storage->Analysis Results Drug Concentration Results Analysis->Results Interpretation Pharmacokinetic/ Pharmacodynamic Analysis Results->Interpretation DoseAdjustment Dose Optimization Interpretation->DoseAdjustment DoseAdjustment->Patient Adjusted Dosing

References

Overcoming analytical challenges in the quantification of Avibactam in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common analytical challenges encountered during the quantification of Avibactam in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for quantifying Avibactam in biological samples?

A1: The most common and robust method for quantifying Avibactam in biological matrices, such as plasma and cerebrospinal fluid, is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurate measurement in complex biological samples.[4]

Q2: What are the main challenges associated with the bioanalysis of Avibactam?

A2: The primary challenges in Avibactam quantification include:

  • Analyte Stability: Avibactam can be unstable in certain biological matrices, particularly plasma, necessitating specific handling and storage conditions to prevent degradation.[5][6]

  • Matrix Effects: Components of biological matrices can interfere with the ionization of Avibactam in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy and precision.[7][8][9]

  • Sample Preparation: Developing an efficient sample preparation method is critical to remove interfering substances and concentrate the analyte for sensitive detection.[10][11]

  • Simultaneous Quantification: Avibactam is often co-administered with other antibiotics like Ceftazidime, requiring the development of analytical methods capable of quantifying both compounds simultaneously, which can be challenging due to their different chemical properties.[3][12][13]

Q3: What type of internal standard is recommended for Avibactam quantification?

A3: The use of a stable isotope-labeled (SIL) internal standard, such as [¹³C₅]-Avibactam, is highly recommended.[5][6][14] A SIL internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for variability in sample preparation, chromatography, and mass spectrometric detection, thus improving the accuracy and precision of the assay.[8]

Q4: How can I minimize the instability of Avibactam in plasma samples?

A4: To minimize degradation, it is crucial to handle and store plasma samples appropriately. Key recommendations include:

  • Promptly processing blood samples to separate plasma.

  • Storing plasma samples at -80°C until analysis.[4]

  • For transport, maintaining the samples frozen is critical. Transport times at 23°C should be minimized, ideally less than 6 hours for plasma.[5][6]

  • The use of dried blood spots (DBS) has been shown to improve the stability of Avibactam compared to plasma, extending transport times at room temperature.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate column chemistry for a polar compound like Avibactam.Utilize a column designed for polar analytes, such as an amide or a polar-modified C18 column.[2][5][6][13]
Mobile phase pH is not optimal for the analyte's ionization state.Adjust the mobile phase pH to ensure consistent ionization of Avibactam.
Low Signal Intensity / Poor Sensitivity Ion suppression due to matrix effects.Optimize the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[2][6]
Suboptimal mass spectrometry source conditions.Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, temperature) specifically for Avibactam.
Inefficient ionization.Avibactam is often analyzed in negative ion mode. Ensure the mass spectrometer is set to the correct polarity.[5][6][12]
High Variability in Results (Poor Precision) Inconsistent sample preparation.Automate the sample preparation steps if possible. Ensure precise and consistent pipetting and extraction procedures.
Lack of an appropriate internal standard.Incorporate a stable isotope-labeled internal standard to compensate for analytical variability.[5][6]
Inaccurate Results (Poor Accuracy) Matrix effects causing ion suppression or enhancement.Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples.[8][15] If significant effects are observed, improve the sample cleanup or use a matrix-matched calibration curve.
Analyte degradation during sample storage or processing.Re-evaluate sample handling and storage conditions. Perform stability studies to ensure Avibactam is stable throughout the entire analytical process.[5][6]

Quantitative Data Summary

Table 1: Comparison of LC-MS/MS Method Parameters for Avibactam Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Sample Preparation Weak Anionic Exchange Solid-Phase Extraction[2]Protein Precipitation[5][6]Protein Precipitation[12]
LC Column Amide[2]Polar-modified C18[5][6]Reversed-phase HSS T3[12]
Ionization Mode Not SpecifiedNegative ESI[5][6]Negative ESI[12]
Calibration Range 10 - 10,000 ng/mL[2][16]1.25 - 25 µg/mL (1250 - 25000 ng/mL)[5][6]0.1 - 20 µg/mL (100 - 20000 ng/mL)[12][17]
Internal Standard Not SpecifiedStable Isotope Labeled[5][6]Salicylic acid (for Avibactam)[12][17]
Precision (%CV) Not Specified< 7%[5][6]< 15%[12][17]
Accuracy (%Bias) Not Specified< 10%[5][6]89.5% - 108.5%[12][17]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a generalized procedure based on common practices for Avibactam quantification.[3][5][6][12]

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: Vortex the plasma sample and aliquot 100 µL into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins. A common ratio is 3:1 or 4:1 (solvent:plasma).

  • Vortexing: Vortex the mixture thoroughly for at least 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject the prepared sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is based on a weak anionic exchange SPE method for Avibactam.[2]

  • Conditioning: Condition a weak anion exchange SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration buffer.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute the Avibactam from the cartridge using an appropriate elution solvent (e.g., a solvent with a higher ionic strength or a different pH).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction Centrifuge Centrifugation Extraction->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Evap_Recon Evaporation & Reconstitution (Optional) Transfer->Evap_Recon LC_Separation LC Separation Transfer->LC_Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for Avibactam quantification.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Poor Analytical Result Problem_Type What is the issue? Start->Problem_Type Sol_Sensitivity Improve Sample Cleanup (e.g., SPE) Optimize MS Source Conditions Problem_Type->Sol_Sensitivity Low Sensitivity Sol_Precision Use Stable Isotope Labeled IS Automate Sample Prep Problem_Type->Sol_Precision Poor Precision Sol_Accuracy Use Matrix-Matched Calibrators Evaluate Analyte Stability Problem_Type->Sol_Accuracy Poor Accuracy Sol_PeakShape Optimize LC Column & Mobile Phase Problem_Type->Sol_PeakShape Bad Peak Shape

References

Mitigating potential adverse effects observed in preclinical studies of Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential adverse effects of Avibactam observed in preclinical studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary adverse effects observed in preclinical toxicology studies of Avibactam?

A1: The main adverse effect noted in preclinical studies of Avibactam was observed in a pre- and postnatal development study in rats. This study revealed an increased incidence of dilated renal pelvis and ureter in the offspring of dams administered Avibactam.[1] In general intravenous toxicity studies in rats and dogs, Avibactam was considered minimally toxic.[1] No new toxicities were observed when Avibactam was administered in combination with ceftazidime.[1]

Q2: Were any central nervous system (CNS) adverse effects observed in preclinical studies?

A2: No, preclinical safety pharmacology studies for Avibactam did not indicate any signals of central nervous system toxicity.[1] This is in contrast to some clinical observations where CNS events have been reported, particularly in patients with renal impairment.

Q3: Why is there a discrepancy between the lack of CNS effects in preclinical studies and the observed CNS effects in clinical settings?

A3: This discrepancy is not uncommon in drug development and can be attributed to several factors:

  • Species Differences: The expression and function of drug transporters at the blood-brain barrier can vary significantly between animal models (like rats and dogs) and humans.[2][3] These transporters regulate the entry of substances into the brain, and differences in their activity can lead to different levels of drug exposure in the CNS.

  • Limitations of Preclinical Models: Standard preclinical safety models may not be sensitive enough to detect all potential neurotoxic effects, especially those that are subtle, functional, or occur under specific physiological conditions (e.g., in the presence of renal impairment, which can lead to higher drug concentrations).[4][5]

  • Underlying Patient Conditions: Clinical neurotoxicity is often observed in patients with pre-existing conditions, such as renal insufficiency, which are not typically replicated in standard preclinical toxicology studies.[6]

Q4: What is the potential mechanism behind the observed dilation of the renal pelvis and ureter in rat pups?

A4: The precise mechanism for Avibactam-induced renal pelvis and ureter dilation in neonatal rats has not been definitively elucidated in the available literature. However, drug-induced hydronephrosis in animal models can be related to either a functional or obstructive process.[1] One hypothesis is that the developing renal system of the rat pup may be particularly sensitive to high concentrations of the drug, potentially leading to a functional obstruction or alteration in urine flow dynamics. The kidneys are a major route of elimination for Avibactam, and the expression and function of renal transporters are still maturing in the neonatal period.[7][8]

Troubleshooting Guides

Issue: Unexplained mortality or morbidity in neonatal rats in a developmental toxicity study.

  • Possible Cause: As observed in preclinical studies with other compounds, high doses of a substance can lead to grossly distended bladders and renal pelves in neonatal rats, which can contribute to mortality.[1]

  • Troubleshooting Steps:

    • Necropsy: Perform a thorough gross necropsy on all deceased and euthanized pups, with a specific focus on the urinary tract. Look for signs of bladder distention, and dilation of the ureters and renal pelves.

    • Histopathology: Conduct a microscopic examination of the kidneys and ureters to identify any signs of renal parenchymal atrophy or obstruction.[1]

    • Dose-Response Evaluation: Carefully evaluate the dose-response relationship for this finding. Determine the No Observed Adverse Effect Level (NOAEL) for renal pelvis dilation.

    • Cross-Fostering Studies: To distinguish between in utero and lactational exposure, consider a cross-fostering study where pups from treated dams are raised by control dams and vice versa.[1]

Issue: Difficulty in translating preclinical renal findings to predict human risk.

  • Possible Cause: Species differences in renal development and physiology. The rat kidney undergoes significant postnatal development, which may make it more susceptible to certain drug-induced effects compared to humans, where nephrogenesis is complete by birth.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize preclinical PK/PD data to model and simulate human exposures. This can help in determining if the concentrations at which the adverse effect is observed in rats are relevant to therapeutic concentrations in humans.[9]

    • Investigate Renal Transporters: Conduct in vitro studies using human and rat renal transporters (e.g., OATs, OCTs, MRPs) to assess if Avibactam is a substrate or inhibitor.[7][10] Differences in transporter affinity or capacity could explain species-specific effects.

    • Alternative Animal Models: If there is a strong concern, consider studies in a second non-rodent species to evaluate developmental renal toxicity, although this is not always standard practice.

Data Presentation

Table 1: Summary of Avibactam Preclinical Toxicology Findings

Study TypeSpeciesKey Findings
General Toxicity (Intravenous) Rat, DogMinimally toxic. No new toxicities were observed with the ceftazidime-avibactam combination.[1]
Safety Pharmacology N/ANo adverse signals were noted in cardiac, renal, CNS, or gastrointestinal studies.[1]
Genotoxicity In vitro & In vivoNegative in a battery of assays including Ames test, unscheduled DNA synthesis, chromosomal aberration assay, and rat micronucleus study.[1]
Fertility RatNo adverse effects on male or female fertility.[1]
Embryo-fetal Development Rat, RabbitNot teratogenic. No embryofetal toxicity in rats at doses up to 1000 mg/kg/day.[1]
Pre- and Postnatal Development RatNo effects on pup growth and viability. Increased incidence of dilated renal pelvis and ureter in offspring.[1]

Experimental Protocols

Detailed Methodology: Pre- and Postnatal Developmental Toxicity Study (Segment III)

The following is a representative protocol for a pre- and postnatal developmental toxicity study in rats, based on general principles outlined in regulatory guidelines. The specific parameters for an Avibactam study would need to be tailored based on its pharmacokinetic and toxicological profile.

  • Animal Model:

    • Species: Sprague-Dawley or Wistar rats.

    • Age: Young adults at the start of treatment.

    • Housing: Individually housed in a controlled environment (temperature, humidity, light/dark cycle).

  • Dose Administration:

    • Route of Administration: Intravenous infusion, to mimic the clinical route.

    • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to induce some maternal toxicity without causing excessive mortality.

    • Treatment Period: Dams are typically dosed from implantation (gestation day 6) through lactation until postnatal day 20.

  • Maternal Observations:

    • Monitor for clinical signs of toxicity, body weight changes, and food consumption throughout the study period.

    • Observe the parturition process, including duration of gestation and any difficulties.

  • Offspring (F1 Generation) Evaluation:

    • At birth, record the number of live and dead pups, sex, and individual pup weights.

    • Conduct daily clinical observations of the pups.

    • Record pup weights at regular intervals (e.g., postnatal days 1, 4, 7, 14, and 21).

    • At weaning (postnatal day 21), select a subset of pups for detailed necropsy.

    • Urinary Tract Evaluation: During necropsy, pay close attention to the kidneys, ureters, and bladder. Record any macroscopic observations of dilation. The kidneys and ureters should be preserved for histopathological examination.

    • Functional assessments (e.g., developmental landmarks, sensory functions, motor activity) can also be incorporated.

  • Data Analysis:

    • Analyze maternal and offspring data for statistically significant differences between dose groups and the control group.

    • Determine the No Observed Adverse Effect Level (NOAEL) for both maternal and developmental toxicity.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow for Neonatal Rat Pup Mortality A Unexpected Pup Mortality Observed B Perform Detailed Necropsy on Pups A->B G Analyze Dose-Response Relationship A->G C Focus on Urinary Tract Examination B->C D Observe for Bladder Distention, Dilated Ureters and Renal Pelves C->D E Conduct Histopathology of Kidneys and Ureters D->E F Evaluate for Renal Parenchymal Atrophy or Obstruction E->F F->G H Consider Cross-Fostering Study G->H If lactational exposure is suspected

Troubleshooting workflow for unexpected pup mortality.

G cluster_1 Hypothetical Mechanism of Avibactam-Induced Renal Pelvis Dilation Avibactam Avibactam in Systemic Circulation Kidney Kidney Avibactam->Kidney Transporters Renal Transporters (e.g., OATs, OCTs) Kidney->Transporters Active Secretion Tubular_Lumen Renal Tubular Lumen Transporters->Tubular_Lumen Urine_Flow Altered Urine Flow Dynamics Tubular_Lumen->Urine_Flow High Drug Concentration in Neonatal Kidney Dilation Dilation of Renal Pelvis and Ureter Urine_Flow->Dilation

Hypothesized pathway for renal pelvis dilation.

References

Validation & Comparative

The Battle Against Resistance: Validating Avibactam's Efficacy Against NDM-Producing Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and global spread of New Delhi metallo-β-lactamase (NDM)-producing Enterobacteriaceae pose a significant threat to public health, rendering many β-lactam antibiotics ineffective. This guide provides a comprehensive comparison of the efficacy of avibactam, particularly in combination with aztreonam, against these highly resistant pathogens, supported by experimental data and detailed methodologies for key assays.

Avibactam's Mechanism of Action: A Tale of Two β-Lactamase Classes

Avibactam is a novel non-β-lactam β-lactamase inhibitor that effectively neutralizes a wide range of serine-β-lactamases, including class A (like KPC), class C (AmpC), and some class D (like OXA-48) enzymes.[1][2] Its mechanism involves a reversible covalent acylation of the serine residue in the active site of these enzymes.[1][3]

However, avibactam demonstrates limited to no direct inhibitory activity against class B metallo-β-lactamases (MBLs), such as NDM, which utilize zinc ions for catalysis.[3][4][5][6] Biochemical studies have shown that avibactam binds only weakly to MBLs and does not effectively inhibit their hydrolytic activity against β-lactam antibiotics.[3][4][5][6]

This limitation is overcome by combining avibactam with aztreonam. Aztreonam, a monobactam antibiotic, is stable against hydrolysis by MBLs but is often degraded by co-produced serine-β-lactamases (e.g., AmpC, CTX-M).[7][8][9] Avibactam protects aztreonam from these serine-β-lactamases, allowing it to exert its bactericidal activity against NDM-producing Enterobacteriaceae.[10]

cluster_sbl Serine-β-Lactamase (SBL) Inhibition cluster_mbl Metallo-β-Lactamase (MBL) Interaction sbl SBL (e.g., KPC, AmpC) inactive_sbl Inactive SBL-Avibactam Complex sbl->inactive_sbl Reversible acylation avibactam1 Avibactam avibactam1->sbl Binds to active site mbl MBL (e.g., NDM) avibactam2 Avibactam mbl->avibactam2 Weak binding, no inhibition

Diagram 1: Avibactam's differential interaction with β-lactamases.

In Vitro Efficacy: Aztreonam-Avibactam vs. Alternatives

Numerous in vitro studies have demonstrated the potent activity of the aztreonam-avibactam combination against NDM-producing Enterobacteriaceae. This combination consistently restores aztreonam's susceptibility, even in isolates resistant to multiple other agents.

Comparative Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, highlighting the synergistic effect of aztreonam-avibactam.

Table 1: MIC Data for Aztreonam and Aztreonam-Avibactam against NDM-Producing Enterobacteriaceae

OrganismNo. of IsolatesAztreonam MIC90 (μg/mL)Aztreonam-Avibactam MIC90 (μg/mL)Reference
Enterobacteriaceae (dual-carbapenemase)70>642[8][9]
K. pneumoniae, E. coli, C. freundii21>256(80.95% susceptible)[11]
K. pneumoniae (co-producing KPC & NDM)4>32≤0.5/4[12]
K. pneumoniae60>256(100% susceptible)[13][14]

Note: Avibactam concentration was fixed at 4 μg/mL in most studies.

Table 2: Comparative Efficacy of Aztreonam in Combination with Different β-Lactamase Inhibitors against NDM-Producing Enterobacterales

Combination% SusceptibilityReference
Aztreonam-Avibactam80.95%[11]
Aztreonam-Relebactam61.90%[11]
Aztreonam-Vaborbactam47.62%[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro assays used to evaluate the efficacy of antimicrobial agents.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the MIC of an antimicrobial agent.

start Start prep_iso Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_iso prep_plates Prepare 96-well microtiter plates with 2-fold serial dilutions of antimicrobial agents prep_iso->prep_plates inoculate Inoculate wells with bacterial suspension prep_plates->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Diagram 2: Workflow for broth microdilution MIC testing.

Protocol:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Drug Dilution: The antimicrobial agents are serially diluted (usually 2-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, one agent (e.g., avibactam) is often kept at a fixed concentration (e.g., 4 µg/mL).[15]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard method is used to assess the synergistic, indifferent, or antagonistic effects of two antimicrobial agents.

Protocol:

  • Plate Setup: A 96-well plate is set up with serial dilutions of drug A along the x-axis and serial dilutions of drug B along the y-axis.[16] This creates a matrix of different concentration combinations.

  • Inoculation and Incubation: The plate is inoculated and incubated as described for the broth microdilution method.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination that inhibits growth. The formula is: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Time-Kill Assays

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Preparation: Tubes containing CAMHB with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC) and a growth control tube are prepared.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates to determine the viable bacterial count.

  • Data Analysis: The change in log10 CFU/mL over time is plotted.

    • Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

    • Bacteriostatic activity: < 3-log10 decrease in CFU/mL.

In Vivo Efficacy

Animal models, particularly murine infection models, are crucial for evaluating the in vivo efficacy of new antimicrobial therapies.

A study utilizing a murine thigh infection model demonstrated that the combination of ceftazidime-avibactam and aztreonam significantly reduced the bacterial burden of NDM-producing strains compared to the drugs used individually.[17] In this model, mice are rendered neutropenic and then infected intramuscularly. Treatment is initiated a few hours post-infection, and the bacterial load in the thighs is quantified after a set period.[17][18] These studies provide foundational knowledge for progressing to clinical trials.[17]

Alternative Treatment Options

While aztreonam-avibactam is a promising therapeutic option, other agents are also considered for the treatment of NDM-producing Enterobacteriaceae infections. These include:

  • Cefiderocol: A siderophore cephalosporin that has shown good in vitro activity against many carbapenem-resistant Enterobacteriaceae, including NDM producers.[13]

  • Tigecycline and Eravacycline: Tetracycline derivatives that may retain activity against some NDM-producing isolates.[13]

  • Colistin and Polymyxin B: Older polymyxin antibiotics that are often used as last-resort treatments, but their use is limited by significant nephrotoxicity and neurotoxicity.

  • Aminoglycosides: Their utility can be limited by co-resistance mechanisms.

The choice of treatment should always be guided by in vitro susceptibility testing results and patient-specific factors.

Conclusion

Avibactam, when combined with aztreonam, demonstrates potent in vitro and in vivo efficacy against NDM-producing Enterobacteriaceae. This combination effectively overcomes the resistance mediated by NDM enzymes by leveraging aztreonam's stability to MBLs and avibactam's inhibition of co-produced serine-β-lactamases. While alternative agents exist, the aztreonam-avibactam combination represents a significant advancement in the therapeutic armamentarium against these challenging multidrug-resistant pathogens. Continued surveillance and clinical studies are essential to further validate its role in clinical practice.

References

Comparing the in vitro activity of Avibactam versus relebactam against KPC-producing isolates

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro efficacy of ceftazidime-avibactam and imipenem-relebactam against Klebsiella pneumoniae carbapenemase (KPC)-producing bacterial isolates.

In the ongoing struggle against antibiotic resistance, the emergence of KPC-producing Enterobacterales presents a formidable challenge to clinicians worldwide. The development of novel β-lactam/β-lactamase inhibitor combinations has provided a new line of defense. This guide offers a detailed comparison of the in vitro activity of two key players in this arena: avibactam (in combination with ceftazidime) and relebactam (in combination with imipenem), against KPC-producing isolates.

Quantitative Analysis: Susceptibility and Resistance

Multiple studies have demonstrated the potent in vitro activity of both ceftazidime-avibactam (CZA) and imipenem-relebactam (IRL) against KPC-producing Klebsiella pneumoniae (KPC-Kp). The data consistently show high rates of susceptibility to both agents, although some variations exist across different studies and geographical regions.

A study conducted in China on 782 KPC-Kp isolates revealed low resistance rates for both combinations. Specifically, only 2.7% of isolates were resistant to ceftazidime-avibactam, while a notably lower 0.8% were resistant to imipenem-relebactam.[1][2] The same study reported a minimum inhibitory concentration (MIC)90 of 8 mg/L for ceftazidime-avibactam.[2]

Another study investigating 188 KPC-2-producing Enterobacterales in Korea found that 98.9% of isolates were susceptible to ceftazidime-avibactam, whereas susceptibility to imipenem-relebactam was slightly lower at 93.0%.[3][4] This suggests that avibactam's inhibitory activity may be superior to that of relebactam against these specific isolates.[3][4]

Further research comparing ceftazidime-avibactam, imipenem-relebactam, and meropenem-vaborbactam against carbapenem-resistant K. pneumoniae (CRKP), of which 91.4% were KPC-producers, showed similar high activity for all three agents.[5] Imipenem-relebactam was the most active against CRKP with a susceptibility rate of 95.8%, closely followed by ceftazidime-avibactam at 93.8%.[5]

The following table summarizes the key quantitative findings from these studies:

Antibiotic CombinationOrganismNumber of IsolatesGeographic RegionSusceptibility Rate (%)Resistance Rate (%)MIC90 (mg/L)
Ceftazidime-AvibactamKPC-producing K. pneumoniae782China-2.78
Imipenem-RelebactamKPC-producing K. pneumoniae782China-0.8-
Ceftazidime-AvibactamKPC-2-producing Enterobacterales186Korea98.9--
Imipenem-RelebactamKPC-2-producing Enterobacterales186Korea93.0--
Ceftazidime-AvibactamCarbapenem-Resistant K. pneumoniae (91.4% KPC+)48Not Specified93.8--
Imipenem-RelebactamCarbapenem-Resistant K. pneumoniae (91.4% KPC+)48Not Specified95.8--

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using the broth microdilution method. This is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth Microdilution Method
  • Isolate Preparation: KPC-producing isolates are cultured on appropriate agar plates to obtain pure colonies. A bacterial suspension is then prepared and standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to a known bacterial concentration.

  • Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (ceftazidime-avibactam and imipenem-relebactam) are prepared in cation-adjusted Mueller-Hinton broth. The concentrations of the β-lactamase inhibitors, avibactam and relebactam, are typically kept constant (e.g., 4 µg/mL).

  • Inoculation: A standardized volume of the bacterial suspension is added to each well of a microtiter plate containing the different concentrations of the antimicrobial agents.

  • Incubation: The microtiter plates are incubated at a controlled temperature (usually 35-37°C) for a specified period (typically 16-20 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

  • Interpretation: The determined MIC values are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of β-lactamase inhibitors and the workflow of a comparative in vitro study.

Beta_Lactamase_Inhibition cluster_bacteria Bacterial Cell Beta_Lactam_Antibiotic Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to & inhibits Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to Beta_Lactamase KPC Beta-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & inactivates Beta_Lactamase_Inhibitor Avibactam or Relebactam Beta_Lactamase_Inhibitor->Beta_Lactamase Binds to & inhibits Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Death Results in

Caption: Mechanism of action of β-lactamase inhibitors like avibactam and relebactam.

In_Vitro_Comparison_Workflow Isolate_Collection 1. Collection of KPC-Producing Isolates Isolate_Identification 2. Isolate Identification & Characterization Isolate_Collection->Isolate_Identification Susceptibility_Testing 3. Antimicrobial Susceptibility Testing (Broth Microdilution) Isolate_Identification->Susceptibility_Testing MIC_Determination 4. Determination of Minimum Inhibitory Concentrations (MICs) Susceptibility_Testing->MIC_Determination Data_Analysis 5. Data Analysis and Comparison MIC_Determination->Data_Analysis Interpretation 6. Interpretation of Results (Susceptibility Rates, MIC90) Data_Analysis->Interpretation

Caption: Workflow for a comparative in vitro study of antimicrobial agents.

Conclusion

Both ceftazidime-avibactam and imipenem-relebactam demonstrate excellent in vitro activity against KPC-producing isolates, representing crucial therapeutic options for infections caused by these challenging pathogens. While both combinations are highly effective, some studies suggest a slight advantage for imipenem-relebactam in terms of lower resistance rates in certain populations.[1][2] Conversely, other findings indicate a higher susceptibility to ceftazidime-avibactam.[3][4] These nuances underscore the importance of ongoing surveillance and in vitro testing to guide clinical decision-making. The choice between these agents may depend on local resistance patterns, specific patient factors, and the susceptibility profile of the infecting organism.

References

Studies on the cross-reactivity of Avibactam with different penicillin-binding proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Avibactam, a non-β-lactam β-lactamase inhibitor, plays a crucial role in overcoming antibiotic resistance. While its primary function is the inhibition of β-lactamase enzymes, its structural similarity to β-lactams suggests potential interactions with penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics. Understanding the cross-reactivity of avibactam with various PBPs is essential for elucidating its full spectrum of activity and for the development of novel therapeutic strategies. This guide provides a comparative analysis of avibactam's binding affinity to different PBPs across several bacterial species, supported by experimental data and detailed methodologies.

Comparative Binding Affinity of Avibactam to Bacterial PBPs

The binding affinity of avibactam to PBPs has been quantified by determining the 50% inhibitory concentration (IC₅₀), which represents the concentration of avibactam required to reduce the binding of a fluorescent penicillin reporter molecule by 50%. The following table summarizes the IC₅₀ values of avibactam for specific PBPs in various Gram-positive and Gram-negative bacteria.[1][2][3][4]

Bacterial SpeciesPenicillin-Binding Protein (PBP)Avibactam IC₅₀ (µg/mL)
Escherichia coliPBP20.92[1][2][3]
Pseudomonas aeruginosaPBP21.1[1][2][3]
PBP3Moderately bound[1]
PBP4Moderately bound[1]
Haemophilus influenzaePBP23.0[1][2][3]
Streptococcus pneumoniaePBP38.1[1][2][3]
Staphylococcus aureusPBP251[1][2][3]
PBP3Some extent of binding[1]

Key Observations:

  • Avibactam demonstrates selective binding to specific PBPs, with PBP2 being the primary target in E. coli, P. aeruginosa, H. influenzae, and S. aureus.[1][2][3][4]

  • In S. pneumoniae, avibactam preferentially binds to PBP3.[1][2][3]

  • The binding affinity of avibactam for PBP2 varies across different bacterial species, with the strongest binding observed in E. coli and P. aeruginosa.[1][2][3]

  • Interestingly, in the presence of avibactam, there is a significant enhancement of fluorescent labeling of S. aureus PBP4, suggesting a potential inhibition of this PBP's known β-lactamase activity.[1][2][4]

Experimental Protocol: PBP Binding Assay

The following methodology was employed to determine the binding affinity of avibactam to bacterial PBPs.[1][3]

1. Membrane Preparation: Bacterial cell membranes containing the PBPs were prepared from cultures of the respective bacterial species.

2. PBP Competition Assay: Increasing concentrations of avibactam were added to the membrane preparations and incubated to allow for binding to the PBPs.

3. Fluorescent Labeling: A fluorescent penicillin derivative, Bocillin FL, was added to the mixture. Bocillin FL binds to the active site of PBPs that are not already occupied by avibactam.

4. SDS-PAGE and Fluorescence Detection: The protein mixtures were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel was then visualized using a fluorescence scanner to detect the Bocillin FL-labeled PBPs.

5. Quantification and IC₅₀ Determination: The intensity of the fluorescent bands corresponding to each PBP was quantified. The IC₅₀ value was determined by plotting the reduction in fluorescence intensity against the concentration of avibactam and calculating the concentration at which a 50% reduction was observed.[1]

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the PBP binding assay and the proposed mechanism of avibactam's interaction with PBPs.

G cluster_workflow Experimental Workflow: PBP Binding Assay Bacterial Membrane\nPreparation Bacterial Membrane Preparation Incubation with\nAvibactam Incubation with Avibactam Bacterial Membrane\nPreparation->Incubation with\nAvibactam Competition Addition of\nBocillin FL Addition of Bocillin FL Incubation with\nAvibactam->Addition of\nBocillin FL Fluorescent Labeling SDS-PAGE SDS-PAGE Addition of\nBocillin FL->SDS-PAGE Separation Fluorescence\nScanning Fluorescence Scanning SDS-PAGE->Fluorescence\nScanning Detection Quantification &\nIC50 Determination Quantification & IC50 Determination Fluorescence\nScanning->Quantification &\nIC50 Determination Analysis

Experimental workflow for determining PBP binding affinity.

G cluster_mechanism Proposed Mechanism of Avibactam-PBP Interaction cluster_saureus Special Case: S. aureus PBP4 Avibactam Avibactam PBP PBP Avibactam->PBP Binds to active site PBP4 S. aureus PBP4 (with β-lactamase activity) Avibactam->PBP4 Avibactam_PBP_Complex Covalent Avibactam-PBP Complex (Inhibition) PBP->Avibactam_PBP_Complex Acylation Avibactam_PBP4 Avibactam inhibits PBP4 β-lactamase activity PBP4->Avibactam_PBP4 Bocillin_FL Enhanced Bocillin FL -PBP4 binding Avibactam_PBP4->Bocillin_FL

References

A Head-to-Head Clinical Showdown: Ceftazidime-Avibactam vs. Meropenem-Vaborbactam in the Fight Against Carbapenem-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of carbapenem-resistant Enterobacterales (CRE) presents a formidable challenge to modern medicine, necessitating the development of novel therapeutic agents. Among the most promising are the β-lactam/β-lactamase inhibitor combinations ceftazidime-avibactam (CZA) and meropenem-vaborbactam (MVB). Both have demonstrated potent in vitro activity and have been pivotal in treating severe CRE infections. This guide provides a head-to-head comparison of their clinical outcomes, supported by data from key studies, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

Ceftazidime-avibactam combines a third-generation cephalosporin with a novel non-β-lactam β-lactamase inhibitor. Avibactam restores the activity of ceftazidime against bacteria that produce Ambler class A (like KPC), class C, and some class D β-lactamases.[1][2] Meropenem-vaborbactam pairs a carbapenem with vaborbactam, a boronic acid-based β-lactamase inhibitor, which is a potent inhibitor of class A carbapenemases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[1][2]

cluster_CZA Ceftazidime-Avibactam (CZA) cluster_MVB Meropenem-Vaborbactam (MVB) Ceftazidime Ceftazidime (β-lactam) PBP_CZA Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP_CZA Inhibits Avibactam Avibactam (Inhibitor) BetaLactamase_CZA β-lactamase (e.g., KPC, AmpC) Avibactam->BetaLactamase_CZA Inhibits CellWall_CZA Bacterial Cell Wall Synthesis Inhibition PBP_CZA->CellWall_CZA Leads to BetaLactamase_CZA->Ceftazidime Hydrolyzes Meropenem Meropenem (Carbapenem) PBP_MVB Penicillin-Binding Proteins (PBPs) Meropenem->PBP_MVB Inhibits Vaborbactam Vaborbactam (Inhibitor) BetaLactamase_MVB β-lactamase (e.g., KPC) Vaborbactam->BetaLactamase_MVB Inhibits CellWall_MVB Bacterial Cell Wall Synthesis Inhibition PBP_MVB->CellWall_MVB Leads to BetaLactamase_MVB->Meropenem Hydrolyzes

Diagram 1: Mechanism of Action of Ceftazidime-Avibactam and Meropenem-Vaborbactam.

Clinical Efficacy in CRE Infections

Direct head-to-head randomized controlled trials comparing CZA and MVB are lacking; however, several retrospective cohort studies provide valuable insights into their comparative effectiveness.

Table 1: Comparison of Clinical Outcomes in Patients with CRE Infections

OutcomeCeftazidime-Avibactam (CZA)Meropenem-Vaborbactam (MVB)Study
Clinical Success 62% (65/105)69% (18/26)Ackley et al. (2020)[1][3][4][5][6]
30-Day Mortality 19.1%11.5%Ackley et al. (2020)[7]
90-Day Mortality Similar between groupsSimilar between groupsAckley et al. (2020)[1][4]
Adjusted Mortality 20.6%17.0%PINC AI Database Study (2019-2021)[7][8]
Recurrence of CRE Infection (90 days) 14.3%11.5%Ackley et al. (2020)[1]
Development of Resistance in Recurrent Infections 20% (3/15) with monotherapy0%Ackley et al. (2020)[1][3][4][5][6]

In a multicenter, retrospective cohort study by Ackley and colleagues, no significant difference in clinical success was observed between patients treated with CZA and MVB for CRE infections (62% vs. 69%, P=0.49).[1][3][4][5][6] Similarly, 30-day and 90-day mortality rates were comparable between the two groups.[1][4] Notably, patients in the CZA arm more frequently received combination therapy.[1][3][4][5][6] A larger retrospective study analyzing the PINC AI Database from 2019-2021 found that MVB treatment was associated with lower adjusted hospital mortality compared to CZA (17.0% vs. 20.6%, p=0.048), although the confidence intervals overlapped.[7][8]

Safety and Tolerability

Both CZA and MVB are generally well-tolerated. The most common adverse events reported in clinical trials for both drugs include diarrhea, nausea, headache, and infusion site reactions.[3] The rates of adverse events were found to be similar between the CZA and MVB groups in the study by Ackley et al.[1][3][4][5]

Table 2: Common Adverse Events

Adverse EventCeftazidime-AvibactamMeropenem-Vaborbactam
DiarrheaYesYes
NauseaYesYes
VomitingYesNo
HeadacheNoYes
Infusion site reactionsYesYes
RashYesNo
ItchingYesNo
DizzinessYesNo

Development of Resistance

A critical aspect of long-term antibiotic efficacy is the potential for resistance development. In the study by Ackley et al., the emergence of resistance in patients with recurrent CRE infections was observed in 20% of those who received CZA monotherapy, while no resistance was detected in the MVB arm.[1][3][4][5][6] This suggests that MVB may have a higher barrier to resistance development in KPC-producing CRE.

Experimental Protocols

The clinical data presented are primarily from retrospective cohort studies. The general methodology for these studies is outlined below.

Start Patient Cohort with CRE Infections InclusionCriteria Inclusion Criteria: - Adult patients - Confirmed CRE infection - Received CZA or MVB for ≥72h Start->InclusionCriteria ExclusionCriteria Exclusion Criteria: - Localized urinary tract infection - Repeat study drug exposures InclusionCriteria->ExclusionCriteria TreatmentGroups Formation of Treatment Groups ExclusionCriteria->TreatmentGroups CZA_Group Ceftazidime-Avibactam (CZA) TreatmentGroups->CZA_Group MVB_Group Meropenem-Vaborbactam (MVB) TreatmentGroups->MVB_Group DataCollection Retrospective Data Collection: - Demographics - Comorbidities - Infection characteristics - Treatment details - Outcomes CZA_Group->DataCollection MVB_Group->DataCollection PrimaryEndpoint Primary Endpoint Analysis: Clinical Success DataCollection->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis: - Mortality (30 & 90-day) - Adverse Events - Infection Recurrence - Resistance Development DataCollection->SecondaryEndpoints StatisticalAnalysis Statistical Analysis PrimaryEndpoint->StatisticalAnalysis SecondaryEndpoints->StatisticalAnalysis

Diagram 2: Generalized Workflow for Retrospective Cohort Studies Comparing CZA and MVB.

Key Methodological Components:

  • Study Design: Multicenter, retrospective cohort studies are the primary source of comparative data.[1][7]

  • Patient Population: The studies typically include adult patients with documented CRE infections, often excluding those with localized urinary tract infections.[1][3][4][5][6]

  • Primary Endpoint: Clinical success is a common primary endpoint, generally defined as the resolution of signs and symptoms of infection, obviating the need for further antibiotic therapy.[1][7]

  • Secondary Endpoints: These often include 30-day and 90-day all-cause mortality, the incidence of adverse events, 90-day recurrence of CRE infection, and the development of resistance in recurrent infections.[1][3][4][5]

  • Microbiological Methods: Susceptibility testing is typically performed according to the protocols of individual participating hospitals.[7] Common methods include broth microdilution and disk diffusion, with breakpoints interpreted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Dosing Regimens: Standard dosing for ceftazidime-avibactam is typically 2.5g intravenously every 8 hours, and for meropenem-vaborbactam, it is 4g intravenously every 8 hours, with adjustments for renal function.[8][9]

Conclusion

Both ceftazidime-avibactam and meropenem-vaborbactam are invaluable tools in the management of severe CRE infections. Current retrospective data suggest comparable clinical success and mortality rates. However, meropenem-vaborbactam may be associated with a lower risk of emergent resistance, a critical consideration for antimicrobial stewardship. The choice between these agents may be guided by local epidemiology, institutional susceptibility patterns, and individual patient factors. Prospective, randomized controlled trials are needed to definitively establish the comparative efficacy and optimal positioning of these two important antimicrobial agents.

References

Aztreonam-Avibactam: A Comparative Guide to its Efficacy Against Metallo-β-Lactamase-Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of metallo-β-lactamase (MBL)-producing Gram-negative bacteria present a formidable challenge to modern medicine, rendering many β-lactam antibiotics, including carbapenems, ineffective. This guide provides a comprehensive comparison of the efficacy of the aztreonam-avibactam (ATM-AVI) combination against these difficult-to-treat pathogens, supported by experimental data, detailed methodologies, and visual representations of its mechanism and evaluation workflows.

Mechanism of Action: A Synergistic Partnership

Aztreonam, a monobactam, is inherently stable against hydrolysis by MBLs. However, its clinical utility is often compromised by the co-production of other β-lactamases, such as AmpC and extended-spectrum β-lactamases (ESBLs), which can hydrolyze aztreonam. Avibactam, a non-β-lactam β-lactamase inhibitor, effectively neutralizes these serine-β-lactamases, thereby restoring aztreonam's activity against MBL-producing bacteria.[1]

ATM-AVI_Mechanism_of_Action cluster_bacteria MBL-Producing Bacterium cluster_drugs Antibiotics PBP Penicillin-Binding Proteins (PBPs) Cell Lysis Cell Lysis PBP->Cell Lysis Leads to MBL Metallo-β-Lactamase (MBL) Aztreonam Aztreonam MBL->Aztreonam No Hydrolysis SBL Serine-β-Lactamase (e.g., AmpC, ESBL) SBL->Aztreonam Hydrolyzes Aztreonam->PBP Inhibits cell wall synthesis Avibactam Avibactam Avibactam->SBL Inhibits

Figure 1. Mechanism of action of aztreonam-avibactam against MBL-producing bacteria.

In Vitro Efficacy: A Potent Combination

Numerous in vitro studies have demonstrated the potent activity of aztreonam-avibactam against MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam, restoring its efficacy.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against MBL-Producing Enterobacterales

AntibioticMIC50MIC90
Aztreonam-Avibactam0.51
Meropenem>32>32
Colistin≤1>4
Tigecycline0.52
Ceftazidime-Avibactam>32>32

Note: MIC values can vary between studies and geographic regions. Data is a synthesis from multiple sources.

Clinical Efficacy: The ASSEMBLE Trial

The Phase 3 ASSEMBLE trial provided crucial clinical data on the efficacy of aztreonam-avibactam in treating serious infections caused by MBL-producing Gram-negative bacteria. The study compared ATM-AVI to the best available therapy (BAT) chosen by the treating physician.

Table 2: Clinical Outcomes from the ASSEMBLE Trial

OutcomeAztreonam-Avibactam (n=12)Best Available Therapy (BAT) (n=3)
Clinical Cure at Test-of-Cure 41.7% (5/12)0% (0/3)
28-Day All-Cause Mortality 8.3% (1/12)33.3% (1/3)

The results of the ASSEMBLE trial suggest a significant clinical benefit for aztreonam-avibactam in treating these challenging infections, demonstrating a higher clinical cure rate and lower mortality compared to the best available therapy.[2][3][4][5] It is important to note the small sample size of this study.

Experimental Protocols

Detailed and standardized methodologies are critical for the evaluation of new antimicrobial agents. Below are summaries of key experimental protocols used to assess the efficacy of aztreonam-avibactam.

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of aztreonam-avibactam required to inhibit the visible growth of MBL-producing bacteria.

Methodology: Broth Microdilution (as per CLSI/EUCAST guidelines)

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared from a fresh culture, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Preparation: Serial two-fold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). Avibactam is added to each dilution at a fixed concentration, typically 4 µg/mL.

  • Inoculation: The prepared bacterial suspension is added to each well of a microtiter plate containing the different concentrations of aztreonam-avibactam.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of aztreonam (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Microtiter Plate A->D B Prepare Serial Dilutions of Aztreonam C Add Fixed Concentration of Avibactam (4 µg/mL) B->C C->D E Incubate at 35-37°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Figure 2. A generalized workflow for antimicrobial susceptibility testing of aztreonam-avibactam.
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of aztreonam-avibactam in a mammalian model of infection with MBL-producing bacteria.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done on days -4 and -1 relative to infection to achieve a neutrophil count of <100 cells/mm³.

  • Infection: A defined inoculum of the MBL-producing bacterial strain (e.g., 10^6 - 10^7 CFU) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: Treatment with aztreonam-avibactam, comparator antibiotics, or a vehicle control is initiated at a specified time post-infection (e.g., 2 hours). The drugs are administered via a clinically relevant route (e.g., subcutaneous or intravenous) at various dosing regimens.

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • Quantification: The homogenates are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/thigh). Efficacy is measured by the reduction in bacterial burden compared to the control group.

Conclusion

The combination of aztreonam and avibactam represents a significant advancement in the therapeutic armamentarium against infections caused by MBL-producing Enterobacterales. Its mechanism of action, which leverages aztreonam's stability against MBLs and avibactam's inhibition of co-produced serine-β-lactamases, has been validated by robust in vitro data and promising clinical trial results. While the emergence of resistance remains a concern, aztreonam-avibactam offers a much-needed treatment option for patients with these life-threatening infections. Continued surveillance and research are essential to optimize its use and preserve its efficacy.

References

Comparative analysis of the inhibitory profiles of Avibactam and other diazabicyclooctanes

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against antimicrobial resistance, diazabicyclooctanes (DBOs) have emerged as a critical class of β-lactamase inhibitors. These compounds effectively counteract the primary mechanism of resistance to β-lactam antibiotics by inhibiting the enzymes that degrade them. This guide provides a detailed comparative analysis of the inhibitory profiles of Avibactam, the first-in-class DBO, and other notable DBOs, including Relebactam, Durlobactam, Zidebactam, and Nacubactam. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Mechanism of Action: A Reversible Covalent Inhibition

Avibactam and other DBOs share a unique mechanism of action that distinguishes them from earlier β-lactamase inhibitors. They are non-β-lactam inhibitors that act as covalent, but reversible, inhibitors of a wide range of serine β-lactamases, including Ambler class A, C, and some class D enzymes.[1][2][3][4] The inhibition process involves the opening of the DBO ring to form a stable covalent acyl-enzyme intermediate with the active site serine of the β-lactamase.[2][5] Unlike traditional "suicide" inhibitors, this reaction is reversible, allowing the intact inhibitor to be released, which contributes to their high efficiency.[1][3][4]

dot

cluster_inhibition β-Lactamase Inhibition Pathway DBO_Inhibitor Diazabicyclooctane (e.g., Avibactam) Serine_BL Serine β-Lactamase (Active Site) DBO_Inhibitor->Serine_BL Acylation (Carbamylation) Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) Serine_BL->Acyl_Enzyme Ring Opening Regenerated_Enzyme Regenerated Active β-Lactamase Acyl_Enzyme->Regenerated_Enzyme Deacylation (Recyclization) Intact_Inhibitor Intact DBO Inhibitor Acyl_Enzyme->Intact_Inhibitor Release

Caption: General mechanism of serine β-lactamase inhibition by diazabicyclooctanes.

Comparative Inhibitory Profiles

The key differentiator among DBOs lies in their spectrum of activity against various β-lactamase classes and their potency. While Avibactam set the precedent with its broad-spectrum activity, subsequent DBOs have been engineered to address specific resistance mechanisms.

Avibactam

Avibactam is a potent inhibitor of class A (e.g., KPC, CTX-M), class C (e.g., AmpC), and some class D (e.g., OXA-48) β-lactamases.[1][2][4][6] It has demonstrated efficacy in combination with ceftazidime, ceftaroline, and aztreonam.[1][3] However, it is not active against metallo-β-lactamases (MBLs, class B).[4]

Relebactam

Structurally related to Avibactam, Relebactam also effectively inhibits class A (including KPC) and class C β-lactamases.[6][7][8] It has limited activity against class D carbapenemases and no efficacy against MBLs.[6][7] Relebactam is approved for use in combination with imipenem/cilastatin.[7][8][9]

Durlobactam

Durlobactam stands out due to its potent activity against class D carbapenemases, particularly the OXA family prevalent in Acinetobacter baumannii.[10][11] It also inhibits class A and C serine β-lactamases but not class B MBLs.[10][12] Durlobactam is being developed in combination with sulbactam for the treatment of Acinetobacter infections.[10][13][14]

Zidebactam

Zidebactam exhibits a dual mechanism of action. In addition to inhibiting class A and C enzymes, it has high-affinity for penicillin-binding protein 2 (PBP2), giving it intrinsic antibacterial activity.[15][16] This dual action enhances its efficacy, even against some MBL-producing strains when combined with a β-lactam like cefepime.[15][17][18]

Nacubactam

Similar to Zidebactam, Nacubactam possesses a dual mechanism of action, inhibiting serine β-lactamases (classes A and C, and some D) and also binding to PBP2 in Enterobacteriaceae.[19][20][21] This allows it to exert direct antibacterial effects and enhance the activity of partner β-lactams.[19][20][21] Nacubactam is under investigation in combination with meropenem.[22][23]

Quantitative Inhibitory Data

The following tables summarize the available half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) values for Avibactam and other DBOs against various β-lactamases. These values are indicative of the inhibitor's potency.

Table 1: IC₅₀ Values of Diazabicyclooctanes against various β-Lactamases

β-LactamaseAvibactam (nM)Relebactam (nM)Nacubactam (µM)
TEM-1 (Class A)8--
KPC-2 (Class A)--66
KPC-2 (K234R variant)--781
P99 (Class C)80--

Note: Data is compiled from various sources.[22][24] Direct comparative studies under identical conditions are limited.

Table 2: Kinetic Parameters of Avibactam and Relebactam against Class A β-Lactamases

β-LactamaseInhibitorIC₅₀ (nM)Kᵢapp (nM)k₂/K (M⁻¹s⁻¹)k_off (s⁻¹)
CTX-M-15Avibactam17 ± 190 ± 101.0 x 10⁵2.9 x 10⁻⁴
CTX-M-15Relebactam11 ± 170 ± 101.4 x 10⁵2.2 x 10⁻⁴
KPC-2Avibactam9 ± 160 ± 101.7 x 10⁴1.4 x 10⁻⁴
KPC-2Relebactam7 ± 150 ± 102.2 x 10⁴1.1 x 10⁻⁴

Data adapted from published studies.[25] Kᵢapp: apparent inhibition constant; k₂/K: second-order acylation rate constant; k_off: deacylation rate constant.

Table 3: Inhibitory Activity of Durlobactam against various β-Lactamases

β-Lactamasek_inact/Kᵢ (M⁻¹s⁻¹)
KPC-2 (Class A)26,000
AmpC (P. aeruginosa) (Class C)5,500
OXA-23 (Class D)1,200
OXA-24/40 (Class D)2,400
OXA-58 (Class D)1,100

Data from Durand-Reville et al., 2017, as cited in[10]. k_inact/Kᵢ represents the efficiency of inactivation.

Experimental Protocols

The determination of the inhibitory profiles of these compounds relies on standardized biochemical assays.

β-Lactamase Inhibition Assay (IC₅₀ Determination)

A common method to determine the IC₅₀ is through a spectrophotometric assay using a chromogenic β-lactam substrate like nitrocefin. The rate of hydrolysis of nitrocefin by a purified β-lactamase is measured in the presence of varying concentrations of the DBO inhibitor. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

dot

cluster_workflow IC₅₀ Determination Workflow Start Prepare β-lactamase solution and DBO inhibitor dilutions Incubate Pre-incubate enzyme with inhibitor Start->Incubate Add_Substrate Add chromogenic substrate (e.g., Nitrocefin) Incubate->Add_Substrate Measure Monitor absorbance change over time (spectrophotometer) Add_Substrate->Measure Calculate Calculate initial reaction velocities Measure->Calculate Plot Plot % inhibition vs. inhibitor concentration Calculate->Plot Determine_IC50 Determine IC₅₀ from the curve Plot->Determine_IC50

Caption: A typical experimental workflow for determining the IC₅₀ of a β-lactamase inhibitor.

Kinetic Parameter Determination (Kᵢ, k₂, k_off)

Detailed kinetic parameters are determined through pre-incubation and progress-of-hydrolysis experiments. These assays allow for the calculation of the acylation rate (k₂/K) and the deacylation rate (k_off), providing a more in-depth understanding of the inhibitor's mechanism and efficiency.

Conclusion

The diazabicyclooctane class of β-lactamase inhibitors represents a significant advancement in combating antibiotic resistance. Avibactam paved the way with its broad-spectrum activity, and newer DBOs like Relebactam, Durlobactam, Zidebactam, and Nacubactam offer tailored or enhanced profiles. Durlobactam's potent anti-Class D activity is crucial for tackling resistant Acinetobacter, while the dual-action DBOs, Zidebactam and Nacubactam, provide an additional layer of antibacterial effect by targeting PBP2. The continued development and understanding of the structure-activity relationships within this class are vital for staying ahead of evolving β-lactamase-mediated resistance.

References

A Comparative Guide to Ceftazidime-Avibactam Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria necessitates the accurate and reliable assessment of novel antimicrobial agents like ceftazidime-avibactam. This guide provides a comprehensive comparison of commonly used in-vitro susceptibility testing methods for ceftazidime-avibactam, supported by experimental data, to aid researchers and clinicians in selecting the most appropriate method for their needs. Ceftazidime-avibactam is a combination drug that pairs a third-generation cephalosporin with a non-β-lactam β-lactamase inhibitor, showing potent activity against many carbapenem-resistant Enterobacterales (CRE).[1][2]

Performance Comparison of Susceptibility Testing Methods

The accuracy of various susceptibility testing methods is typically evaluated against the reference standard, broth microdilution (BMD). Key performance indicators include Categorical Agreement (CA), which measures the percentage of isolates classified into the same susceptibility category (susceptible, intermediate, or resistant) as the reference method, and Essential Agreement (EA), which indicates that the minimum inhibitory concentration (MIC) value is within one two-fold dilution of the reference MIC. Error rates, such as Major Errors (ME - false resistance) and Very Major Errors (VME - false susceptibility), are critical for evaluating the clinical implications of a method's performance.

Table 1: Performance of Etest and Disk Diffusion vs. Broth Microdilution for Enterobacterales
MethodOrganism GroupNo. of IsolatesCategorical Agreement (CA)Essential Agreement (EA)Major Errors (ME)Very Major Errors (VME)Reference
Etest Enterobacterales45899.6%94.8%0.2%0.2%[3][4]
Carbapenem-Resistant Enterobacterales (CRE)11194.6%90.1%7.8%2.1%[5]
Carbapenem-Resistant Enterobacterales (CRE)7496%89%0%2.7% (2 isolates)[6][7][8]
Disk Diffusion (30/20 µg) Enterobacterales45899.8%N/A0%0.2%[3][4]
Carbapenem-Resistant Enterobacterales (CRE)11194.6%N/A7.8%2.1%[5]
Carbapenem-Resistant Enterobacterales (CRE)7472%N/A28% (18 isolates)0%[6][7][8]

Summary of Findings:

  • Etest (Gradient Diffusion): Generally demonstrates high categorical and essential agreement with the reference BMD method for Enterobacterales.[3][4] It is often considered a reliable alternative to BMD, particularly for challenging organisms like CRE.[9][10][11] Some studies show slightly higher error rates for CRE isolates, but performance remains strong.[5][6][7][8]

  • Disk Diffusion: While performing well for general Enterobacterales isolates, the 30/20 µg disk diffusion method has shown a tendency to overestimate resistance (high major error rate) in CRE populations when compared to BMD.[6][7][8][9][10][11] Confirmatory MIC testing is recommended for isolates with inhibition zones close to the breakpoint.[12][13]

Experimental Protocols

Accurate and reproducible susceptibility testing relies on standardized methodologies. The following are summarized protocols for the three key testing methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution (BMD) - Reference Method

BMD is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Methodology:

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of ceftazidime-avibactam in CAMHB in a 96-well microtiter plate. Avibactam is maintained at a fixed concentration of 4 µg/mL.[14][15]

  • Inoculation: Inoculate each well of the microtiter plate with the diluted bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.[16]

  • Reading Results: The MIC is the lowest concentration of ceftazidime-avibactam that completely inhibits visible bacterial growth.

Etest (Gradient Diffusion)

The Etest consists of a plastic strip with a predefined, continuous concentration gradient of an antibiotic.[17]

Methodology:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for BMD.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to obtain confluent growth. Allow the plate to dry for 5-15 minutes.

  • Apply Etest Strip: Place the Etest strip onto the inoculated agar surface with the concentration scale facing upwards.[16]

  • Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.[16]

  • Reading Results: After incubation, an elliptical zone of inhibition will form around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[17]

Disk Diffusion (Kirby-Bauer)

This method involves placing paper disks impregnated with a specific amount of an antibiotic onto an inoculated agar plate.

Methodology:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and inoculate an MHA plate as described for the Etest.

  • Apply Antibiotic Disks: Aseptically apply a ceftazidime-avibactam disk (e.g., 30/20 µg or 10/4 µg) to the surface of the inoculated agar plate.

  • Incubation: Incubate the plate in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around the disk in millimeters. Interpret the result as susceptible, intermediate, or resistant based on established zone diameter breakpoints from CLSI or EUCAST.[12][18]

Visualizing the Workflow

The following diagram illustrates the generalized workflow for performing ceftazidime-avibactam susceptibility testing in a clinical microbiology laboratory.

AST_Workflow cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_methods Select Testing Method cluster_post_analytical Post-analytical Phase Clinical_Sample Clinical Isolate (e.g., from blood, urine) Pure_Culture Obtain Pure Culture (18-24h incubation) Clinical_Sample->Pure_Culture Prepare_Inoculum Prepare 0.5 McFarland Standard Inoculum Pure_Culture->Prepare_Inoculum BMD Broth Microdilution (Reference) Prepare_Inoculum->BMD Inoculate microtiter plate Etest Gradient Diffusion (Etest) Prepare_Inoculum->Etest Inoculate agar plate Disk Disk Diffusion (Kirby-Bauer) Prepare_Inoculum->Disk Inoculate agar plate Incubation Incubate Plates (35°C, 16-20h) BMD->Incubation Etest->Incubation Disk->Incubation Read_Results Read Results (MIC or Zone Diameter) Incubation->Read_Results Interpretation Interpret using Breakpoints (CLSI/EUCAST) Read_Results->Interpretation Report Report as S, I, or R Interpretation->Report

Caption: General workflow for ceftazidime-avibactam antimicrobial susceptibility testing (AST).

Conclusion

While broth microdilution remains the reference standard for ceftazidime-avibactam susceptibility testing, the Etest method serves as a reliable and accurate alternative for clinical laboratories, especially when testing multidrug-resistant organisms.[9][10][11] The disk diffusion method is also a viable option, though it may yield higher rates of major errors for CRE, suggesting that results near the breakpoint should be confirmed with an MIC-based method.[6][7][8] The choice of method should be guided by the specific bacterial population being tested, laboratory resources, and the need for precise MIC values versus categorical results. In-house verification of any chosen method is crucial before clinical implementation.[9]

References

The Correlation of Avibactam's Efficacy Against Resistant Pseudomonas aeruginosa: An In Vitro and In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. The combination of ceftazidime and avibactam has become a critical therapeutic option. Avibactam, a non-β-lactam β-lactamase inhibitor, restores the activity of ceftazidime against many resistant strains.[1][2] This guide provides an objective comparison of the in vitro and in vivo performance of ceftazidime-avibactam against resistant P. aeruginosa, supported by experimental data, to inform research and development efforts.

Quantitative Analysis of Ceftazidime-Avibactam Efficacy

The following tables summarize the in vitro susceptibility of P. aeruginosa to ceftazidime-avibactam and the key pharmacokinetic/pharmacodynamic (PK/PD) parameters that correlate with its efficacy.

Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam

Study CohortNumber of IsolatesCeftazidime-Avibactam MIC₅₀ (µg/mL)Ceftazidime-Avibactam MIC₉₀ (µg/mL)Percent Susceptible (%)Reference
U.S. Medical Centers (2012-2013)3,9022496.9[3]
U.S. Medical Centers5,6432896.7[4]
Chinese Clinical Isolates59621689.8[5]
Latin American Hospitals (2016-2017)492--77.9[6]

Note: Susceptibility breakpoint for ceftazidime-avibactam is ≤8 µg/mL.[7][8]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of Avibactam Correlating with Efficacy Against P. aeruginosa

PK/PD IndexTarget ValueModel SystemKey FindingsReference
fT > CT (free drug concentration above a threshold concentration)50% fT > 1 mg/LNeutropenic mouse thigh and lung infection modelsThis index was best associated with restoring ceftazidime efficacy.[9]
fT > CTCT of 1 mg/LSemi-mechanistic PK/PD model based on in vitro time-kill dataCorrelated with a 2-log kill of multidrug-resistant P. aeruginosa.[10]

Key Experimental Methodologies

Understanding the experimental context is crucial for interpreting the data. Below are detailed protocols for common in vitro and in vivo models used to assess avibactam's efficacy.

In Vitro Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

  • Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar plates and incubated. Colonies are then used to prepare a standardized bacterial suspension.

  • Drug Preparation: Serial twofold dilutions of ceftazidime are prepared in cation-adjusted Mueller-Hinton broth. Avibactam is added at a fixed concentration, typically 4 mg/L.[4]

  • Inoculation: Microtiter plates are inoculated with the bacterial suspension and the drug dilutions to a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

Animal models are essential for evaluating the in vivo efficacy of antibiotics and correlating in vitro data with in vivo outcomes.

1. Neutropenic Thigh Infection Model:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: Mice are inoculated intramuscularly in the thigh with a standardized suspension of the P. aeruginosa isolate.

  • Treatment: Human-simulated dosing regimens of ceftazidime-avibactam are administered, typically starting 2 hours post-infection.[11]

  • Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are homogenized. Bacterial burden (CFU/thigh) is quantified by plating serial dilutions. The change in log₁₀ CFU compared to the initial inoculum is the primary efficacy endpoint.[9]

2. Lung Infection Model:

  • Infection: Mice are infected via intratracheal or intranasal administration of a bacterial suspension to establish a pulmonary infection.[12]

  • Treatment: Similar to the thigh model, human-simulated drug exposures are administered.

  • Efficacy Assessment: At a predetermined time point, lungs are harvested and homogenized to determine the bacterial load (CFU/lungs).[9]

In Vitro Hollow-Fiber Infection Model

This dynamic model simulates human pharmacokinetic profiles and allows for the study of bacterial killing and the emergence of resistance over time.

  • System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is inoculated with the test organism.

  • Drug Simulation: A computer-controlled syringe pump infuses the antibiotic into the central reservoir, simulating human plasma concentration-time profiles of ceftazidime and avibactam.[11][13]

  • Sampling: Samples are collected from the cartridge over several days to determine the bacterial density and assess for the emergence of resistant mutants.[11]

Mechanisms of Resistance and Experimental Workflow

The efficacy of ceftazidime-avibactam is challenged by various resistance mechanisms in P. aeruginosa. Understanding these pathways is crucial for developing strategies to overcome resistance.

ResistanceMechanisms cluster_cell Pseudomonas aeruginosa Cell CZA Ceftazidime- Avibactam Porin OprD Porin CZA->Porin Entry Periplasm Periplasmic Space Porin->Periplasm Efflux Efflux Pumps (e.g., MexAB-OprM) Periplasm->Efflux Expulsion AmpC AmpC β-lactamase Periplasm->AmpC Hydrolysis MBL Metallo-β- lactamases (MBLs) Periplasm->MBL Hydrolysis PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Target Binding Res1 Resistance: Porin Loss Res1->Porin Res2 Resistance: Efflux Upregulation Res2->Efflux Res3 Resistance: AmpC Hyperproduction Res3->AmpC Res4 Resistance: MBL Acquisition Res4->MBL

Caption: Key resistance mechanisms to ceftazidime-avibactam in P. aeruginosa.

The diagram above illustrates the primary mechanisms by which P. aeruginosa can resist the effects of ceftazidime-avibactam. These include reduced drug entry due to porin loss (OprD), active removal of the drug by efflux pumps, and enzymatic degradation by β-lactamases.[1][6] While avibactam effectively inhibits AmpC β-lactamases, it is not active against metallo-β-lactamases (MBLs), such as VIM and NDM types, which represent a major resistance threat.[6][14]

ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start Start: Resistant P. aeruginosa Isolate MIC MIC Determination (Broth Microdilution) Start->MIC TimeKill Time-Kill Assays Start->TimeKill HollowFiber Hollow-Fiber Model (PK/PD Simulation) Start->HollowFiber ThighModel Neutropenic Thigh Infection Model Start->ThighModel LungModel Neutropenic Lung Infection Model Start->LungModel MIC->HollowFiber Inform Dosing TimeKill->HollowFiber Inform Dosing HollowFiber->ThighModel Predict Efficacy HollowFiber->LungModel Predict Efficacy Correlation In Vitro-In Vivo Correlation (IVIVC) HollowFiber->Correlation ThighModel->Correlation LungModel->Correlation

Caption: Workflow for evaluating ceftazidime-avibactam efficacy.

This workflow demonstrates a typical preclinical evaluation process. It begins with in vitro characterization of resistant isolates, which then informs the design of more complex in vitro (hollow-fiber) and in vivo (animal) models.[13][15] The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), enabling the prediction of clinical outcomes based on preclinical data. The PK/PD index, %fT > CT, is a critical component of this correlation.[9][10]

Conclusion

The combination of ceftazidime and avibactam is a potent tool against many resistant strains of P. aeruginosa.[11] However, the continuous evolution of resistance necessitates a thorough understanding of its in vitro and in vivo efficacy. The data and models presented here highlight that while standard MIC testing provides a foundational measure of activity, dynamic in vitro and in vivo models are crucial for understanding the PK/PD drivers of efficacy and predicting clinical success. The correlation between in vitro susceptibility and in vivo outcomes is generally predictable based on the MIC and achieving the PK/PD target of %fT > 1 mg/L for avibactam.[9][10][11] The emergence of resistance, particularly through MBLs, remains a key challenge that requires ongoing surveillance and the development of novel therapeutic strategies.[6][14]

References

A Comparative Review of the Safety Profiles of Different β-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance has necessitated the development and widespread use of β-lactam/β-lactamase inhibitor combinations to preserve the efficacy of β-lactam antibiotics. While effective, these combinations are not without risks. This guide provides an objective comparison of the safety profiles of commonly used and newer β-lactamase inhibitor combinations, supported by quantitative data from clinical trials and detailed experimental methodologies.

Overview of Common Adverse Events

β-lactam/β-lactamase inhibitor combinations are generally associated with a range of adverse events, primarily affecting the gastrointestinal, dermatological, hematological, and neurological systems. Allergic reactions are also a notable concern. While many of these side effects are mild to moderate, serious adverse events can occur, necessitating careful patient monitoring.

Comparative Safety Data

The following tables summarize the incidence of common and serious adverse events reported in key clinical trials for various β-lactamase inhibitor combinations.

Table 1: Gastrointestinal and General Adverse Events

β-Lactamase Inhibitor CombinationDiarrheaNauseaVomitingHeadachePyrexia (Fever)
Amoxicillin/Clavulanate ~10%[1]4.31%[2]5.54%[2]-7.31%[2]
Piperacillin/Tazobactam More common than with carbapenems (RR 0.47)[3]--Common[4]<1% (drug-induced)[4]
Ceftazidime/Avibactam Common[5][6]Common[5][6]Common[5][6]Common[5][6][7]Common[5][6]
Meropenem/Vaborbactam ---8.8%[8]-
Imipenem/Relebactam 2.3%[9]CommonCommonCommonCommon

Note: Incidence rates can vary based on the patient population and study design. RR = Risk Ratio.

Table 2: Serious Adverse Events and System Organ Class Toxicity

β-Lactamase Inhibitor CombinationSerious Adverse Events (SAEs)Drug-Related AEsDiscontinuation due to AEsNephrotoxicityHepatotoxicityHematological DisordersNeurological Events
Amoxicillin/Clavulanate ----Increased risk (9-fold higher reporting rate vs. amoxicillin alone)[10]--
Piperacillin/Tazobactam -9.7% (vs. IMI/REL)[11][12]8.2% (vs. IMI/REL)[11][12]Thrombocytosis, renal dysfunction[8]Hepatic cytolysis[8]Leukopenia (16.3%), Neutropenia (10%) with prolonged use[13]-
Ceftazidime/Avibactam 8.7%[5][6]10.7%[5][6]2.5%[5][6]-Increased Alanine Aminotransferase[5][6]-Higher reporting of encephalopathy, seizures, coma[14]
Meropenem/Vaborbactam -24.0% (vs. BAT)[15][16]-4.0% (vs. 24.0% with BAT)[15][16]---
Imipenem/Relebactam 26.7% (vs. PIP/TAZ)[11][12]11.7% (vs. PIP/TAZ)[11][12]5.6% (vs. PIP/TAZ)[11][12]10% (vs. 56% with Colistin+Imipenem)[17]Increased ALT/AST (2.3% each)[9]--

Note: IMI/REL = Imipenem/Cilastatin/Relebactam; PIP/TAZ = Piperacillin/Tazobactam; BAT = Best Available Therapy. Comparisons are from specific head-to-head or comparator trials.

Experimental Protocols for Safety Assessment

The evaluation of safety in clinical trials of β-lactamase inhibitor combinations follows rigorous and standardized methodologies, often guided by regulatory bodies like the FDA and EMA.[5][6][11][18][19][20][21][22][23]

General Adverse Event Monitoring
  • Data Collection: Adverse events (AEs) are systematically collected at each study visit through patient interviews, physical examinations, and laboratory tests.[7][13] All AEs, regardless of severity or perceived relationship to the study drug, are recorded on Case Report Forms (CRFs).

  • Causality Assessment: The relationship between the investigational drug and the AE is assessed by the investigator, typically categorized as unrelated, unlikely, possible, probable, or definite.[24][25]

  • Severity Grading: The intensity of AEs is graded using standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[13]

  • Seriousness Determination: AEs are classified as serious if they result in death, are life-threatening, require hospitalization, result in disability, or are a significant medical event.[26]

Specific Organ Toxicity Monitoring

Nephrotoxicity:

  • Monitoring: Regular monitoring of serum creatinine (SCr), blood urea nitrogen (BUN), and estimated glomerular filtration rate (eGFR) is conducted.[27]

  • Definition: Acute Kidney Injury (AKI) is often defined using standardized criteria such as the RIFLE (Risk, Injury, Failure, Loss of kidney function, and End-stage kidney disease) or AKIN (Acute Kidney Injury Network) classifications, which are based on changes in SCr and urine output.[28]

  • Biomarkers: Newer biomarkers of kidney injury, such as cystatin C and kidney injury molecule-1 (KIM-1), may be used for earlier detection of nephrotoxicity.[19]

Hepatotoxicity:

  • Monitoring: Liver function tests (LFTs), including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin, are monitored at baseline and periodically throughout the trial.[20][29]

  • Stopping Rules: Clinical trial protocols include specific stopping rules based on the degree of LFT elevation. For example, treatment may be discontinued if ALT or AST exceeds 3 times the upper limit of normal (ULN) and total bilirubin is greater than 2 times the ULN.[29][30]

  • Causality Assessment: In cases of suspected drug-induced liver injury (DILI), a thorough workup is performed to exclude other causes of liver damage.

Neurotoxicity:

  • Monitoring: Patients are monitored for clinical signs and symptoms of neurotoxicity, such as changes in mental status, seizures, and encephalopathy.[14]

  • Risk Factor Assessment: Patients with pre-existing CNS conditions or renal insufficiency are identified as being at higher risk and are monitored more closely.[31]

  • Dosage Adjustment: For drugs with known neurotoxic potential, dosage adjustments are made for patients with impaired renal function to prevent drug accumulation.[31]

Gastrointestinal Toxicity:

  • Assessment: The incidence, severity, and duration of gastrointestinal adverse events like diarrhea, nausea, and vomiting are recorded.

  • Clostridium difficile Infection (CDI): In cases of persistent diarrhea, testing for C. difficile toxin is performed.[23]

Signaling Pathways and Experimental Workflows

Safety_Assessment_Workflow Comparative Safety Assessment Workflow for β-Lactamase Inhibitor Combinations cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trials (Phase I-III) cluster_postmarket Post-Marketing Surveillance In_vitro In vitro Toxicity Assays In_vivo In vivo Animal Models In_vitro->In_vivo Phase_I Safety & Tolerability in Healthy Volunteers In_vivo->Phase_I Phase_II_III Efficacy & Safety in Patient Populations Phase_I->Phase_II_III AE_Monitoring Adverse Event Monitoring & Reporting Phase_II_III->AE_Monitoring Organ_Toxicity Specific Organ Toxicity Assessment (Renal, Hepatic, Neuro, etc.) Phase_II_III->Organ_Toxicity Data_Analysis Comparative Data Analysis AE_Monitoring->Data_Analysis Organ_Toxicity->Data_Analysis Phase_IV Post-Marketing Studies Spontaneous_Reporting Spontaneous Adverse Event Reporting Phase_IV->Spontaneous_Reporting Benefit_Risk Benefit-Risk Assessment Spontaneous_Reporting->Benefit_Risk Data_Analysis->Benefit_Risk

Caption: Workflow for the comparative safety assessment of β-lactamase inhibitor combinations.

Conclusion

The choice of a β-lactam/β-lactamase inhibitor combination should be guided not only by its efficacy against the suspected or confirmed pathogen but also by a thorough consideration of its safety profile and the individual patient's risk factors. While older combinations like amoxicillin/clavulanate and piperacillin/tazobactam have well-established safety profiles, they are associated with specific risks such as hepatotoxicity and nephrotoxicity, respectively. Newer agents like ceftazidime/avibactam, meropenem/vaborbactam, and imipenem/relebactam offer broader spectrums of activity and, in some instances, may have a more favorable safety profile for certain adverse events. However, continued post-marketing surveillance is crucial to fully characterize their long-term safety. Researchers and clinicians must remain vigilant in monitoring for adverse events and reporting them to further refine our understanding of the comparative safety of these critical therapeutic agents.

References

A Comparative Meta-Analysis of Avibactam-Containing Therapies in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Avibactam-containing therapies against alternative treatments, based on meta-analyses of clinical trial data. The information is intended to support research, scientific understanding, and professional decision-making in drug development.

Executive Summary

Avibactam, a non-β-lactam β-lactamase inhibitor, is combined with β-lactam antibiotics, most notably ceftazidime, to combat a wide range of multidrug-resistant Gram-negative bacteria. Meta-analyses of clinical trials consistently demonstrate that ceftazidime-avibactam (CAZ-AVI) offers significant advantages in treating serious infections, particularly those caused by Carbapenem-Resistant Enterobacterales (CRE) and other resistant pathogens. Compared to traditional therapies like colistin and carbapenems, CAZ-AVI has shown superior efficacy in terms of mortality rates and clinical cure rates, along with a favorable safety profile, especially concerning nephrotoxicity. While generally as effective as carbapenems against infections with Extended-Spectrum β-Lactamase (ESBL)-producing organisms, CAZ-AVI has been associated with a higher rate of serious adverse events in some analyses. For multidrug-resistant Pseudomonas aeruginosa, CAZ-AVI has also demonstrated a significant reduction in in-hospital mortality compared to other antimicrobial agents.

Data Presentation: A Meta-Analysis of Clinical Outcomes

The following tables summarize the quantitative data from various meta-analyses, comparing Avibactam-containing therapies with other antimicrobial regimens across different patient populations and pathogens.

Table 1: Ceftazidime-Avibactam (CAZ-AVI) vs. Comparators for Carbapenem-Resistant Enterobacterales (CRE) Infections
OutcomeCAZ-AVI GroupComparator Group (Other Regimens)Risk Ratio (RR) [95% CI]p-valueCitation
30-Day MortalityLowerHigher0.55 [0.45 - 0.68]< 0.00001[1][2]
30-Day Mortality (vs. Colistin-based regimens)LowerHigher0.48 [0.33 - 0.69]< 0.0001[1][2]
Clinical Cure RateHigherLower1.75 [1.57 - 2.18]< 0.00001[1][2]
Nephrotoxicity RateLowerHigher0.41 [0.20 - 0.84]0.02[1][2]
Relapse RateNo significant differenceNo significant difference0.69 [0.29 - 1.66]0.41[1][2]
Table 2: Ceftazidime-Avibactam (CAZ-AVI) vs. Carbapenems for Infections with ESBL-producing Enterobacteriaceae
OutcomeCAZ-AVI GroupComparator Group (Mostly Carbapenems)Risk Ratio (RR) [95% CI]p-valueCitation
30-Day All-Cause MortalityNo significant differenceNo significant difference1.10 [0.70 - 1.72]0.69[3][4][5]
Late Follow-up MortalityNo significant differenceNo significant difference1.23 [0.87 - 1.76]0.25[3][4][5]
Clinical ResponseNo significant differenceNo significant difference0.98 [0.96 - 1.01]0.21[3][4][5]
Microbiological Response (UTI)HigherLower1.14 [1.0 - 1.29]0.05[3][4][5]
Serious Adverse Events (SAEs)HigherLower1.24 [1.00 - 1.54]0.05[3][4][5]
Table 3: Ceftazidime-Avibactam (CAZ-AVI) vs. Other Antimicrobials for Drug-Resistant Klebsiella pneumoniae
OutcomeCAZ-AVI GroupComparator Group (Standard Antibiotic Therapy)FindingCitation
Clinical EfficacySuperiorInferiorStatistically significant improvement[6]
Bacterial Clearance RateHigherLowerStatistically significant improvement[6]
Adverse ReactionsDecreasedIncreasedFavorable safety profile for CAZ-AVI[6]
MortalityDecreasedIncreasedFavorable outcome for CAZ-AVI[6]
Table 4: Ceftazidime-Avibactam (CAZ-AVI) vs. Other Antimicrobials for Multidrug-Resistant Pseudomonas aeruginosa (MDR-PA)
OutcomeCAZ-AVI GroupComparator GroupRisk Ratio (RR) [95% CI]p-valueCitation
In-hospital MortalityLowerHigher0.60 [0.37 - 0.97]0.04[7]
30-Day MortalityLowerHigher0.54 [0.28 - 1.05]0.07[7]
Table 5: Ceftazidime-Avibactam (CAZ-AVI) Monotherapy vs. Combination Therapy for Carbapenem-Resistant Gram-Negative Pathogens
OutcomeCAZ-AVI MonotherapyCAZ-AVI Combination TherapyOdds Ratio (OR) [95% CI]FindingCitation
Mortality RateNo significant differenceNo significant difference1.03 [0.79 - 1.34]No beneficial effect of combination therapy on mortality.[8]
Microbiological ClearanceNo significant differenceNo significant difference0.99 [0.54 - 1.81]No significant difference.[8]
Clinical SuccessNo significant differenceNo significant difference0.95 [0.64 - 1.39]No significant difference.[8]
Post-treatment ResistanceTrend towards higher resistanceTrend towards lower resistance0.65 [0.34 - 1.26]A trend favoring combination therapy in reducing resistance.[8]

Experimental Protocols

The data presented is derived from systematic reviews and meta-analyses of published clinical trials. The general methodology employed in these studies is as follows:

  • Systematic Literature Search : A comprehensive search of medical databases such as PubMed, Embase, and the Cochrane Library was conducted to identify relevant studies.[1][9] Search terms typically included "ceftazidime-avibactam," "avibactam," "meta-analysis," "clinical trial," and terms for specific infections and pathogens.[1][9]

  • Study Selection : Inclusion and exclusion criteria were predefined to select studies for the meta-analysis. Typically, randomized controlled trials (RCTs) and observational studies comparing ceftazidime-avibactam to a comparator arm were included.[1][5][9]

  • Data Extraction : Two independent reviewers typically extracted data from the selected studies to minimize bias.[7] Extracted information included study design, patient characteristics, interventions, and outcomes such as mortality, clinical cure, microbiological response, and adverse events.

  • Quality Assessment : The methodological quality and risk of bias of the included studies were assessed using standardized tools, such as the Newcastle-Ottawa Scale for observational studies.[6][7]

  • Statistical Analysis : Meta-analysis was performed using statistical software. Dichotomous outcomes were often analyzed using risk ratios (RR) or odds ratios (OR) with 95% confidence intervals (CIs).[1][6] Statistical heterogeneity between studies was evaluated using metrics like the I² statistic.[3][10]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Mechanism of Avibactam Action cluster_1 Bacterial Resistance Mechanism cluster_2 Avibactam Intervention Beta_lactam_antibiotic Beta-lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Protein (PBP) Beta_lactam_antibiotic->PBP Inhibits Hydrolysis Hydrolysis of Beta-lactam Ring Beta_lactam_antibiotic->Hydrolysis Cell_wall_synthesis Bacterial Cell Wall Synthesis PBP->Cell_wall_synthesis Essential for Bacterial_lysis Bacterial Lysis and Death Cell_wall_synthesis->Bacterial_lysis Inhibition leads to Beta_lactamase Beta-lactamase Enzyme Beta_lactamase->Beta_lactam_antibiotic Targets Inactive_antibiotic Inactive Antibiotic Hydrolysis->Inactive_antibiotic Avibactam Avibactam Avibactam->Beta_lactamase Inhibits

Caption: Mechanism of Avibactam Action

cluster_0 PRISMA Flow Diagram for Meta-Analysis Identification Identification of studies via databases (e.g., PubMed, Embase) Screening Records after duplicates removed Identification->Screening Records identified Eligibility Full-text articles assessed for eligibility Screening->Eligibility Records screened Excluded_1 Screening->Excluded_1 Records excluded Included Studies included in quantitative synthesis (meta-analysis) Eligibility->Included Full-text articles included Excluded_2 Eligibility->Excluded_2 Full-text articles excluded with reasons

References

Safety Operating Guide

Safeguarding Our Future: Proper Disposal Procedures for Avibactam

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like Avibactam, a beta-lactamase inhibitor, adherence to proper disposal protocols is not just a matter of regulatory compliance but a critical step in preventing environmental contamination and the proliferation of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of Avibactam in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving Avibactam, it is crucial to be familiar with the necessary personal protective equipment (PPE) and handling guidelines. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Personal Protective Equipment (PPE) & Handling
Eye Protection Safety glasses or goggles are mandatory to prevent eye contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile) must be worn.[1][2]
Body Protection A lab coat or other suitable protective clothing is required.[1]
Respiratory Protection In case of dust or aerosol formation, use a NIOSH-approved respirator.[3]
Ventilation Always handle Avibactam in a well-ventilated area or under a chemical fume hood.[1][2][4]
General Hygiene Avoid contact with skin, eyes, and clothing.[1][2] Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke in the laboratory.[3]

Step-by-Step Disposal Protocol for Avibactam Waste

Avibactam and materials contaminated with it are classified as chemical waste and require disposal through a licensed chemical waste handler.[6] Improper disposal, such as flushing down the drain, can contribute to the development of antibiotic-resistant bacteria in the environment.[7][8][9]

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with Avibactam, including unused pure compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[1][2]

    • The container should be suitable and closed to prevent leakage or spillage.[1][2][4]

  • Liquid Waste:

    • Collect all liquid waste containing Avibactam, such as stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous waste container.[3]

    • Never pour Avibactam solutions down the sink or into any drainage system.[1][2][4] This is critical to prevent the discharge of active pharmaceutical ingredients into the environment.[1][2][7]

  • Sharps Waste:

    • Any sharps (e.g., needles, syringes, broken glass) contaminated with Avibactam must be disposed of in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

2. Spill Management:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1][2]

  • Containment: Prevent further spread of the spill.[1][2][4] Do not allow the chemical to enter drains.[1][2][4]

  • Cleanup:

    • For solid spills, carefully sweep or scoop the material into a suitable, closed container for disposal.[1] Avoid generating dust.[1][2]

    • For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[3]

    • Place the absorbed material and all cleanup supplies into a sealed, labeled hazardous waste container.[1][2][3]

  • Decontamination: Clean the spill area thoroughly.

3. Final Disposal:

The primary recommended method for the final disposal of Avibactam waste is through controlled incineration.

MethodDescription
Chemical Incineration Dissolve or mix the Avibactam waste with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and flue gas scrubbing.[4][5] This ensures the complete destruction of the active pharmaceutical ingredient.

All waste must be disposed of in accordance with local, state, and federal regulations.[1][4][5] Work with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.

Disposal of Empty Containers

Empty containers that held Avibactam must also be handled properly to remove residual contamination.

  • Triple Rinsing: Containers can be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous liquid waste.

  • Puncturing: After decontamination, puncture the container to make it unusable for other purposes.[1][4]

  • Disposal: The decontaminated and punctured container can then be disposed of in a sanitary landfill or through controlled incineration, depending on institutional guidelines.[1][4]

Logical Workflow for Avibactam Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Avibactam waste in a laboratory setting.

cluster_start Start: Avibactam Waste Generation cluster_segregation Step 1: Segregation cluster_collection Step 2: Collection cluster_disposal Step 3: Final Disposal start Avibactam Waste (Solid, Liquid, Sharps) solid_waste Solid Waste start->solid_waste Is it solid? liquid_waste Liquid Waste start->liquid_waste Is it liquid? sharps_waste Sharps Waste start->sharps_waste Is it sharp? solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container disposal_handler Licensed Hazardous Waste Handler solid_container->disposal_handler liquid_container->disposal_handler sharps_container->disposal_handler incineration Controlled Chemical Incineration disposal_handler->incineration

Caption: Workflow for the segregation and disposal of Avibactam waste.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and minimize the environmental impact of their work, thereby building trust and demonstrating a commitment to safety that extends beyond the product itself.

References

Personal protective equipment for handling Avibactam, (+)-

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Avibactam

This document provides crucial safety and logistical information for laboratory personnel handling Avibactam. The following procedures and data are intended to ensure the safe handling, storage, and disposal of this compound, minimizing risks and ensuring a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Avibactam is classified as a hazardous chemical that may cause allergic skin reactions, respiratory sensitization, skin irritation, and serious eye irritation.[1][2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Summary of Hazards:

Hazard TypeDescriptionCitations
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Skin Sensitization May cause an allergic skin reaction.[1]
Skin Irritation Causes skin irritation.[2][3]
Eye Irritation Causes serious eye irritation.[2][3]
Respiratory Tract Irritation May cause respiratory irritation upon single exposure.[2][3]
Acute Oral Toxicity Harmful if swallowed.[3]

Recommended Personal Protective Equipment:

Protection TypeEquipmentRationale & Best PracticesCitations
Eye Protection Safety glasses with side-shields or goggles.To prevent eye contact with Avibactam dust or solutions.[1][3]
Hand Protection Chemical impermeable gloves (e.g., nitrile, vinyl, or latex).To prevent skin contact and sensitization. Gloves should be inspected before use and should extend over gown cuffs.[3][4][5]
Skin and Body Protection Laboratory coat or impervious protective clothing.To protect skin from accidental exposure.[1][3]
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if experiencing respiratory symptoms. In case of inadequate ventilation or dust formation, wear suitable respiratory protection.To prevent inhalation of dust, which can cause respiratory sensitization.[1][3][4]

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical to maintaining a safe laboratory environment.

Handling and Storage

Avibactam should be handled in a well-ventilated area to minimize dust and aerosol formation.[4][6] Engineering controls such as process enclosures or local exhaust ventilation should be used to maintain airborne levels as low as reasonably achievable.[1]

Storage Conditions:

ParameterRecommendationCitations
Temperature Store at 25°C (77°F); excursions permitted between 15°C and 30°C (59°F and 86°F). Store in a dry, cool, and well-ventilated place.[4][7]
Container Keep container tightly closed.[4][6]
Light Protect from light. Store in carton until time of use.[7]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents.[3]
First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid MeasuresCitations
Inhalation Remove to fresh air and monitor breathing. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Seek immediate medical attention.[1][3][8]
Skin Contact Immediately wash skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Consult a doctor.[1][4]
Eye Contact Flush with copious amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][3][4]
Disposal Plan

Avibactam and its containers must be disposed of as chemical waste in accordance with all applicable local, regional, national, and international regulations.[1][9] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[4] Stock antibiotic solutions are considered hazardous chemical waste and should be collected in an approved container for chemical waste.[10]

Experimental Protocols & Workflows

Standard Operating Procedure for Handling Avibactam

The following diagram outlines the standard workflow for handling Avibactam from receipt to disposal, ensuring safety at each step.

Standard Operating Procedure for Avibactam Handling cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_cleanup Decontamination and Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area (15-30°C, Protected from Light) inspect->store don_ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) store->don_ppe weigh_handle Weigh/Handle in Ventilated Enclosure don_ppe->weigh_handle prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Work Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste in Labeled Chemical Waste Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of Avibactam.

Avibactam Spill Response Protocol

In the event of a spill, follow this structured response plan to mitigate exposure and ensure proper cleanup.

Avibactam Spill Response Workflow cluster_assessment Immediate Response cluster_cleanup Cleanup and Decontamination cluster_post_cleanup Post-Cleanup spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert don_ppe Don Appropriate PPE (Gloves, Gown, Eye/Face Protection, Respirator) alert->don_ppe contain Cover Powder Spill with Plastic Sheet to Minimize Dust don_ppe->contain cleanup Mechanically Collect Spilled Material (Use spark-proof tools if applicable) contain->cleanup place_container Place in a Labeled, Sealed Container for Disposal cleanup->place_container decontaminate Clean Contaminated Surface Thoroughly place_container->decontaminate dispose Dispose of Waste as Hazardous Chemical Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands and Exposed Skin doff_ppe->wash report Complete Spill Report wash->report

Caption: Step-by-step spill response for Avibactam.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam, (+)-
Reactant of Route 2
Reactant of Route 2
Avibactam, (+)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.